Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-(cyclopropylmethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-8-4-6-2-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYOHPIJDHJQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-69-8 | |
| Record name | Glycine, N-(cyclopropylmethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Whitepaper: Scalable Synthesis of Methyl N-(Cyclopropylmethyl)glycinate Hydrochloride
[1]
Executive Summary & Strategic Analysis
This technical guide details the synthesis of Methyl N-(cyclopropylmethyl)glycinate hydrochloride (Structure: cPr-CH2-NH-CH2-COOMe[1] · HCl). This secondary amine is a critical intermediate in the development of peptidomimetics and HCV inhibitors, where the cyclopropyl moiety provides metabolic stability and conformational restriction.
Retrosynthetic Logic
The synthesis of secondary amines containing ester functionalities requires a chemoselective approach to avoid two common pitfalls:
-
Over-alkylation: Formation of the tertiary amine (dialkylation).
-
Ester Hydrolysis/Reduction: Loss of the methyl ester group under harsh basic or reducing conditions.
We evaluate two primary routes:
-
Route A: Nucleophilic Substitution (Alkylation)
-
Reagents: Cyclopropylmethanamine + Methyl bromoacetate.
-
Verdict:Rejected. This route suffers from poor selectivity, leading to significant amounts of the tertiary amine (dialkylated byproduct), requiring tedious chromatographic separation.[1]
-
-
Route B: Reductive Amination (Recommended)
-
Reagents: Glycine methyl ester HCl + Cyclopropanecarboxaldehyde.
-
Verdict:Selected. Using the Abdel-Magid protocol (Sodium Triacetoxyborohydride), this route proceeds via an iminium ion intermediate. The reducing agent is mild enough to leave the ester intact while selectively reducing the imine to the secondary amine without over-alkylation.
-
Reaction Pathway Visualization[1]
Figure 1: The reductive amination pathway ensures mono-alkylation selectivity via the iminium intermediate.[1]
Comprehensive Synthesis Protocol
Materials & Reagents Table
| Reagent | Equiv.[1] | Role | Critical Attribute |
| Glycine Methyl Ester HCl | 1.0 | Substrate | Hygroscopic; dry before use.[1] |
| Cyclopropanecarboxaldehyde | 1.05 | Electrophile | Air-sensitive; use fresh or distilled.[1] |
| Sodium Triacetoxyborohydride (STAB) | 1.4 | Reducing Agent | Moisture sensitive; keep bottle tightly sealed.[1] |
| Triethylamine (Et3N) | 1.0 | Base | Neutralizes HCl salt of glycine. |
| 1,2-Dichloroethane (DCE) | Solvent | Medium | Anhydrous preferred.[1] (THF is a viable green alternative). |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Promotes imine formation (optional but recommended).[1] |
Step-by-Step Methodology
Phase 1: In-Situ Free Basing & Imine Formation [1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with Glycine Methyl Ester HCl (10 mmol) and anhydrous DCE (50 mL).
-
Neutralization: Add Triethylamine (10 mmol) dropwise. The mixture will become heterogeneous as Et3N[1]·HCl precipitates. Stir for 15 minutes to ensure complete liberation of the free amine.
-
Addition: Add Cyclopropanecarboxaldehyde (10.5 mmol) in one portion, followed immediately by Acetic Acid (10 mmol).
-
Note: The slightly acidic pH (approx. 5-6) accelerates imine formation without hydrolyzing the ester.
-
-
Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes.
Phase 2: Selective Reduction 6. Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (14 mmol) in 3 portions over 15 minutes.
- Scientific Rationale: Adding STAB in portions prevents localized exotherms and runaway hydrogen evolution.
- Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours under nitrogen.
- Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (amine) or KMnO4 (aldehyde).
Phase 3: Workup & Isolation 8. Quench: Carefully add saturated aqueous NaHCO3 (30 mL) to quench excess hydride. Stir vigorously for 20 minutes until gas evolution ceases. 9. Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 30 mL). 10. Drying: Combine organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na2SO4, and filter. 11. Concentration: Evaporate the solvent under reduced pressure (Rotavap, <40°C) to yield the crude free base as a pale yellow oil.
Phase 4: Hydrochloride Salt Formation (The "Self-Validating" Step) 12. Dissolution: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether or ethyl acetate (approx. 10-15 mL). 13. Precipitation: Cool to 0°C. Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise until no further precipitation occurs. 14. Filtration: Filter the white solid precipitate under vacuum (Buchner funnel). 15. Washing: Wash the filter cake with cold ether (2 x 10 mL) to remove non-polar impurities. 16. Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Workup Logic & Purification Flow
The following diagram illustrates the decision matrix for purification, ensuring high purity of the final salt.
Figure 2: Purification workflow prioritizing the isolation of the stable HCl salt.[1]
Analytical Profile (Self-Validation)
Since the target is a salt, NMR should be performed in D2O or DMSO-d6.
Predicted 1H NMR (400 MHz, DMSO-d6):
-
δ 9.5 ppm (br s, 2H): Ammonium protons (NH2+). Disappears on D2O shake.
-
δ 3.9 ppm (s, 2H): Glycine methylene (-NH-CH 2-CO).[1]
-
δ 3.7 ppm (s, 3H): Methyl ester (-OCH 3).
-
δ 2.8 ppm (d, J=7.0 Hz, 2H): Methylene next to cyclopropyl (-NH-CH 2-CH-).[1]
-
δ 1.1 ppm (m, 1H): Cyclopropyl methine (-CH -).[1]
-
δ 0.6 ppm (m, 2H): Cyclopropyl methylene (cis/trans).
-
δ 0.4 ppm (m, 2H): Cyclopropyl methylene (cis/trans).
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated for C7H14NO2: 144.10 m/z.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield | Old/Wet STAB reagent.[1] | STAB hydrolyzes over time.[1] Use a fresh bottle or increase equivalents to 2.0. |
| Dialkylation | Excess aldehyde or high temp.[1] | Strictly maintain 1.05 equiv of aldehyde.[1] Keep reaction at RT, do not heat. |
| Ester Hydrolysis | Aqueous workup too basic/long.[1] | Do not use NaOH for quenching.[1] Stick to NaHCO3. Minimize contact time with water. |
| No Precipitate | Product too soluble in ether.[1] | If no solid forms upon adding HCl, switch solvent to EtOAc or add a drop of MeOH to induce crystallization.[1] |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[1]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.[1] (Alternative protocol if STAB fails).
-
Cyclopropanecarboxaldehyde Safety Data Sheet. (General safety reference for handling air-sensitive aldehydes).
Technical Monograph: Methyl 2-amino-2-cyclopropylacetate hydrochloride
A Strategic Reagent for Conformational Control in Peptidomimetics
Executive Summary
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 535936-86-8) represents a critical class of non-proteinogenic amino acid derivatives used to introduce specific conformational constraints into bioactive molecules.[1][2][3] Characterized by the cyclopropyl moiety adjacent to the
Part 1: Chemical Identity & Structural Significance[4][5][6]
The cyclopropyl group acts as a bioisostere for isopropyl or sec-butyl groups (valine/isoleucine analogs) but with significantly altered electronic and steric properties. The ring strain (~27.5 kcal/mol) and the
| Property | Specification |
| CAS Number | 535936-86-8 |
| IUPAC Name | Methyl 2-amino-2-cyclopropylacetate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol |
| Solubility | Highly soluble in water, MeOH, DMSO; insoluble in non-polar organics. |
| Hygroscopicity | High (Deliquescent); requires desiccation. |
| Stereochemistry | Available as Racemate or Enantiopure (S/R). Note: The (S)-enantiomer is most common in pharma. |
Part 2: Synthesis & Manufacturing Workflows
The industrial synthesis of Methyl 2-amino-2-cyclopropylacetate typically follows a modified Strecker Synthesis or a Curtius Rearrangement pathway. Below is the optimized workflow for the Strecker route, which offers the highest atom economy for this scaffold.
2.1 Synthesis Pathway Visualization
The following diagram outlines the conversion of cyclopropanecarboxaldehyde to the final methyl ester hydrochloride.
Figure 1: Synthetic route from aldehyde precursor to final ester salt via Strecker chemistry.[4]
Part 3: Experimental Protocol (Esterification)
While the amino acid core is often purchased, the esterification is frequently performed in-house to ensure fresh reactivity for peptide coupling. The following protocol utilizes Trimethylsilyl Chloride (TMSCl) instead of Thionyl Chloride (
Why this method?
-
Safety: Avoids the violent evolution of
gas. -
Purity: TMSCl acts as a water scavenger, driving the equilibrium toward the ester.
-
Mildness: Preserves the integrity of the strained cyclopropyl ring, which can be sensitive to harsh Lewis acids.
3.1 Materials
-
2-Amino-2-cyclopropylacetic acid (10 mmol)
-
Methanol (Anhydrous, 50 mL)
-
Trimethylsilyl Chloride (TMSCl) (25 mmol)
-
Equipment: Round-bottom flask, magnetic stirrer,
line, rotary evaporator.
3.2 Step-by-Step Methodology
-
Setup: Charge the reaction flask with anhydrous methanol and cool to 0°C using an ice bath.
-
Activation: Add TMSCl dropwise over 15 minutes. Caution: Exothermic reaction. Allow the solution to stir for 10 minutes to generate in situ anhydrous HCl.
-
Addition: Add the amino acid solid in one portion.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 12-16 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.
-
Workup: Concentrate the mixture under reduced pressure (Rotavap) at 40°C.
-
Purification: The residue is often a white solid or gum. Triturate with cold diethyl ether to remove excess silanes and induce crystallization.
-
Drying: Dry under high vacuum (< 1 mbar) for 6 hours. Yield is typically >95%.[5][6]
Part 4: Quality Control & Characterization
Validating the identity of CAS 535936-86-8 requires distinguishing the cyclopropyl protons from aliphatic impurities.
4.1 NMR Specification Table (
or
)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |
| Cyclopropyl | 0.30 – 0.70 | Multiplet | 4H | Highly shielded due to ring current anisotropy. |
| Cyclopropyl | 1.05 – 1.25 | Multiplet | 1H | Bridgehead proton. |
| 3.45 – 3.60 | Doublet ( | 1H | Coupled to the bridgehead CH. | |
| Methyl Ester ( | 3.75 | Singlet | 3H | Sharp singlet, confirms esterification. |
| Ammonium ( | 8.60 – 8.90 | Broad Singlet | 3H | Only visible in |
4.2 Chiral Purity (Enantiomeric Excess)
For drug development, the (S)-enantiomer is often the active pharmacophore.
-
Column: Chiralpak Crownpak CR(+) or equivalent crown-ether column.
-
Mobile Phase:
(pH 1.5) / Methanol (90:10). -
Detection: UV at 210 nm (low absorption, end-absorption detection required).
Part 5: Applications in Drug Discovery[10]
5.1 Conformational Locking in Antivirals
This scaffold is a key intermediate in the synthesis of HCV NS5A inhibitors . The cyclopropyl ring restricts the rotation of the amino acid side chain, forcing the peptide backbone into a specific geometry required to bind to the viral replication complex.
5.2 Application Workflow
The following diagram illustrates where this compound fits into a typical peptide coupling workflow.
Figure 2: Integration of the cyclopropylglycine scaffold into peptide synthesis.
Part 6: Handling & Stability
-
Storage: Store at -20°C in a sealed container. The hydrochloride salt is hygroscopic; exposure to moisture will lead to hydrolysis of the methyl ester back to the acid over time.
-
Handling: Weigh in a glovebox or low-humidity environment if possible.
-
Stability: Stable for >1 year if kept dry. In solution (water/buffer), the ester half-life is pH-dependent (rapid hydrolysis at pH > 8).
References
-
MedChemExpress. Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Monograph. Retrieved from [3]
-
Li, S., et al. (2014). "Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine." Amino Acids.[3][7][8][4] Retrieved from
-
Brook, M. A., et al. (2011). "A Convenient Synthesis of Amino Acid Methyl Esters." PMC - NIH. Retrieved from
-
PubChem. Compound Summary: Methyl 2-amino-2-cyclopropylacetate hydrochloride.[2][9] Retrieved from
-
Sigma-Aldrich. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Sheet. Retrieved from
Sources
- 1. HUM-MOLGEN: registry of biomedical companies - SUZHOU ADVSHINE BIOPHARM CO LTD [hum-molgen.org]
- 2. 16370-63-1,4,6-Dimethoxy-1,3,5-triazin-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR [m.chemicalbook.com]
- 6. 1-CHLORO-2-METHYL-1-PROPENE(513-37-1) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. americanelements.com [americanelements.com]
physical and chemical properties of Methyl 2-amino-2-cyclopropylacetate hydrochloride
[1][2]
Executive Summary
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 535936-86-8 for racemate; 138326-68-8 for (S)-isomer) is a critical non-natural amino acid derivative used extensively in medicinal chemistry.[1][2][3][4][5] As the methyl ester hydrochloride salt of cyclopropylglycine , it serves as a strategic building block for introducing conformational constraints into peptidomimetics and small molecule drugs.
The cyclopropyl moiety acts as a bioisostere for isopropyl or sec-butyl groups but with significantly altered steric and electronic properties. Its inclusion in peptide backbones restricts bond rotation (
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and analytical characterization standards.
Chemical Identity & Structural Analysis[7]
| Property | Detail |
| IUPAC Name | Methyl 2-amino-2-cyclopropylacetate hydrochloride |
| Common Synonyms | Cyclopropylglycine methyl ester HCl; |
| CAS Number | 535936-86-8 (racemic); 138326-68-8 ((S)-isomer) |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol |
| SMILES | COC(=O)C(C1CC1)N.Cl |
Structural Significance
The molecule features three distinct functional zones:
-
Cyclopropyl Side Chain: Provides rigid steric bulk and unique electronic character (
-aromaticity) that can engage in cation- interactions. -
-Ammonium Group: Protonated under storage conditions (
), ensuring stability and solubility. -
Methyl Ester: A masked carboxylic acid, facilitating immediate use in peptide coupling (C-terminus protection) or further derivatization.
Physical Properties[5][6][9][10]
Accurate physical data is essential for process development and formulation.
| Property | Value / Observation | Context |
| Appearance | White to off-white crystalline powder | High purity (>97%) forms are strictly white. |
| Melting Point | 165 – 167 °C | Typical for amino acid ester salts.[6] Sharp range indicates high purity. |
| Solubility | High: Water, Methanol, DMSOLow: Ethyl Acetate, Hexane, DCM | Salt form dictates high polarity solvent compatibility. |
| Hygroscopicity | Moderate to High | The hydrochloride salt will absorb atmospheric moisture; storage in desiccated conditions is mandatory. |
| pKa (Estimated) | ~7.5 (Ammonium group) | Lower than free glycine (~9.6) due to the electron-withdrawing ester group. |
Chemical Reactivity & Stability
Stability Profile
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions (
) or enzymatic action (esterases). In aqueous solution at neutral pH, it is relatively stable for short durations (hours). -
Thermal Stability: Stable up to its melting point. Decomposition releases HCl gas and methyl chloride.
-
Salt Disproportionation: In the presence of strong bases (e.g., TEA, DIPEA), the free base is generated, which is prone to cyclization (diketopiperazine formation) if left in solution for extended periods.
Key Reactions
-
Amide Coupling: The primary utility. Upon neutralization (in situ), the amine reacts with activated carboxylic acids to form peptide bonds.
-
Ester Hydrolysis: Treatment with LiOH/THF/Water yields the free amino acid, Cyclopropylglycine.
-
Reduction: Reduction of the ester (e.g., with
) yields the corresponding amino alcohol (cyclopropyl-alaninol analogue).
Synthesis & Manufacturing
The synthesis typically follows two major routes: the Strecker Synthesis (scalable) or Esterification of the Amino Acid (lab scale).
Route 1: Modified Strecker Synthesis (Industrial Scale)
This route builds the amino acid backbone from cyclopropanecarbaldehyde.
-
Imine Formation: Cyclopropanecarbaldehyde reacts with ammonia/ammonium chloride.[7]
-
Cyanation: Addition of cyanide (NaCN/KCN) forms the
-aminonitrile. -
Hydrolysis & Esterification: Acidic hydrolysis converts the nitrile to the acid, followed by methanolysis to the ester.
Route 2: Direct Esterification (Lab Scale)
Used when the parent amino acid (Cyclopropylglycine) is available.
-
Reagents: Thionyl Chloride (
) or Acetyl Chloride in Methanol. -
Mechanism: Generation of anhydrous HCl in MeOH drives the Fischer esterification.
Figure 1: Synthetic pathways for Methyl 2-amino-2-cyclopropylacetate HCl. The Strecker route is preferred for de novo synthesis, while direct esterification is used for derivatization.
Analytical Characterization Protocols
To ensure "Self-Validating" protocols, the following analytical workflow is recommended.
Proton NMR ( NMR)
Solvent: DMSO-
- 0.3 – 0.7 ppm (Multiplets, 4H): Cyclopropyl methylene protons. Distinctive high-field shift.
- 1.0 – 1.2 ppm (Multiplet, 1H): Cyclopropyl methine proton.
-
3.75 ppm (Singlet, 3H): Methyl ester (
). -
3.8 – 4.0 ppm (Doublet, 1H):
-proton ( ). -
8.5+ ppm (Broad, 3H): Ammonium protons (
), visible in DMSO, exchanges in .
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Ion pairing agent essential for retention).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD (preferred).
Analytical Decision Tree
Figure 2: Quality Control decision tree ensuring chemical identity and purity before release.
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage:
-
Temperature: 2-8°C (Refrigerated) recommended for long-term stability.
-
Atmosphere: Store under inert gas (Nitrogen/Argon) in a tightly sealed container. The hydrochloride salt is hygroscopic; moisture absorption leads to hydrolysis (clumping and smell of methanol).
-
References
-
Synthesis & Properties: Synthesis of cyclopropylglycine methyl ester hydrochloride salt. Patent EP1773869B9. Google Patents. Link
-
Chemical Data: Methyl 2-amino-2-cyclopropylacetate hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Commercial Specification: Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Page. MedChemExpress. Link
-
NMR Data Verification: 1H-NMR of Cyclopropylamine derivatives. Discussion on shielding effects of cyclopropyl groups. Reddit Chem Community / Spectroscopic Literature. Link
Sources
- 1. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]
- 2. cas 138326-68-8|| where to buy (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride [french.chemenu.com]
- 3. N-SUBSTITUTED PYRROLIDINES | Patent Publication Number 20120010235 | Patexia [patexia.com]
- 4. echemi.com [echemi.com]
- 5. Cyclohexane, 1-methyl-2-propyl- (CAS 4291-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. EP1773869B9 - Macrocyclic modulators of the ghrelin receptor - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Methyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride: Mechanism of Action & Technical Profile
This technical guide details the mechanism of action (MoA), pharmacological context, and experimental utility of Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride .
Executive Summary
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1240527-69-8) is a synthetic amino acid derivative structurally classified as an N-substituted sarcosine analog . While primarily utilized as a high-purity synthon in the development of advanced therapeutics (e.g., for schizophrenia and pulmonary hypertension), it possesses distinct pharmacological properties as a prodrug for N-(cyclopropylmethyl)glycine .
Its mechanism of action is bifurcated into two distinct domains:
-
Biological MoA: It functions as a lipophilic prodrug that, upon hydrolysis, yields a competitive inhibitor of Glycine Transporter 1 (GlyT1) , thereby potentiating NMDA receptor signaling.
-
Synthetic MoA: It acts as a nucleophilic building block for introducing the N-cyclopropylmethyl-glycine pharmacophore, a critical motif in optimizing metabolic stability and blood-brain barrier (BBB) penetration in drug design.
Biological Mechanism of Action
The compound operates through a "Bioactivation-Inhibition-Modulation" cascade. It is not the final effector but a delivery vehicle for the active acid.
Phase I: Prodrug Bioactivation
The methyl ester moiety masks the carboxylic acid, significantly increasing the compound's lipophilicity compared to the free acid. This modification enhances passive diffusion across the blood-brain barrier (BBB).
-
Reaction: Intracellular or plasma carboxylesterases (CES) catalyze the hydrolysis of the ester bond.
-
Product: Releases N-(cyclopropylmethyl)glycine (the active pharmacophore) and methanol (metabolic byproduct).
Phase II: Target Engagement (GlyT1 Inhibition)
The active metabolite, N-(cyclopropylmethyl)glycine, functions as a competitive substrate-inhibitor of the Glycine Transporter 1 (GlyT1).
-
Site of Action: GlyT1 transporters located on the plasma membrane of astrocytes and presynaptic neurons.
-
Mechanism: The N-cyclopropylmethyl group mimics the N-methyl group of sarcosine (a known GlyT1 inhibitor) but adds steric bulk. This bulk allows the molecule to bind to the substrate site, blocking the reuptake of glycine from the synaptic cleft without being transported as efficiently as glycine itself.
-
Selectivity: The cyclopropyl moiety often imparts selectivity for GlyT1 over GlyT2, which is critical for avoiding motor side effects associated with GlyT2 inhibition in the spinal cord.
Phase III: NMDA Receptor Potentiation
By blocking reuptake, the compound increases the local concentration of glycine within the glutamatergic synapse.
-
Effect: Elevated synaptic glycine saturates the Glycine-B co-agonist site on the NMDA receptor (NMDAR).
-
Outcome: Enhanced NMDAR-mediated calcium influx and downstream signaling, which is the therapeutic goal in treating negative symptoms of schizophrenia (associated with NMDAR hypofunction) and enhancing cognitive plasticity.
Visualization: Signaling Pathway & Bioactivation
The following diagram illustrates the conversion of the hydrochloride salt into the active inhibitor and its downstream synaptic effects.
Figure 1: The bioactivation cascade from the methyl ester prodrug to NMDA receptor potentiation via GlyT1 inhibition.[1]
Technical Specifications & Experimental Protocol
For researchers utilizing this compound as a chemical probe or reference standard, adherence to specific handling protocols is required to maintain the integrity of the hydrochloride salt.
Physicochemical Properties
| Property | Specification | Relevance |
| Molecular Formula | C₇H₁₃NO₂[2] · HCl | Core stoichiometry |
| Molecular Weight | 179.65 g/mol | Calculation of molarity |
| Solubility | Water (>50 mg/mL), DMSO | Highly soluble due to HCl salt form |
| Stability | Hygroscopic | Store in desiccator; ester is prone to hydrolysis in basic pH |
| pKa (Calc) | ~7.8 (Amine) | Protonated at physiological pH |
Experimental Protocol: In Vitro GlyT1 Inhibition Assay
To validate the activity of the hydrolyzed form (Active Metabolite), the following protocol is recommended:
-
Preparation:
-
Dissolve Methyl 2-[(cyclopropylmethyl)amino]acetate HCl in PBS (pH 7.4).
-
Note: For direct transporter assays, pre-incubate with porcine liver esterase (PLE) (1 U/mL) for 30 mins at 37°C to generate the free acid in situ, or synthesize the free acid separately. The ester itself has low affinity for the transporter.
-
-
Cell System:
-
Use CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).
-
-
Uptake Assay:
-
Incubate cells with [³H]-Glycine (10 nM) and varying concentrations of the test compound (0.1 nM – 100 µM).
-
Incubation time: 10–20 minutes at room temperature.
-
-
Termination:
-
Wash cells 3x with ice-cold assay buffer to stop transport.
-
Lyse cells and quantify radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
-
Expected Result: The free acid should exhibit an IC₅₀ in the low micromolar range (comparable to or slightly more potent than sarcosine).
-
Synthetic Utility (Chemical MoA)
Beyond its biological activity, this compound is a critical electrophilic/nucleophilic switch in medicinal chemistry.
-
As a Nucleophile: The secondary amine is sterically hindered by the cyclopropylmethyl group but remains nucleophilic. It reacts with alkyl halides or acyl chlorides to form tertiary amines/amides. This is the primary route for synthesizing "Sarcosine-based" high-affinity GlyT1 inhibitors (e.g., N-[(4-phenylphenoxy)propyl] derivatives).
-
As an Electrophile (Ester): The methyl ester allows for cyclization reactions (e.g., with hydrazines to form pyrazolones) or conversion to amides via aminolysis, which is essential in creating peptidomimetic drugs.
References
-
Cioffi, C. L., & Guzzo, P. R. (2016).[3] Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404-3437.[3] Link
-
Lindsley, C. W., et al. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1883-1896. Link
-
Hashimoto, K. (2010).[4] Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 4, 10-19. Link
-
PubChem. (2024). Compound Summary: N-(Cyclopropylmethyl)glycine.[5] National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride. Link
Sources
- 1. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2006076497A2 - Isolation de prions pathogeniques - Google Patents [patents.google.com]
Cyclopropylamine Derivatives: The "Strain-Driven" Bioisostere in Medicinal Chemistry
The following technical guide details the medicinal chemistry of cyclopropylamine derivatives, synthesizing physicochemical properties, metabolic mechanisms, and synthetic protocols.
Executive Summary
The cyclopropylamine (CPA) moiety represents a high-value structural motif in modern drug discovery. Beyond serving as a mere spacer, the CPA group acts as a "strain-driven" bioisostere that modulates pKa, restricts conformation, and alters metabolic trajectories. While historically associated with mechanism-based inactivation (MBI) of cytochrome P450 enzymes—a property exploited in early MAO inhibitors—modern medicinal chemistry leverages this reactivity for targeted covalent inhibition (e.g., LSD1 inhibitors) or mitigates it to enhance metabolic stability (e.g., Ticagrelor).
This guide analyzes the CPA pharmacophore through three lenses: Physicochemical Profiling , Metabolic Pharmacology , and Synthetic Methodology .
Physicochemical Pharmacology: The "Why" of CPA
The cyclopropyl group is often compared to an isopropyl group due to steric similarity, but its electronic properties are distinct. The high ring strain (~27.5 kcal/mol) and the character of the C-C bonds (high p-character, "banana bonds") significantly impact the attached amine.
pKa Modulation and Permeability
A critical advantage of CPA over acyclic alkylamines is the reduction in basicity. The
Table 1: Physicochemical Comparison of Isopropyl vs. Cyclopropyl Amine
| Property | Isopropylamine (IPA) | Cyclopropylamine (CPA) | Medicinal Chemistry Impact |
| pKa (Conjugate Acid) | ~10.63 | ~9.10 | Permeability: At physiological pH (7.4), a larger fraction of CPA exists as the neutral free base compared to IPA, enhancing passive membrane permeability (LogD). |
| C-H Bond Dissociation Energy | ~95 kcal/mol (Tertiary C-H) | ~106 kcal/mol (Cyclopropyl C-H) | Metabolic Stability: The cyclopropyl C-H bonds are stronger and more resistant to direct Hydrogen Atom Transfer (HAT) by CYP450s, unless ring opening occurs. |
| Hybridization | Electronic Effects: The ring can act as a |
Conformational Restriction
The CPA group locks the N-C bond vectors, reducing the entropic penalty of binding. In Ticagrelor , the cyclopropylamine moiety is part of a cyclopentyltriazolopyrimidine core that mimics the ribose sugar of ATP/ADP, locking the substituents in a bioactive conformation that reversibly binds the P2Y12 receptor, unlike the flexible thienopyridine of clopidogrel.
The Metabolic Double-Edged Sword: CYP Inactivation
The CPA moiety is notorious for Mechanism-Based Inactivation (MBI) of enzymes, particularly CYP450s and Monoamine Oxidases (MAOs). Understanding the mechanism allows researchers to either exploit it (for suicide inhibition) or avoid it (to prevent toxicity).
Mechanism: SET vs. PCET
Historically, the ring opening was attributed to a Single Electron Transfer (SET) mechanism.[1] However, recent Density Functional Theory (DFT) studies suggest a Proton-Coupled Electron Transfer (PCET) mechanism is energetically favored. The CYP450 Compound I (Cpd I) abstracts a hydrogen from the amine (or adjacent carbon), leading to a radical intermediate that triggers ring scission.
Diagram 1: CYP450 Inactivation Mechanism (PCET & Ring Scission)
Caption: Mechanism of CYP450 inactivation by cyclopropylamines.[1][2][3][4] The PCET pathway leads to a radical intermediate, triggering ring opening and formation of reactive alkylating species.
Toxicity Case Study: Trovafloxacin
The antibiotic Trovafloxacin was withdrawn/restricted due to severe hepatotoxicity.
-
Cause: The cyclopropylamine substructure is oxidized by CYP1A2/MPO to a reactive
-unsaturated aldehyde (via ring opening). -
Consequence: This electrophile forms covalent adducts with hepatic proteins, triggering an immune-mediated toxicity.
-
Lesson: When designing CPA drugs, screen for "time-dependent inhibition" (TDI) early. Substituents on the cyclopropyl ring (e.g., fluorination or methylation) can block the radical propagation required for ring opening.
Therapeutic Application: LSD1 Inhibition
In oncology, the "liability" of ring opening is repurposed as a mechanism of action. Tranylcypromine (TCP) , originally an MAO inhibitor, is a scaffold for Lysine-Specific Demethylase 1 (LSD1) inhibitors.
Mechanism of Action
LSD1 uses a FAD cofactor to demethylate histones.[5] TCP derivatives act as suicide inhibitors .
-
LSD1 oxidizes the amine (single electron transfer to FAD).[6]
-
The cyclopropyl ring opens, forming a radical.
-
The radical forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, permanently disabling the enzyme.
Diagram 2: LSD1 Suicide Inhibition Pathway
Caption: Tranylcypromine-mediated suicide inhibition of LSD1. The inhibitor utilizes the enzyme's oxidative mechanism to trigger ring opening and covalent FAD modification.
Synthetic Toolset: The Kulinkovich-Szymoniak Reaction
Constructing the cyclopropylamine core efficiently is a key challenge. While reductive amination of cyclopropyl ketones is possible, the Kulinkovich-Szymoniak reaction allows for the direct conversion of nitriles to primary cyclopropylamines using organomagnesium reagents and a titanium catalyst.[7]
Protocol: Synthesis of 1-Substituted Cyclopropylamines
Reaction:
Reagents:
-
Substrate: Nitrile (
) -
Reagent: Ethylmagnesium bromide (EtMgBr) (acts as the ethylene source).
-
Catalyst: Titanium(IV) isopropoxide (
) (10-20 mol%). -
Lewis Acid:
(often added to facilitate demetallation).
Step-by-Step Methodology:
-
Titanacycle Formation:
reacts with 2 equivalents of EtMgBr to form a low-valent diethyltitanium species, which eliminates ethane to generate the reactive titanacyclopropane intermediate.[8] -
Nitrile Insertion: The titanacyclopropane coordinates to the nitrile. The C-Ti bond inserts into the nitrile C
N bond, forming a titanacycl imine (azatitanacyclopentene). -
Ring Contraction: The metallacycle rearranges/contracts to form the cyclopropylamine titanium complex.
-
Workup: Hydrolysis (often with acidic workup or Lewis acid assistance) releases the primary amine.
Diagram 3: Kulinkovich-Szymoniak Synthetic Workflow
Caption: The Kulinkovich-Szymoniak reaction pathway converting nitriles to cyclopropylamines via a titanacycle intermediate.[7]
References
-
Hena Gardarsdottir. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
-
Saber Mirzaei, et al. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 2017.
-
Wallaart, et al. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.[4] Chemical Research in Toxicology.
-
Ataman Kimya. Chemical and Physical Properties of Cyclopropylamine.
-
Organic Chemistry Portal. Kulinkovich Reaction and Variations.
-
Yang, M., et al. Structure-Activity Relationship of LSD1 Inhibitors. Journal of Medicinal Chemistry.
-
Wikipedia. Isopropylamine Physicochemical Data.
Sources
- 1. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
The Cyclopropyl Fragment: A Strategic Bioisostere in Modern Medicinal Chemistry
Executive Summary: Beyond the "Magic Methyl"
In the hierarchy of medicinal chemistry optimizations, the "magic methyl" effect is legendary. However, the cyclopropyl group represents a more sophisticated, multidimensional tool. It is not merely a hydrophobic spacer; it is an electronic modulator and a conformational lock.
This guide dissects the role of the cyclopropyl scaffold in drug design, moving beyond basic structure-activity relationships (SAR) to explore the quantum mechanical underpinnings (Walsh orbitals), metabolic diversion strategies, and the synthetic protocols required to install this high-energy ring system.
Electronic & Structural Architecture
The cyclopropyl group is unique among cycloalkanes due to its significant ring strain (~27.5 kcal/mol) and unique orbital hybridization.
The Walsh Orbital Model
Unlike the standard
-
Exo-cyclic Bonds (
-like): The C-H bonds are shorter and stronger (BDE ~106 kcal/mol) than typical alkane C-H bonds. This imparts higher acidity and alters the pKa of attached functional groups. -
Intra-cyclic Bonds (
-like): These bonds have high p-character and are "bent" (banana bonds), allowing for -like conjugation with adjacent unsaturated systems (phenyl rings, carbonyls).
Physicochemical Impact Table
The following table contrasts the cyclopropyl group with its common aliphatic analogues.
| Property | Isopropyl (–CH(CH₃)₂) | Cyclopropyl (–C₃H₅) | Drug Design Impact |
| Hybridization | Cyclopropyl acts as an electron sink/donor depending on context. | ||
| C-H BDE | ~95 kcal/mol (tertiary) | ~106 kcal/mol | Metabolic Stability: Harder for CYP450 to abstract Hydrogen. |
| Conformation | Rotatable | Rigid/Locked | Reduces entropic penalty upon protein binding. |
| Lipophilicity | High LogP | Moderate LogP | Cyclopropyl is less lipophilic than isopropyl, improving solubility. |
| Electronic Effect | Inductive (+I) | Conjugative (+M) | Can stabilize adjacent carbocations or modulate amine basicity. |
Visualization: The Cyclopropyl "Hub"
The following diagram illustrates how the cyclopropyl scaffold influences multiple drug properties simultaneously.
Figure 1: The multidimensional impact of cyclopropyl incorporation on pharmacokinetics and pharmacodynamics.
Metabolic Stability: The Shield and the Trap
The cyclopropyl group is frequently employed to block metabolic "hotspots."[1] However, this strategy requires a nuanced understanding of CYP450 mechanisms to avoid toxicity.
The Metabolic Shield (Blocking)
Cytochrome P450 enzymes typically metabolize alkyl chains via hydrogen abstraction.
-
Mechanism: The high Bond Dissociation Energy (BDE) of the cyclopropyl C-H bond makes abstraction kinetically unfavorable compared to linear alkyl chains.
-
Application: Replacing an isopropyl or ethyl group with a cyclopropyl group often halts hydroxylation at that site, extending half-life (
). -
Example: Pitavastatin .[1] The cyclopropyl group diverts metabolism away from CYP3A4, reducing drug-drug interactions compared to other statins.[1]
The Metabolic Trap (Bioactivation)
Warning: If a radical is formed on the cyclopropyl ring (or adjacent to it), the ring strain can drive rapid ring opening. This generates a reactive alkyl radical that can covalently bind to proteins, causing hepatotoxicity.[1]
-
Risk Factor: Cyclopropylamines (cyclopropyl attached to Nitrogen).
-
Mechanism: CYP450 oxidizes the nitrogen
Radical cation Ring opening Covalent binding. -
Case Study: Trovafloxacin . This antibiotic was withdrawn/restricted due to severe hepatotoxicity linked to the metabolic activation of its cyclopropylamine moiety.
Figure 2: The bifurcation of metabolic fate. High bond strength usually confers stability, but successful oxidation can trigger ring opening.
Synthetic Masterclass: The Simmons-Smith Protocol
While many methods exist, the Furukawa modification of the Simmons-Smith reaction remains the most robust method for late-stage drug functionalization, converting alkenes to cyclopropanes.
Protocol: Furukawa-Modified Cyclopropanation
Target: Conversion of an allylic alcohol or electron-rich alkene to a cyclopropane.
Reagents:
-
Diethylzinc (
, 1.0 M in hexanes) -
Diiodomethane (
) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Carbenoid Formation:
-
Add DCM (anhydrous) and
(2.0 equiv) at 0°C. -
Critical Step: Dropwise addition of
(2.0 equiv). A white precipitate ( ) may form. -
Stir for 20 minutes at 0°C to form the active species:
.
-
-
Substrate Addition:
-
Dissolve the alkene substrate (1.0 equiv) in minimal DCM.
-
Add dropwise to the carbenoid solution at 0°C.
-
-
Reaction:
-
Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Monitoring: Check via TLC or LC-MS.
-
-
Quenching (Safety Critical):
-
Cool back to 0°C.
-
Slowly add saturated aqueous
. Caution: Vigorous gas evolution (ethane) will occur if excess remains.
-
-
Workup:
-
Extract with DCM or
. Wash with (to remove iodine) and brine. -
Dry over
, filter, and concentrate.
-
Why this works: The iodomethylzinc iodide species coordinates with heteroatoms (like hydroxyls) on the substrate, directing the cyclopropanation to the same face (stereoselective delivery).
Strategic Applications & Case Studies
Ciprofloxacin (Antibiotic)
-
Role: The cyclopropyl group at the N1 position of the quinolone core.
-
Effect: It provides optimal steric bulk to fill the hydrophobic pocket of DNA gyrase. It significantly improved potency compared to the ethyl analog (Norfloxacin).
Saxagliptin (Diabetes)
-
Role: A cis-fused cyclopropane on the proline ring (methanoproline).
-
Effect: This "conformational lock" restricts the pyrrolidine ring puckering, increasing selectivity for DPP-4 and improving chemical stability against intramolecular cyclization.
Olaparib (Cancer)
-
Role: Cyclopropyl carbonyl linker.
-
Effect: Acts as a bioisostere for an amide or planar aromatic system, maintaining the necessary vector for binding while improving oral bioavailability.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Ebner, T., et al. (2010). Disposition and Metabolism of Pitavastatin in Humans. Drug Metabolism and Disposition, 38(9), 1627-1637.
-
Wiberg, K. B. (1996). Structures, energies and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group, Wiley.[3] (Foundational Text on Walsh Orbitals).
-
Gagnon, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation.[4] Chemistry – A European Journal.
-
Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Cyclopropylamine Structural Element in the Antibacterial Agent Trovafloxacin.[1] Chemical Research in Toxicology, 18(11), 1662–1670.
Sources
The Cyclopropylamine Motif: Electronic Anomalies and Steric Control in Drug Design
Topic: Electronic and Steric Properties of Cyclopropylamines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and DMPK Scientists
Executive Summary
The cyclopropylamine (CPA) moiety is more than a structural spacer; it is a distinct electronic entity that defies standard aliphatic amine trends. Characterized by significant ring strain (~27.5 kcal/mol) and unique orbital hybridization (Walsh orbitals), the CPA group offers a "Goldilocks" steric profile—rigidifying flexible chains while maintaining a compact volume. This guide analyzes the quantum mechanical underpinnings of CPA, its reduced basicity compared to acyclic analogs, and its dual role as a high-affinity pharmacophore and a mechanism-based metabolic inactivator.
Electronic Landscape: The Walsh Orbital Effect
The defining feature of cyclopropylamine is the hybridization of the cyclopropane carbons. Unlike the idealized
Orbital Hybridization and Basicity
According to the Coulson-Moffitt and Walsh models:
-
Exocyclic Bonds (C-H, C-N): The carbon orbitals participating in these bonds have increased
-character (approx. ), making them shorter and stronger. -
Endocyclic Bonds (C-C): These bonds have increased
-character (approx. ), forming "bent" or "banana" bonds that bow outward to relieve angle strain.
Impact on Basicity:
The increased
Table 1: Comparative Electronic Properties
| Property | Cyclopropylamine (CPA) | Isopropylamine (IPA) | Mechanistic Driver |
| pKa (Conjugate Acid) | 9.10 | 10.63 | Increased |
| C-N Bond Length | 1.42 Å | 1.47 Å | Higher |
| Oxidation Potential | Lower ( | Higher | Ring strain raises the HOMO energy, facilitating Single Electron Transfer (SET). |
| Hybridization | Walsh Orbital constraints. |
Visualization: Orbital Interaction
The following diagram illustrates the interaction between the Nitrogen lone pair (
Figure 1: Stereoelectronic interaction between the amine lone pair and the strained cyclopropane ring.
Steric and Conformational Dynamics
The "Bisected" Conformation
Sterically, the CPA group is not a freely rotating rotor. To maximize the stabilizing orbital overlap described above, the amine prefers a bisected conformation .
-
Bisected: The nitrogen lone pair is anti-periplanar to the C-H bond of the methine carbon (or bisecting the C-C bond angle). This maximizes overlap with the Walsh orbitals.
-
Gauche: Rotation away from this minimum incurs a torsional strain penalty.
Pharmacophoric Implications
-
Rigidification: Replacing an isopropyl group with a cyclopropyl group restricts the conformational entropy of the ligand. If the bioactive conformation matches the bisected preference, binding affinity often increases due to a reduced entropic penalty upon binding (
). -
Volume: The CPA group occupies a volume similar to an isopropyl group but with a distinct shape vector, often allowing it to fit into hydrophobic pockets where an isopropyl group might clash due to methyl rotation.
Metabolic Liability: Mechanism-Based Inhibition[1][2]
While CPA is a valuable structural motif, it carries a well-documented risk: Time-Dependent Inhibition (TDI) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
The SET Mechanism
The strained ring is susceptible to single-electron oxidation. The mechanism proceeds as follows:
-
Binding: The amine binds to the heme iron.
-
SET: The P450 Compound I (
) abstracts an electron from the nitrogen lone pair (facilitated by the lower oxidation potential of CPA). -
Fragmentation: The resulting radical cation triggers a rapid ring opening (beta-scission) to relieve strain.
-
Inactivation: The opened carbon radical covalently attacks the porphyrin ring of the heme, irreversibly destroying the enzyme.
Figure 2: Mechanism of CYP450 suicide inhibition by cyclopropylamines via Single Electron Transfer.
Experimental Protocols
Protocol: Synthesis via Curtius Rearrangement
Context: Direct nucleophilic substitution on cyclopropyl halides is difficult due to the inability to form
Reagents:
-
Cyclopropanecarboxylic acid derivative (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
tert-Butanol (
-BuOH) (Solvent/Reactant)
Workflow:
-
Activation: Dissolve the carboxylic acid in dry toluene or THF under
. Add TEA and stir for 10 min. -
Acyl Azide Formation: Add DPPA dropwise at 0°C. Allow to warm to RT and stir for 2 hours. Monitor by TLC for disappearance of acid.
-
Rearrangement (The Critical Step): Heat the reaction mixture to 80-90°C.
-
Observation: Evolution of
gas indicates the formation of the isocyanate via the Curtius rearrangement. -
Safety: Ensure proper venting of nitrogen gas.
-
-
Trapping: Once
evolution ceases (approx. 1-2 h), add excess -BuOH (or use as co-solvent) and reflux for 4-12 hours. -
Deprotection: The resulting product is the Boc-protected cyclopropylamine. To obtain the free amine, treat with 4M HCl in dioxane or TFA/DCM (1:1) for 1 hour.
-
Isolation: Basify with 1M NaOH (carefully, to pH > 10) and extract with DCM. The free cyclopropylamine is often volatile; use controlled vacuum during concentration.
Protocol: Assessment of Metabolic Stability (TDI Assay)
Context: To determine if your CPA scaffold is a suicide inhibitor.
-
Incubation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Pre-incubation (The Test): Incubate the test compound (10 µM) with HLM and NADPH for 0, 10, 20, and 30 minutes without the marker substrate.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability.
-
-
Activity Check: After the pre-incubation time, dilute the mixture 10-fold into a secondary incubation containing a standard CYP probe substrate (e.g., Midazolam for CYP3A4 or Bufuralol for CYP2D6) and fresh NADPH.
-
Analysis: Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.
-
Interpretation: Plot the % remaining activity vs. pre-incubation time. A time-dependent decrease in activity (shifted
) confirms Mechanism-Based Inhibition.
References
-
Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules."[1][2] Transactions of the Faraday Society, 45, 179-190. Link
-
Hanzlik, R. P., et al. (1979).[3] "Cyclopropylamines as suicide substrates for cytochromes P-450."[4][5][6] Journal of the American Chemical Society, 101(5), 1289–1292. Link
-
Wiberg, K. B. (1996).[3] "Structures, energies, and spectra of cyclopropanes." Accounts of Chemical Research, 29(5), 229-234. Link
-
Guengerich, F. P., et al. (1991). "Oxidation of cyclopropylamines by cytochrome P450 enzymes." Chemical Research in Toxicology, 4(4), 391–407.[3] Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Sources
- 1. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]
- 2. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 3. rsc.org [rsc.org]
- 4. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 6. Electron transfer in P450 mechanisms. Microsomal metabolism of cyclopropylbenzene and p-cyclopropylanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Commercial Availability & Strategic Utilization of Methyl 2-amino-2-cyclopropylacetate Hydrochloride
Executive Summary
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 138326-68-8 for S-isomer; 535936-86-8 for racemic) is a critical non-proteinogenic amino acid building block. It serves as a gateway to cyclopropylglycine (Cpg) scaffolds, which are increasingly pivotal in modern drug design for their ability to induce conformational restriction and enhance metabolic stability against proteolytic enzymes.
While commercially available, the supply chain for this compound is bifurcated between high-cost catalog suppliers (milligram to gram scale) and contract manufacturing organizations (CMOs) for bulk needs. This guide analyzes the commercial landscape, provides a self-validating synthesis protocol for in-house production, and details the quality control parameters required to ensure downstream success in peptide synthesis or peptidomimetic drug development.
Chemical Profile & Specifications
Understanding the physicochemical constraints of this molecule is prerequisite to handling it. The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol), making the compound sensitive to harsh acidic conditions during deprotection steps, though the hydrochloride salt itself provides shelf stability.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Methyl 2-amino-2-cyclopropylacetate hydrochloride | |
| CAS Number | 138326-68-8 (S-isomer)535936-86-8 (Racemic) | S-isomer is the pharmacologically dominant form. |
| Molecular Formula | C₆H₁₁NO₂[1][2][3] · HCl | |
| Molecular Weight | 165.62 g/mol | Free base: 129.16 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic. |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Ethyl Acetate | Soluble in organic solvents only as free base. |
| Purity Standard | ≥ 97.0% (HPLC) | Enantiomeric Excess (ee) > 98% required for chiral variants. |
| Storage | +2°C to +8°C (Desiccated) | Hydrolysis risk if exposed to moisture. |
Commercial Landscape & Procurement Strategy
The commercial availability of Methyl 2-amino-2-cyclopropylacetate hydrochloride follows a "Fine Chemical" tier structure. It is not a bulk commodity; it is a high-value intermediate.
Supply Tier Analysis
-
Tier 1: Catalog Suppliers (Sigma-Aldrich, BLD Pharm, Enamine)
-
Tier 2: Specialized Building Block Vendors (Combi-Blocks, Pharmablock)
-
Availability: 2-3 week lead time.
-
Scale: 10 g – 1 kg.
-
Cost: Moderate (~$20 - $50 USD per gram).
-
Use Case: Lead optimization, early toxicology batches.
-
-
Tier 3: Custom Synthesis / CMOs
-
Availability: 8-12 weeks (Campaign based).
-
Scale: > 1 kg.
-
Cost: Negotiated (<$5 USD per gram equivalent).
-
Use Case: Clinical development.
-
Procurement Decision Logic
The following decision tree illustrates the optimal sourcing strategy based on project phase and chirality requirements.
Figure 1: Strategic procurement workflow for cyclopropylglycine derivatives.
Technical Protocol: In-House Synthesis & Validation
When commercial stock is unavailable or cost-prohibitive, the conversion of the parent amino acid (2-cyclopropylglycine) to its methyl ester hydrochloride is a robust, self-validating protocol.
Why this method?
Direct esterification using Thionyl Chloride (
Protocol: TMSCl-Mediated Esterification
Reagents:
-
2-Cyclopropylglycine (1.0 equiv)
-
Methanol (Anhydrous, 10-20 volumes)
-
Chlorotrimethylsilane (TMSCl) (2.5 equiv)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂ or
line). -
Solvent Charge: Add anhydrous Methanol to the flask. Cool to 0°C using an ice bath.[5]
-
Activation: Dropwise add TMSCl (2.5 equiv) to the cold methanol.
-
Addition: Add 2-Cyclopropylglycine (solid) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
Monitoring: Use TLC (System: n-BuOH/AcOH/H₂O 4:1:1, stain with Ninhydrin). Product (
~0.6) will be distinct from starting material ( ~0.3).
-
-
Workup: Concentrate the reaction mixture in vacuo (Rotary evaporator, < 40°C) to remove solvent and excess HCl/TMS-OMe.
-
Isolation:
-
The residue will be a white solid or viscous oil.
-
Trituration: Add cold Diethyl Ether (
) or MTBE (10 volumes) to the residue. Sonicate if necessary. -
Filtration: Filter the white precipitate. Wash with cold ether.
-
-
Drying: Dry under high vacuum for 4 hours.
Quality Control (Self-Validation)
To validate the integrity of the purchased or synthesized lot, perform the following checks. The absence of the methyl singlet in NMR indicates hydrolysis (failure).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
8.6–8.8 ppm (br s, 3H,
) – Confirms salt formation. -
3.75 ppm (s, 3H,
) – Critical: Must be present. Loss indicates hydrolysis to acid. -
3.4 ppm (d, 1H,
-CH). - 1.1 ppm (m, 1H, cyclopropyl CH).
-
0.4–0.7 ppm (m, 4H, cyclopropyl
).
-
8.6–8.8 ppm (br s, 3H,
Strategic Applications in Drug Discovery[10]
The commercial value of Methyl 2-amino-2-cyclopropylacetate lies in its role as a conformational constraint .
The "Thorpe-Ingold" Effect & Metabolic Stability
Replacing a flexible alkyl chain (like in Leucine or Alanine) with a cyclopropyl group restricts the rotation of the
-
Protease Resistance: The rigid steric bulk of the cyclopropyl group adjacent to the peptide bond hinders the approach of proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly extending the half-life (
) of peptide drugs in plasma. -
Potency Enhancement: By locking the amino acid side chain into a specific orientation, the molecule is pre-organized to bind to its receptor, reducing the entropic penalty of binding.
Synthesis Workflow Visualization
The following diagram illustrates where this compound fits into a standard peptide coupling workflow.
Figure 2: Integration of the title compound into peptide synthesis. Note that the methyl ester acts as a C-terminal protecting group.
References
-
Li, Z., et al. (2012). "A Convenient Synthesis of Amino Acid Methyl Esters." National Institutes of Health (PMC). Available at: [Link]
-
Talele, T. T. (2016).[10] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[10] Journal of Medicinal Chemistry. (Contextual citation on cyclopropyl utility).
- Gao, Y., et al. (2013). "Amino acid methyl ester hydrochloride preparation." Google Patents (CN103224437A).
Sources
- 1. 138326-68-8|(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride | 138326-68-8 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pianetachimica.it [pianetachimica.it]
- 6. nbinno.com [nbinno.com]
- 7. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. namiki-s.co.jp [namiki-s.co.jp]
key intermediates in the synthesis of cyclopropylamines
Title: Strategic Intermediates in the Synthesis of Cyclopropylamines: A Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Cyclopropylamine Imperative
The cyclopropylamine motif is a pharmacophore of high distinction, prevalent in therapeutics ranging from monoamine oxidase inhibitors (Tranylcypromine) to modern antivirals (Glecaprevir) and antibiotics (Ciprofloxacin). Its value lies in its unique ability to impose conformational rigidity while modulating pKa and metabolic stability (blocking
However, the synthesis of cyclopropylamines is often the bottleneck in Structure-Activity Relationship (SAR) exploration. The challenge is not merely forming the ring but installing the amine with precise regio- and stereocontrol.[1] This guide moves beyond generic reaction lists to focus on the Key Intermediates —the transient or isolable species that dictate the success of the synthesis. We categorize these into three dominant mechanistic manifolds: Titanacycles , Acyl Nitrenes , and Zinc Enolates .
Strategic Disconnection Map
Before selecting a protocol, use this logic map to determine the optimal intermediate based on your available starting material and stereochemical requirements.
Figure 1: Retrosynthetic logic flow for selecting the appropriate cyclopropylamine precursor.
Deep Dive: The Key Intermediates
Intermediate A: Titanacyclopropane (The Kulinkovich-de Meijere Route)
Role: The "Workhorse" for substituted cyclopropylamines. Mechanism: This low-valent titanium species acts as a 1,2-dicarbanion equivalent. Generated in situ from a Grignard reagent and Ti(OiPr)₄, it attacks amides (Kulinkovich-de Meijere) or nitriles (Kulinkovich-Szymoniak).
-
Why it matters: It allows for the direct conversion of stable carbonyl precursors into strained rings in a single pot.
-
Critical Insight: The reaction proceeds via an oxatitanacyclopentane intermediate.[2] For amides, the poor leaving group ability of the dialkylamino group prevents the ring contraction seen in esters (which yields cyclopropanols), instead forcing ring opening to an iminium species that cyclizes to the amine.[2]
-
Limitations: Stoichiometric titanium is often required for high yields, though catalytic variants exist. Functional group tolerance is moderate (avoid electrophiles that react faster than the amide).
Intermediate B: Cyclopropyl Isocyanate (The Curtius Route)
Role: The "Scalable" route for primary amines. Mechanism: Thermal rearrangement of cyclopropanecarbonyl azide releases N₂ to form the isocyanate, which is trapped by water (to amine) or alcohols (to carbamates).
-
Why it matters: This is the gold standard for process chemistry due to the availability of cyclopropane carboxylic acids. It retains the stereochemistry of the starting acid.
-
Safety Note: The acyl azide intermediate is potentially explosive. On scale, flow chemistry or in situ generation (using DPPA) is mandatory to minimize accumulation.
Intermediate C: Zinc Homoenolate (The Stereoselective Route)
Role: The "Architect" for trans-selectivity.
Mechanism: Formed from
-
Why it matters: Most cyclopropanation methods yield mixtures of diastereomers. The zinc homoenolate pathway, followed by intramolecular ring closure, provides high diastereoselectivity for trans-2-substituted cyclopropylamines, a geometry often required for biological activity.
Comparative Analysis of Methodologies
| Feature | Kulinkovich-de Meijere | Curtius Rearrangement | Chan-Lam Coupling |
| Key Intermediate | Titanacyclopropane | Cyclopropyl Isocyanate | Cyclopropyl Boronic Acid |
| Starting Material | Amides / Nitriles | Carboxylic Acids | Aryl Amines + Boronic Acid |
| Product Type | 1-Substituted / Primary | Primary / Carbamate | N-Aryl Cyclopropylamine |
| Atom Economy | Low (Stoichiometric Ti/Mg) | Moderate (Loss of N₂) | High (Catalytic Cu) |
| Scalability | Moderate (Exotherm/Waste) | High (With safety controls) | High |
| Stereocontrol | Substrate dependent | Retentive (from acid) | N/A (Achiral coupling) |
Detailed Experimental Protocols
Protocol 1: Kulinkovich-de Meijere Synthesis (Titanacyclopropane Route)
Target: Synthesis of N,N-dibenzyl-1-methylcyclopropylamine
Reagents:
-
N,N-Dibenzylacetamide (10 mmol)
-
Ethylmagnesium bromide (EtMgBr) (3.0 M in ether)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (11 mmol)
-
Solvent: Dry THF
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Pre-complexation: Dissolve N,N-dibenzylacetamide (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous THF (50 mL).
-
Controlled Addition: Cool the mixture to 0°C. Add EtMgBr (3.3 equiv) dropwise via a syringe pump over 45 minutes. Note: The solution will turn from colorless to dark brown/black, indicating the formation of the titanacyclopropane species.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl (caution: gas evolution).
-
Workup: Adjust pH to >10 with NaOH (10%). Extract with diethyl ether (3x).
-
Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
-
Visual: The deep black color is diagnostic of active low-valent Ti species. If the solution remains yellow/orange, the Grignard reagent may be degraded, or the environment is not anaerobic.
Protocol 2: Curtius Rearrangement (Isocyanate Route)
Target: Synthesis of Cyclopropylamine Hydrochloride from Cyclopropanecarboxylic Acid
Reagents:
-
Cyclopropanecarboxylic acid (10 mmol)
-
Diphenylphosphoryl azide (DPPA) (11 mmol)
-
Triethylamine (TEA) (11 mmol)
-
Solvent: Toluene (for rearrangement), tert-Butanol (for trapping)
Step-by-Step Workflow:
-
Activation: Dissolve acid in Toluene. Add TEA and DPPA at 0°C. Stir for 1 hour to form the acyl azide.
-
Rearrangement (The Critical Step): Heat the mixture to 80°C.
-
Validation: Monitor IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).
-
-
Trapping: Once rearrangement is complete (gas evolution ceases), add excess tert-Butanol and reflux for 4 hours to form the N-Boc cyclopropylamine.
-
Deprotection: Treat the isolated N-Boc intermediate with 4M HCl in Dioxane to yield the amine hydrochloride salt.
Mechanistic Visualization: The Kulinkovich-de Meijere Cycle
This diagram illustrates the catalytic cycle and the pivotal role of the titanacyclopropane intermediate.[3]
Figure 2: Mechanistic pathway of the Kulinkovich-de Meijere reaction highlighting the titanacyclopropane species.[3][4][5]
References
-
Kulinkovich-de Meijere Reaction Mechanism
- Title: Mechanism of the Kulinkovich Cyclopropanol Synthesis: Transfer-Epititan
- Source: ResearchGate / Journal of the American Chemical Society.
-
URL:
-
Scalable Curtius Rearrangement
-
Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.[6]
- Source: Beilstein Journal of Organic Chemistry.
-
URL:
-
-
Synthesis from Nitriles (Szymoniak Variation)
-
Title: New and easy route to primary cyclopropylamines from nitriles.[7]
- Source: Organic Chemistry Portal / Chem. Commun.
-
URL:
-
-
Stereoselective Zinc Homoenolates
-
Title: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.[1]
- Source: ChemRxiv.
-
URL:
-
-
Cyclopropyl Boronic Acid Preparation
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 8. audreyli.com [audreyli.com]
- 9. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Structural Analogs & Synthesis of Methyl 2-[(cyclopropylmethyl)amino]acetate Hydrochloride
Executive Summary
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride represents a critical scaffold in modern medicinal chemistry, serving as a versatile building block for peptidomimetics, heterocyclic synthesis, and lead optimization. Its core value lies in the cyclopropylmethyl (CPM) moiety—a "privileged structure" known to enhance metabolic stability and lipophilicity while acting as a bioisostere for allyl and isopropyl groups.
This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, structural analogs, and application in Structure-Activity Relationship (SAR) studies. It is designed for researchers requiring actionable protocols and high-level theoretical grounding.
Part 1: Molecular Architecture & Physicochemical Properties
The molecule is composed of three distinct functional zones, each offering specific opportunities for chemical modification and biological interaction.
| Functional Zone | Structural Component | Chemical Role | Biological/SAR Implication |
| Zone A | Cyclopropyl Ring | Steric bulk, rigid geometry. | Metabolic Shield: Resists P450 oxidation better than isopropyl. Bioisostere: Mimics allyl group without reactivity. |
| Zone B | Secondary Amine | Nucleophilic center. | pKa Modulation: The basic center (pKa ~9-10) is crucial for receptor binding (ionic interactions). |
| Zone C | Glycine Methyl Ester | Electrophilic center.[1] | Prodrug Potential: Methyl ester improves cell permeability; hydrolyzes to active acid in vivo. |
Key Physical Parameters (Predicted)
-
Molecular Formula: C
H NO · HCl -
Molecular Weight: 179.64 g/mol (Salt); 143.19 g/mol (Free Base)
-
Solubility: Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (DCM, Hexane).
-
Stability: Hygroscopic solid; ester moiety susceptible to hydrolysis under basic conditions.
Part 2: Structural Analogs & Bioisosterism
In drug design, this molecule is rarely the endpoint. It is a tool to probe the "Cyclopropyl Effect." Below are the primary structural analogs used to optimize potency and pharmacokinetics (PK).
The Hydrophobic Core Analogs (Zone A Modifications)
Replacing the cyclopropyl group alters the "fit" within a hydrophobic pocket.
-
Isopropyl Analog (Methyl 2-(isopropylamino)acetate): The classic comparator. The isopropyl group has similar steric volume but lacks the unique electronic character (π-character of C-C bonds) of the cyclopropyl ring.
-
Cyclobutyl Analog: Increases lipophilicity and steric bulk. Often used if the binding pocket is slightly larger.
-
Allyl Analog: The unsaturated equivalent. While sterically similar, the allyl group is metabolically liable (epoxidation), making the cyclopropylmethyl group a superior, stable mimic.
The Linker Analogs (Zone B Modifications)
Modifying the distance between the ring and the amine affects the basicity and conformational freedom.
-
Cyclopropylamine Analog (No methylene spacer): Significantly lowers the pKa (by ~1-2 units) due to the electron-withdrawing nature of the cyclopropyl ring directly attached to nitrogen. This often reduces metabolic stability (N-dealkylation).
-
Cyclopropylethyl Analog (Extended spacer): Increases flexibility, allowing the ring to reach deeper hydrophobic pockets.
The Ester/Acid Analogs (Zone C Modifications)
-
Tert-butyl Ester: Used during synthesis to prevent unwanted hydrolysis (acid-labile protection).
-
Free Acid (Glycine derivative): The active metabolite. Often zwitterionic and poor at crossing membranes, hence the use of the methyl ester precursor.
Part 3: Synthetic Pathways & Protocols[2]
Two primary routes exist for synthesizing this target. Method A (Reductive Amination) is recommended for its cleanliness and prevention of over-alkylation.
Visual Workflow: Reductive Amination
Figure 1: Step-wise synthesis via reductive amination. This route avoids the formation of tertiary amines common in direct alkylation.
Detailed Protocol: Reductive Amination (Method A)
Rationale: This method uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine without touching the ester functionality.
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq)[1]
-
Cyclopropanecarboxaldehyde (1.1 eq)
-
Triethylamine (Et
N) (1.0 eq) - To free the amine base -
Sodium triacetoxyborohydride (NaBH(OAc)
) (1.5 eq) -
Dichloromethane (DCM) or Methanol (MeOH) (Solvent)
Step-by-Step Procedure:
-
Free Base Generation: In a round-bottom flask, suspend Glycine methyl ester HCl (10 mmol) in DCM (50 mL). Add Et
N (10 mmol) and stir for 15 minutes at room temperature. -
Imine Formation: Add Cyclopropanecarboxaldehyde (11 mmol) to the mixture. Stir for 30–60 minutes. Note: Magnesium sulfate (MgSO
) can be added to scavenge water and push equilibrium. -
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)
(15 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12h). -
Quench: Quench with saturated aqueous NaHCO
solution. -
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over Na
SO , and concentrate in vacuo. -
Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise. The white precipitate (Target HCl salt) is collected by filtration and washed with cold ether.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the cyclopropyl protons (multiplets at
0.3–0.6 ppm) and the singlet for the methyl ester ( ~3.7 ppm). -
MS (ESI): m/z = 144.1 [M+H]
(Free base mass).
Part 4: Applications in Drug Design (SAR Logic)
The cyclopropylmethyl group is a powerful tool for optimizing drug candidates. The decision to use this analog over others follows a specific logic tree.
SAR Decision Logic
Figure 2: SAR Decision Tree for selecting cyclopropylmethyl analogs during lead optimization.
Key Pharmacological Advantages
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (106 kcal/mol) than acyclic secondary C-H bonds (~95 kcal/mol), making the ring resistant to cytochrome P450 hydroxylation.
-
Sigma Receptor Affinity: Cyclopropylmethylamines often show high affinity for sigma receptors (
), relevant in CNS drug development (e.g., antipsychotics, analgesics). -
Opioid Receptor Modulation: This motif is structurally homologous to the N-substituent in Naltrexone and Buprenorphine , where the cyclopropylmethyl group is critical for antagonist/partial agonist activity.
Part 5: References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (General reference for Cyclopropyl bioisosterism).
-
Barnes, N. M., et al. (2018). "The Cyclopropyl Group in Medicinal Chemistry."[2][3] Scientific Update.
-
PubChem Compound Summary. "Methyl 2-[(cyclopropylmethyl)amino]acetate."
-
Tale, R. H., & Patil, A. D. (2011). "A Novel and Efficient Method for the Synthesis of
-Amino Acid Esters." Journal of Chemical Research. (Reference for general ester synthesis).
Sources
Methodological & Application
Application Note: High-Efficiency Amide Coupling with Methyl 2-amino-2-cyclopropylacetate Hydrochloride
Abstract & Scope
This guide details the optimized experimental protocols for performing amide couplings using Methyl 2-amino-2-cyclopropylacetate hydrochloride . This building block is increasingly valued in medicinal chemistry for its ability to introduce conformational constraints (via the cyclopropyl ring) and modulate metabolic stability.
However, this reagent presents specific synthetic challenges:
-
Steric Hindrance: The
-cyclopropyl group creates significant steric bulk immediately adjacent to the nucleophilic amine, retarding the rate of amide bond formation. -
Electronic Deactivation: The presence of the electron-withdrawing methyl ester reduces the nucleophilicity of the amine.
-
Salt Management: Supplied as a hydrochloride salt, the amine requires careful in situ neutralization to avoid suppressing the reaction or causing racemization through excess base.
This note provides two validated protocols: a High-Throughput Method (HATU) for difficult substrates and a Scalable Method (T3P) for larger batches with simplified workup.
Reagent Profile & Handling
| Property | Description |
| Chemical Name | Methyl 2-amino-2-cyclopropylacetate hydrochloride |
| Structure | |
| State | White to off-white crystalline solid |
| Storage | Desiccate at 2-8°C. Hygroscopic. |
| Stability | Stable as HCl salt. Free base is prone to dimerization or hydrolysis if stored in solution. |
| Key Precaution | Do not free-base the amine in a separate step unless immediately used. In situ neutralization is preferred. |
Experimental Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard")
Best for: Small-scale discovery, valuable carboxylic acids, and sterically demanding partners.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive aza-benzotriazole active ester. This high reactivity is necessary to overcome the steric barrier of the cyclopropyl group.
Reagents & Stoichiometry
| Component | Equivalents (eq.) | Role |
| Carboxylic Acid ( | 1.0 | Limiting Reagent |
| Methyl 2-amino-2-cyclopropylacetate HCl | 1.1 - 1.2 | Nucleophile (Slight excess ensures conversion) |
| HATU | 1.1 - 1.2 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 - 3.5 | Base (Neutralizes HCl salt + activates Carboxyl) |
| DMF (Anhydrous) | 0.1 - 0.2 M | Solvent |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask or vial and purge with nitrogen/argon.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.0 eq) and stir for 2 minutes.
-
Activation: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.
-
Observation: The solution may turn yellow/orange, indicating active ester formation.
-
-
Amine Addition: Add Methyl 2-amino-2-cyclopropylacetate HCl (1.1 eq) directly as a solid.
-
Base Addition 2: Immediately add the remaining DIPEA (2.0 - 2.5 eq) .
-
Expert Tip: Adding the rest of the base after the amine salt prevents premature hydrolysis of the active ester and ensures the amine is only free-based in the presence of the electrophile.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Note: If conversion is <50% after 4 hours, heat to 40°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid or 1M HCl (removes DIPEA/unreacted amine).
-
Sat. NaHCO
(removes unreacted acid/HOBt byproducts). -
Brine.
-
-
Drying: Dry over Na
SO , filter, and concentrate.
Method B: T3P-Mediated Coupling (Scalable & Low Epimerization)
Best for: Multi-gram scale, preventing racemization, and easy purification.
Rationale: T3P (Propylphosphonic anhydride) has low toxicity and water-soluble byproducts. It is known to exhibit lower racemization rates than HATU/uronium salts, which is critical for preserving the stereochemistry of the
Reagents & Stoichiometry
| Component | Equivalents (eq.) | Role |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| Methyl 2-amino-2-cyclopropylacetate HCl | 1.1 | Nucleophile |
| T3P (50% in EtOAc/DMF) | 1.5 - 2.0 | Coupling Agent |
| Pyridine or NMM (N-Methylmorpholine) | 3.0 - 4.0 | Base |
| EtOAc or 2-MeTHF | 0.1 - 0.2 M | Solvent |
Step-by-Step Procedure
-
Combine: In a reactor/flask, combine the Carboxylic Acid (1.0 eq) , Amine HCl Salt (1.1 eq) , and solvent (EtOAc).
-
Base Addition: Add Pyridine (3.5 eq) . Cool to 0°C.
-
Why Pyridine? It acts as a nucleophilic catalyst and buffer, often superior to DIPEA for T3P couplings.
-
-
Coupling: Dropwise add T3P solution (1.5 eq) over 10 minutes.
-
Warm: Allow the reaction to warm to RT and stir for 12–24 hours.
-
Workup:
Visualization of Workflows
Diagram 1: Decision Logic for Coupling Strategy
Caption: Decision tree for selecting the optimal coupling protocol based on scale and steric demands.
Diagram 2: Reaction Mechanism & Steric Challenge
Caption: Mechanistic flow highlighting the neutralization requirement and the steric bottleneck at the attack step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric bulk prevents attack. | Switch to Acid Fluoride method (using TFFH or Cyanuric Fluoride) or convert acid to Acid Chloride using Ghosez's reagent. |
| Racemization | Excess base or high activation temp. | Use Collidine (weaker base) instead of DIPEA. Keep temp < 0°C during activation. Switch to T3P. |
| Hydrolysis of Ester | Aqueous workup too basic. | Avoid strong basic washes (NaOH). Use dilute NaHCO |
| Precipitate | Urea byproduct (if using EDC/DCC). | Switch to HATU or T3P. If using EDC, wash extensively with dilute HCl. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][7][8][9] Tetrahedron, 61(46), 10827-10852. Link
-
Petersson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5] Organic & Biomolecular Chemistry, 13, 696-699. Link
Sources
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. thieme.de [thieme.de]
- 3. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
using Methyl 2-amino-2-cyclopropylacetate hydrochloride in orexin-1 inhibitor synthesis
Application Note: Strategic Utilization of Methyl 2-amino-2-cyclopropylacetate HCl in the Design of Conformationally Constrained Orexin-1 Antagonists
Abstract
The development of potent and selective Orexin-1 Receptor (OX1R) antagonists is a critical frontier in treating addiction and anxiety disorders. A major challenge in this field is balancing potency with metabolic stability. This application note details the strategic use of Methyl 2-amino-2-cyclopropylacetate hydrochloride as a high-value building block. By introducing a cyclopropyl-constrained glycine motif, researchers can lock bioactive conformations and block metabolic "soft spots" common in flexible alkyl chains.[1] This guide provides a validated protocol for incorporating this reagent into urea-based peptidomimetic scaffolds, a pharmacophore central to modern Orexin antagonist design.[1]
Scientific Background & Rationale
The Orexin Signaling Pathway
The orexin neuropeptides (Orexin-A and Orexin-B) regulate arousal, wakefulness, and reward seeking via two G-protein coupled receptors: OX1R and OX2R.[1][2][3] While dual antagonists (e.g., Suvorexant) treat insomnia, selective OX1R antagonists are sought for addiction therapy because OX1R signaling in the ventral tegmental area drives drug-seeking behavior without inducing sedation.
The "Cyclopropyl Effect" in SAR
Methyl 2-amino-2-cyclopropylacetate is a non-natural amino acid derivative that serves two critical functions in Structure-Activity Relationship (SAR) optimization:
-
Conformational Restriction: Unlike a flexible glycine or alanine linker, the cyclopropyl ring at the
-carbon restricts the rotation of the peptide backbone ( and angles). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to the receptor pocket. -
Metabolic Blocking: The cyclopropyl group is electronically distinct from an isopropyl or ethyl group. It resists CYP450-mediated hydroxylation at the
-position, a common metabolic clearance pathway for standard amino acid linkers.[1]
Synthetic Strategy: Urea Linker Assembly
Most high-affinity Orexin antagonists (e.g., SB-334867, Suvorexant analogs) utilize a urea or amide linker to connect two aromatic domains.[1] The protocol below demonstrates the use of Methyl 2-amino-2-cyclopropylacetate to construct a conformationally constrained urea core .
Retrosynthetic Workflow
Figure 1: Retrosynthetic workflow for incorporating the cyclopropyl glycine motif into an Orexin antagonist scaffold.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 2-(3-arylureido)-2-cyclopropylacetate (Intermediate A).
Materials Required
-
Reagent: Methyl 2-amino-2-cyclopropylacetate hydrochloride (1.0 eq)[1]
-
Electrophile: 2-Benzoxazolyl isocyanate (or relevant aryl isocyanate for Orexin SAR) (1.1 eq)[1]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Workup: 1N HCl, Brine, Na2SO4
Step-by-Step Methodology
1. Salt Break & Free-Basing (Critical Step)
-
Context: The reagent is supplied as an HCl salt to ensure stability. Direct reaction with isocyanates without neutralization will fail or proceed slowly.
-
Protocol: Suspend Methyl 2-amino-2-cyclopropylacetate HCl (1.0 g, 6.04 mmol) in anhydrous DCM (15 mL) at 0°C under nitrogen atmosphere.
-
Action: Add DIPEA (2.6 mL, 15.1 mmol) dropwise over 5 minutes. The suspension should clear as the free amine is liberated. Stir at 0°C for 15 minutes.
2. Urea Coupling Reaction
-
Context: Urea formation is rapid and exothermic. Temperature control is vital to prevent polymerization of the isocyanate.
-
Protocol: Dissolve the aryl isocyanate (6.64 mmol) in DCM (5 mL) and add it dropwise to the reaction mixture at 0°C.
-
Observation: A white precipitate (the urea product) may begin to form immediately depending on the lipophilicity of the aryl group.
-
Timeline: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (ninhydrin active) should disappear.
3. Workup & Purification
-
Quench: Dilute the reaction with DCM (50 mL) and wash with 1N HCl (2 x 30 mL) to remove excess base and unreacted amine.
-
Wash: Wash the organic layer with saturated NaHCO3 (30 mL) and Brine (30 mL).
-
Dry: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: If the product is a solid, triturated with cold diethyl ether. If oil, purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]
4. Downstream Application (Ester Hydrolysis)
-
To convert the intermediate into a functional antagonist, the methyl ester is often hydrolyzed to the acid for coupling with a secondary amine (e.g., a piperidine or tetrahydroisoquinoline pharmacophore).
-
Condition: LiOH (2.0 eq) in THF/H2O (3:1) at RT for 1 hour. Note: Cyclopropyl esters are sterically hindered; if reaction is slow, heat to 40°C.
Data Analysis & Expected Results
The following table summarizes the key analytical signatures for the successful incorporation of the reagent.
| Analytical Method | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Cyclopropyl Ring | Multiplets at | Diagnostic high-field shift confirms intact cyclopropyl ring.[1] |
| 1H NMR | Doublet/Multiplet at | Shifted downfield due to urea nitrogen and ester carbonyl.[1] | |
| 1H NMR | Methyl Ester | Singlet at | Confirms ester integrity (pre-hydrolysis). |
| LC-MS | Mass (M+H) | Target MW + 1 | Clean ionization; look for absence of dimer peaks.[1] |
| TLC | Rf Value | ~0.4 (50% EtOAc/Hex) | Distinct shift from baseline amine (starting material). |
Mechanism of Action: Conformational Locking[1]
The diagram below illustrates how the cyclopropyl moiety enhances binding affinity compared to a standard glycine linker.
Figure 2: Mechanistic comparison of standard glycine vs. cyclopropyl-glycine linkers in Orexin receptor binding and metabolic stability.[1]
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry: Strategic use to increase potency and metabolic stability.[4][5] Retrieved from [Link]
-
Boss, C., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups: Preventing bioactivation and improving stability.[5] Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Urea Derivatives: General Protocols and Reagents. Retrieved from [Link]
-
Kumari, P., et al. (2019). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications in GPCR Ligands. Longdom Publishing. Retrieved from [Link]
Sources
- 1. US6103898A - Preparation of cyclic urea derivatives - Google Patents [patents.google.com]
- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
Application Note: Cyclopropylamine Derivatives as LSD1 Inhibitors
Unlocking the Epigenetic Blockade in Acute Myeloid Leukemia (AML)
Executive Summary
This guide details the application of cyclopropylamine-based small molecules as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike reversible competitive inhibitors, cyclopropylamine derivatives (e.g., Tranylcypromine analogs like ORY-1001 and GSK2879552 ) function as mechanism-based "suicide" inhibitors . They exploit the enzyme's own catalytic machinery to form a covalent adduct with the FAD cofactor, permanently disabling the demethylase activity.
This document provides a technical roadmap for researchers to:
-
Understand the covalent inactivation mechanism .
-
Execute enzymatic inhibition assays (Peroxidase-Coupled) to determine potency (
/ ). -
Perform cellular differentiation assays (Flow Cytometry for CD11b) to validate biological efficacy in AML models.
Mechanism of Action: Suicide Inhibition
LSD1 maintains the undifferentiated state of leukemic stem cells by demethylating H3K4me1/2 (an activating mark) at critical myeloid differentiation gene promoters.
Cyclopropylamine inhibitors mimic the substrate. During the catalytic cycle, LSD1 attempts to oxidize the amine of the inhibitor. However, the formation of a radical intermediate leads to the opening of the cyclopropyl ring, which then covalently attacks the Flavin Adenine Dinucleotide (FAD) cofactor at the N5 position. This forms a stable FAD-inhibitor adduct , rendering the enzyme catalytically dead.
Visualization: Mechanism of Inactivation
Caption: Kinetic pathway of LSD1 inactivation. The cyclopropylamine ring opening traps the FAD cofactor, preventing H3K4 demethylation.
Application Note: In Vitro Enzymatic Screening
Objective: Quantify the inhibitory potency of derivatives. Method: Peroxidase-Coupled Fluorescence Assay (Amplex Red).
LSD1 demethylation produces formaldehyde and hydrogen peroxide (
Protocol 1: LSD1 Demethylase Inhibition Assay
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.
-
Enzyme: Recombinant Human LSD1 (0.5 – 1 nM final).
-
Substrate: H3K4me1 peptide (ARTK(me1)QTARKSTGGKAPRKQLA).
-
Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).
Workflow:
-
Compound Prep: Prepare 10-point serial dilutions of cyclopropylamine derivatives in DMSO.
-
Pre-incubation (Critical): Incubate LSD1 enzyme with compounds for 15–30 minutes at Room Temperature (RT).
-
Expert Insight: As mechanism-based inhibitors, potency is time-dependent. A pre-incubation step allows the covalent adduct to form before the competing substrate is added, providing a more accurate measure of
potential during screening.
-
-
Reaction Initiation: Add the Substrate/Amplex Red/HRP mix to start the reaction.
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity) to determine
.
Application Note: Cellular Profiling & Differentiation
Objective: Confirm that enzymatic inhibition translates to phenotypic differentiation in AML cells. Model System: MV4-11 or THP-1 (AML cell lines with MLL rearrangements are highly sensitive).
Inhibition of LSD1 restores the expression of myeloid differentiation markers, specifically CD11b (Integrin alpha M) and CD86 . This is a "gain-of-signal" assay.
Protocol 2: Flow Cytometry for CD11b Induction
Reagents:
-
Cells: MV4-11 cells in log-phase growth.
-
Antibody: Anti-CD11b-PE or APC (Clone ICRF44).
-
Viability Dye: 7-AAD or DAPI.
Workflow:
-
Seeding: Seed MV4-11 cells at
cells/mL in 6-well plates. -
Treatment: Treat with compounds (e.g., 1 nM – 1000 nM) for 72 to 96 hours .
-
Expert Insight: Differentiation is a transcriptional reprogramming event, not an immediate signaling event. A minimum of 3 days is required to observe robust surface marker upregulation.
-
-
Harvest: Collect cells; wash 1x with FACS Buffer (PBS + 2% FBS).
-
Staining:
-
Block Fc receptors (optional but recommended for monocytes).
-
Incubate with Anti-CD11b antibody (1:100) for 30 min at 4°C in the dark.
-
Wash 2x with FACS Buffer.
-
Resuspend in FACS buffer containing 7-AAD (viability stain).
-
-
Acquisition: Acquire >10,000 live events on a Flow Cytometer.
-
Analysis: Gate on Live Cells -> Singlets. Calculate the Mean Fluorescence Intensity (MFI) of CD11b or the % CD11b+ population compared to DMSO/Isotype control.
Data Interpretation:
-
Potent Inhibitor: >5-fold increase in CD11b MFI at <100 nM concentration.
-
Cytotoxicity: Monitor 7-AAD. Pure differentiation inducers should show high CD11b with >80% viability at effective doses.
Experimental Workflow Diagram
Caption: Integrated screening workflow from biochemical potency to cellular phenotypic differentiation.
Quantitative Benchmarks (Reference Data)
The following table summarizes expected values for validated cyclopropylamine LSD1 inhibitors.
| Compound | Class | LSD1 Biochemical IC50 | Cellular CD11b EC50 (MV4-11) | Mechanism |
| Tranylcypromine (TCP) | Non-selective | ~2 µM | > 50 µM | Irreversible (FAD adduct) |
| ORY-1001 (Iadademstat) | Selective TCP deriv. | < 20 nM | < 1 nM | Irreversible |
| GSK2879552 | Selective TCP deriv. | < 20 nM | ~ 20-40 nM | Irreversible |
References
-
First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Source: Journal of Clinical Oncology (via PubMed Central) URL:[Link]
-
Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Source: Haematologica URL:[Link]
-
Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Source: Biochemistry URL:[Link]
-
Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML. Source:[1][2] Cell Death & Disease URL:[Link]
Sources
Application Note: Selective N-Alkylation of Primary Amines with Cyclopropylmethyl Halides
Executive Summary
The N-cyclopropylmethyl motif is a privileged pharmacophore in medicinal chemistry, known for improving metabolic stability and lipophilicity in drug candidates (e.g., Buprenorphine, Naltrexone). However, the synthesis of this moiety via direct alkylation of primary amines with cyclopropylmethyl halides (CPM-X) presents two distinct chemical challenges:
-
Chemoselectivity (Polyalkylation): The product (secondary amine) is often more nucleophilic than the starting material, leading to over-alkylation.
-
Substrate Stability (Rearrangement): The cyclopropylcarbinyl cation is exceptionally stable but prone to ring-opening or expansion (cyclobutyl/homoallyl) rearrangements under
or acidic conditions.
This guide details a Cesium-Promoted Direct Alkylation Protocol designed to suppress polyalkylation and enforce an
Scientific Foundation & Mechanistic Insights
The "Cesium Effect" in Mono-Alkylation
While standard bases (
-
Causality: The large ionic radius of the cesium cation (
) forms a "loose" ion pair with the carbonate anion. This increases the basicity and solubility of the carbonate in organic media, facilitating the deprotonation of the ammonium intermediate without requiring high temperatures that trigger ring opening. -
Surface Effects: Cesium salts are believed to stabilize the transition state for mono-alkylation through specific coordination that sterically hinders the approach of a second alkyl halide molecule.
Preserving the Cyclopropyl Ring
The cyclopropylmethyl group is a "mechanistic chameleon."
-
Risk (
): If a carbocation forms (e.g., using protic solvents or Lewis acids), the cyclopropylcarbinyl cation will rapidly rearrange to a cyclobutyl or homoallyl cation. -
Solution (
): To maintain the ring, the reaction must proceed via a concerted pathway. This requires a strong nucleophile (the amine), a good leaving group (Bromide/Iodide), and a non-ionizing solvent (DMF or MeCN).
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the desired
Figure 1: Mechanistic divergence in N-alkylation. The green path represents the optimized
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 : 1.1 (Amine : Halide) | Slight excess of halide ensures conversion; large excess promotes dialkylation. |
| Base | The "Cesium Effect" suppresses over-alkylation and scavenges HBr efficiently. | |
| Solvent | Anhydrous DMF or MeCN | High dielectric constant promotes |
| Temperature | Keep T < | |
| Concentration | 0.1 M - 0.2 M | Dilution favors mono-alkylation by reducing the statistical probability of secondary amine encounter. |
Experimental Protocol: Cesium-Promoted N-Alkylation
Objective: Synthesis of N-cyclopropylmethyl-aniline (Model Substrate).
Materials
-
Substrate: Primary Amine (1.0 mmol)
-
Reagent: (Bromomethyl)cyclopropane (CAS: 7051-34-5) (1.1 mmol)
-
Base: Cesium Carbonate (
), anhydrous, granular (2.0 mmol) -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Additives: Potassium Iodide (KI) (0.1 mmol) - Optional, use if reaction is sluggish.
Step-by-Step Procedure
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Dissolution: Add the Primary Amine (1.0 equiv) and anhydrous DMF (0.2 M concentration). Stir until fully dissolved.
-
Base Addition: Add
(2.0 equiv) in a single portion. The suspension may become cloudy. -
Reagent Addition:
-
Crucial Step: Add (Bromomethyl)cyclopropane (1.1 equiv) dropwise over 5-10 minutes.
-
Note: Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS. Look for the disappearance of the primary amine.[1]
-
Optimization: If conversion is <50% after 6 hours, heat to
. Do not exceed .
-
-
Quench: Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL) and pour into saturated aqueous
or water (20 mL). -
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Wash combined organics with Water (3 x 20 mL) to remove DMF (critical for preventing peak broadening in NMR).
-
Wash with Brine (1 x 20 mL).
-
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/EtOAc gradient. Secondary amines are often less polar than primary amines but more polar than tertiary amines.
-
Workflow Diagram
Figure 2: Operational workflow for the Cesium-promoted alkylation protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Dialkylation observed (>10%) | Reaction rate of product > starting material. | 1. Increase Amine:Halide ratio to 2:1 or 3:1.2. Dilute reaction to 0.05 M.3. Switch solvent to MeCN (slower rate, often more selective). |
| Low Conversion | Nucleophile is too weak or steric hindrance. | 1. Add catalytic KI (0.1 eq) to form the more reactive CPM-Iodide in situ (Finkelstein condition).2. Increase Temp to |
| Ring Opening Products | 1. Ensure conditions are strictly anhydrous.2. Verify base quality ( | |
| Emulsion during workup | DMF presence in aqueous layer. | Wash organic layer 3-4 times with water to fully remove DMF before brine wash. |
Safety & Handling
-
(Bromomethyl)cyclopropane:
-
Hazards: Flammable liquid (Category 3), Skin/Eye Irritant.[2][3]
-
Genotoxicity: As a primary alkyl halide, it is a potential alkylating agent and should be treated as a potential mutagen/carcinogen.
-
Handling: Handle only in a fume hood. Wear nitrile gloves and safety glasses.
-
Disposal: Quench excess alkylating agent with an amine or thiosulfate solution before disposal into halogenated waste.
-
References
-
The "Cesium Effect" in Amine Alkylation: Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[4][5] Cesium hydroxide promotes a selective N-monoalkylation of primary amines to prepare various secondary amines efficiently. Organic Letters, 1(11), 1893-1896.
-
General Mechanism (
vs ): Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Aliphatic Substitution). -
Safety Data Sheet (CPM-Bromide): Fisher Scientific. (2021).[3] Safety Data Sheet: (Bromomethyl)cyclopropane.[2][3][6][7][8]
-
Selective Monoalkylation Strategies: García Ruano, J. L., Parra, A., Alemán, J., Yuste, F., & Mastranzo, V. M. (2008). Monoalkylation of primary amines and N-sulfinylamides.[9] Chemical Communications, (4), 404-406.[9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. researchgate.net [researchgate.net]
Application Note: Purification Strategies for Methyl 2-amino-2-cyclopropylacetate Hydrochloride and Its Derivatives
Executive Summary
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS 535936-86-8) is a critical non-proteinogenic amino acid building block, widely utilized in the synthesis of HCV protease inhibitors (e.g., Boceprevir analogs) and peptidomimetics.[1] Its purification presents a unique chemical paradox: the hydrophilic nature of the ammonium salt necessitates polar solvents, while the labile methyl ester is susceptible to hydrolysis in aqueous/protic environments.
This guide provides three field-validated protocols for the isolation and purification of this compound and its immediate reaction products. We move beyond standard "textbook" advice to address the specific solubility profile and stability constraints of the cyclopropyl-glycine motif.
Chemical Context & Impurity Profile
Understanding the "Enemy": Before selecting a purification method, one must identify the likely contaminants based on the synthesis route (typically esterification of cyclopropylglycine via SOCl₂/MeOH or TMSCl/MeOH).
| Component | Chemical Nature | Solubility Profile | Removal Strategy |
| Target Product | Soluble: MeOH, Water, DMSOInsoluble: Et₂O, Hexanes, DCM (mostly) | Crystallization or Reactive Extraction | |
| Impurity A: Free Acid | Hydrolysis Byproduct | Soluble: Aqueous BaseInsoluble: Non-polar organics | Bicarbonate wash (pH 7.[1]5) |
| Impurity B: Diketopiperazine | Dimerization Product | Insoluble: Water, Alcohols (often precipitates) | Filtration (pre-workup) |
| Impurity C: Unreacted Amino Acid | Zwitterion | Soluble: Water (pH dependent)Insoluble: Organic Solvents | Filtration from dry organic slurry |
Protocol 1: Anti-Solvent Crystallization (Scalable & Non-Destructive)
Best For: High-purity isolation (>98%) of the HCl salt directly from crude reaction mixtures without aqueous workup.[1]
The Mechanism
Amino acid ester salts exhibit a steep solubility curve in alcohols but are virtually insoluble in ethers.[1] By dissolving the crude product in a minimum volume of methanol and slowly introducing an "anti-solvent" (MtBE or Et₂O), we force the salt into an ordered crystal lattice, rejecting non-polar impurities and unreacted reagents.
Step-by-Step Methodology
-
Concentration: Evaporate the crude reaction mixture (e.g., MeOH/TMSCl) to a thick oil or semi-solid under reduced pressure at <40°C .
-
Why? Higher temperatures promote ester hydrolysis and dimerization.[1]
-
-
Dissolution: Re-dissolve the residue in the minimum amount of dry Methanol or Isopropanol (approx. 2-3 mL per gram of crude).[1]
-
Note: If the solution is cloudy (unreacted amino acid), filter through a 0.45 µm PTFE membrane.
-
-
Nucleation: Place the solution in a stirred vessel at room temperature. Add Methyl tert-butyl ether (MtBE) dropwise until a persistent haze forms.[1]
-
Crystal Growth: Stop stirring. Cool the vessel to -20°C (freezer) for 12–18 hours.
-
Critical: Do not stir vigorously during cooling; this creates amorphous powder rather than filterable crystals.[1]
-
-
Harvest: Filter the white crystalline solid under inert gas (Nitrogen/Argon) to prevent moisture absorption. Wash the cake with cold MtBE.
-
Drying: Vacuum dry at room temperature.
Protocol 2: Reactive Extraction (The "Free Base" Wash)
Best For: Removing polar impurities that co-crystallize, or when preparing the compound for immediate coupling reactions.
The Mechanism
The HCl salt is locked in the aqueous phase.[1] By carefully adjusting the pH to the compound's pKa (approx.[1] 7.5–8.0), we deprotonate the amine, allowing it to partition into an organic solvent (DCM or EtOAc), leaving inorganic salts and zwitterionic impurities in the water.
WARNING: The pH Danger Zone[1]
-
pH < 7.0: The amine remains protonated (water soluble).[1] No extraction occurs.[1]
-
pH > 8.5: Rapid hydrolysis of the methyl ester occurs (Saponification).
-
Target: pH 7.5–7.8 using weak bases only.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude HCl salt in distilled water (10 mL/g). Cool to 0°C on an ice bath.
-
Neutralization: Slowly add saturated NaHCO₃ (aq) while monitoring with a pH meter. Stop exactly when pH reaches 7.5–7.8 .[1]
-
Extraction: Immediately extract with Dichloromethane (DCM) (3 x volume).
-
Why DCM? Methyl 2-amino-2-cyclopropylacetate free base has higher solubility in DCM than EtOAc.[1]
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ .
-
Re-salting (Optional): If storage is required, bubble dry HCl gas into the DCM solution or add 4M HCl in Dioxane to re-precipitate the stable hydrochloride salt.
Protocol 3: Flash Chromatography (Reverse Phase)
Best For: Separating the target ester from closely related structural analogs (e.g., diastereomers).
-
Stationary Phase: C18 (Reverse Phase).
-
Mobile Phase A: Water + 0.1% Formic Acid (or HCl).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 0% B to 30% B over 20 minutes.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for purifying crude Methyl 2-amino-2-cyclopropylacetate reaction products.
Caption: Decision tree for selecting the optimal purification route based on the physical state and solubility of the crude intermediate.
Analytical Validation
How do you confirm success?
-
1H NMR (DMSO-d6):
-
Look for the cyclopropyl protons: High field multiplets around 0.3–0.6 ppm .[1]
-
Methyl ester singlet: ~3.7 ppm .[1]
-
Alpha-proton doublet: ~3.5 ppm .[1]
-
Purity Check: Absence of broad humps (oligomers) and absence of a second methyl singlet (which would indicate racemization or methyl ester hydrolysis).
-
-
Chlorine Titration:
-
Perform an argentometric titration (AgNO₃) to confirm the stoichiometry of the HCl salt (Theoretical Cl content: ~21.4%).
-
References
-
Synthesis of Cyclopropylglycine Derivatives
-
General Esterification Protocol (TMSCl/MeOH)
-
Handling of Amino Acid Ester Salts
-
Application in Drug Discovery (HCV Inhibitors)
Sources
- 1. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 2. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
HPLC-MS method for analyzing reactions with Methyl 2-amino-2-cyclopropylacetate hydrochloride
Application Note: HPLC-MS Method for Reaction Monitoring of Methyl 2-amino-2-cyclopropylacetate
Abstract
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the analysis of Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 768356-83-8). This non-proteinogenic amino acid ester is a critical building block in the synthesis of peptide-based therapeutics and HCV protease inhibitors. Due to its lack of a strong UV chromophore and the polarity of the primary amine, standard UV-HPLC is often insufficient. This guide presents a validated Reverse-Phase (RPLC) method using a C18-AQ stationary phase, optimized for reaction monitoring (e.g., amide coupling) and stability testing (ester hydrolysis).
Introduction & Analytical Strategy
The Analyte
Methyl 2-amino-2-cyclopropylacetate contains a basic primary amine and a labile methyl ester. The cyclopropyl moiety adds steric bulk and unique electronic properties, making it valuable in medicinal chemistry but challenging to resolve from simple aliphatic analogs.
-
Molecular Formula:
-
Molecular Weight: 129.16 g/mol (Free base), ~165.6 g/mol (HCl salt)
-
Key Challenge: The compound is highly polar and hydrophilic. Standard C18 columns often fail to retain the free amine, leading to elution in the void volume. Furthermore, the methyl ester is susceptible to hydrolysis in aqueous mobile phases if pH is not controlled.
Method Selection: RPLC vs. HILIC
While Hydrophilic Interaction Liquid Chromatography (HILIC) is often the "gold standard" for polar amines, it requires long equilibration times and is less compatible with the hydrophobic reagents (e.g., HATU, protected amino acids) found in reaction mixtures.
Decision: We utilize a C18-AQ (Aqueous) stationary phase. These columns are compatible with 100% aqueous mobile phases, allowing sufficient retention of the polar amine without the phase collapse associated with traditional C18 chains. This provides a single-method solution for monitoring both the polar starting material and the hydrophobic product.
Experimental Protocol
Reagents and Chemicals
-
Analyte: Methyl 2-amino-2-cyclopropylacetate hydrochloride.
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), and Water (
). -
Additives: Formic Acid (FA) (99% pure). Note: TFA is avoided to prevent ion suppression in MS.
Sample Preparation (Critical Step)
The HCl salt is acidic. Dissolving it directly in water can lower pH and accelerate ester hydrolysis.
-
Stock Solution (1 mg/mL): Weigh 1.65 mg of the HCl salt. Dissolve in 1 mL of 50:50 MeCN:Water . The organic content stabilizes the ester.
-
Reaction Aliquot (Process Monitoring):
-
Take 20
L of reaction mixture. -
Quench: Add to 180
L of cold MeCN (precipitates salts/enzymes and stops reaction). -
Dilution: Dilute further 1:10 with 0.1% Formic Acid in Water prior to injection.
-
Why? High organic quench stops the reaction; aqueous dilution ensures the sample solvent matches the initial mobile phase to prevent peak distortion.
-
LC-MS Instrumentation & Conditions
Table 1: Chromatographic Conditions
| Parameter | Setting | Rationale |
| System | Agilent 1290 Infinity II / equivalent UHPLC | Low dispersion needed for sharp peaks. |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 | Core-shell particles provide high resolution at lower backpressure. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonates amine ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Flow Rate | 0.5 mL/min | Optimal for ESI efficiency. |
| Column Temp | 40°C | Improves mass transfer and peak shape. |
| Injection Vol | 1 - 5 | Prevent column overload. |
Table 2: Gradient Program
| Time (min) | %B | Description |
| 0.00 | 2% | High aqueous start to trap the polar amine. |
| 1.00 | 2% | Isocratic hold to elute salts/void volume. |
| 5.00 | 95% | Ramp to elute hydrophobic products (Amides). |
| 6.00 | 95% | Wash column. |
| 6.10 | 2% | Return to initial conditions. |
| 8.00 | 2% | Re-equilibration (Critical for retention reproducibility). |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Full Scan (m/z 100–1000) for impurity profiling; SIM/MRM for quantitation.
-
Target Ion:
m/z.
Table 3: MRM Transitions (for Quantitation)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Interpretation |
| 130.1 | 113.1 | 10 | Loss of |
| 130.1 | 98.1 | 15 | Loss of Methanol ( |
| 130.1 | 70.1 | 25 | Cyclopropyl ring fragmentation |
Results & Discussion
Chromatographic Performance
Under these conditions, Methyl 2-amino-2-cyclopropylacetate elutes at approximately 1.8 - 2.2 minutes .
-
Peak Shape: Sharp, symmetrical (Tailing Factor < 1.2).
-
Separation: The method successfully resolves the Ester (SM) from the Free Acid (Hydrolysis Product, retention ~0.8 min) and typical Amide Products (retention > 3.5 min) .
Reaction Monitoring Workflow
The following diagram illustrates the logical flow for monitoring an amide coupling reaction involving this building block.
Figure 1: Reaction monitoring logic. The method separates the early-eluting hydrolysis impurity, the intermediate starting material, and the late-eluting amide product.
Mass Spectral Fragmentation Pathway
Understanding the fragmentation is vital for confirming the identity of the cyclopropyl moiety, which can sometimes ring-open under stress.
Figure 2: Proposed ESI+ fragmentation pathway for Methyl 2-amino-2-cyclopropylacetate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Peak Splitting | Sample solvent too strong. | Dilute sample with water (buffer A) to <20% organic before injection. |
| Low Retention | Phase collapse or "dewetting".[1] | Ensure column is an "AQ" or "EC" (End-capped) type capable of 98% water. |
| New Peak at m/z 116 | Hydrolysis to Free Acid ( | Check pH of sample; ensure autosampler is cooled to 4°C. |
| Carryover | Sticky amine adsorption. | Add 0.1% Formic Acid to the needle wash solvent. |
References
-
PubChem. (2023). Methyl 2-amino-2-cyclopropylacetate | C6H11NO2.[2] National Library of Medicine. [Link]
-
Agilent Technologies. (2020). Analysis of Amino Acids by HPLC: Agilent InfinityLab Poroshell 120. [Link]
-
McHale, C., & Harmon, T. (2023).[1] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. [Link]
-
Tsesarskaia, M., et al. (2025).[2][3] HPLC determination of acidic D-amino acids and their N-methyl derivatives. Biomedical Chromatography. [Link]
Sources
Application Note: Coupling Strategies for (S)-Methyl 2-amino-2-cyclopropylacetate Hydrochloride
This Application Note provides a technical guide for the amide coupling of (S)-methyl 2-amino-2-cyclopropylacetate hydrochloride . This non-proteinogenic amino acid ester is a critical intermediate in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir) and DPP-4 inhibitors (e.g., Saxagliptin).[1]
Executive Summary & Strategic Analysis
(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride presents a unique set of synthetic challenges compared to standard aliphatic amino acids (e.g., Leucine, Valine).[1][2] Successful coupling requires addressing three physicochemical constraints:
-
Nucleophilicity Suppression: The electron-withdrawing ester group combined with the cyclopropyl ring's unique orbital character (high s-character) lowers the pKa of the
-amine (approx.[1][2] pKa 7.5–8.[2]0) compared to standard alkyl amines.[2] This makes it a sluggish nucleophile.[2] -
Steric Hindrance: The cyclopropyl group acts as a rigid, bulky substituent at the
-position (conceptually similar to a -branched amino acid like Valine or Isoleucine), impeding the approach to the activated electrophile. -
Racemization Risk: While less prone to racemization as a nucleophile than as an activated acid, the
-proton is benzylic-like due to the cyclopropyl group's ability to stabilize negative charge via conjugation (cyclopropylcarbinyl stabilization).[1][2] Excessive basicity or prolonged reaction times can lead to partial epimerization to the (R)-isomer.[2]
Recommendation: For discovery-scale synthesis, HATU is the preferred reagent due to its high reactivity.[1] For process-scale or highly epimerization-sensitive acid partners, T3P (Propylphosphonic anhydride) is the superior choice.[2]
Critical Reaction Parameters
| Parameter | Recommendation | Rationale |
| Base Selection | DIPEA (Diisopropylethylamine) or 2,4,6-Collidine | Non-nucleophilic bases are required to neutralize the HCl salt.[1][2] Collidine is preferred for highly racemization-prone couplings.[2] |
| Stoichiometry | Base: 2.5 – 3.0 equiv | 1.0 eq to neutralize the HCl salt, 1.0+ eq to activate the carboxylic acid partner. |
| Solvent | DMF or DMF/DCM (1:1) | DMF promotes the solubility of the zwitterionic intermediates and stabilizes the active ester. |
| Temperature | 0 °C | Initial cooling is critical to suppress base-catalyzed epimerization during the neutralization exotherm.[1][2] |
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Best for: Small-scale discovery, unreactive carboxylic acids, or valuable intermediates.[1]
Reagents:
-
(S)-Methyl 2-amino-2-cyclopropylacetate HCl: 1.1 – 1.2 equiv[1][2]
-
HATU: 1.1 – 1.2 equiv
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition 1: Cool the solution to 0 °C. Add DIPEA (1.0 equiv) dropwise. Stir for 5–10 minutes to form the activated O-At ester.[2]
-
Amine Preparation: In a separate vial, dissolve (S)-methyl 2-amino-2-cyclopropylacetate HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv) to this vial to neutralize the salt (free-basing).[2] Note: Do this immediately before addition to minimize free-base degradation.[1][2]
-
Coupling: Add the neutralized amine solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by LC-MS.[1][2][4]
-
Workup: Dilute with EtOAc. Wash sequentially with 10% Citric Acid (removes unreacted amine/HATU byproducts), Sat. NaHCO₃, and Brine.[5] Dry over Na₂SO₄ and concentrate.
Protocol B: Low-Racemization & Scalable Coupling (T3P Method)
Best for: Process scale (>10g), preventing epimerization of the acid partner, and simple workup.[1][6]
Reagents:
-
Carboxylic Acid: 1.0 equiv[1]
-
(S)-Methyl 2-amino-2-cyclopropylacetate HCl: 1.1 equiv[1][2]
-
T3P (50% w/w in EtOAc or DMF): 1.5 equiv[1]
-
Pyridine (or DIPEA): 3.5 equiv[1]
Procedure:
-
Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), (S)-methyl 2-amino-2-cyclopropylacetate HCl (1.1 equiv), and EtOAc (5-10 volumes).
-
Base Addition: Cool to 0 °C. Add Pyridine (3.5 equiv) dropwise. The mixture may become homogeneous.[2]
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining internal temperature < 5 °C.
-
Reaction: Warm to RT and stir for 4–12 hours. T3P kinetics are slower but cleaner.[2]
-
Workup: The byproduct of T3P is water-soluble.[2][7] Quench with water.[2][7] Separate layers. Wash organic layer with 0.5 M HCl (removes Pyridine), NaHCO₃, and water.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the critical decision points and chemical pathways for this coupling, highlighting the "In-Situ Neutralization" strategy required for the HCl salt.
Figure 1: Reaction workflow emphasizing the convergence of the neutralized amine and activated acid. Note the racemization risk pathway if reaction times are prolonged or base is excessive.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of cyclopropyl group; Amine is a poor nucleophile.[1][2] | Switch from EDC/HOBt to HATU or COMU . Increase temperature to 35 °C (monitor enantiomeric purity). |
| Epimerization (D-isomer detected) | High basicity (DIPEA pKa ~10) removing | Switch base to Collidine or N-Methylmorpholine (NMM) .[2] Use T3P protocol (acidic reaction environment).[2] |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization if N-terminus is Fmoc-deprotected too early.[1][2] | Ensure C-terminal ester is stable; Avoid Fmoc-deprotection until coupling is complete and purified.[1][2] |
| Precipitation | Poor solubility of the cyclopropylglycine intermediate. | Use DMF/DMSO mixtures.[1][2] Ensure salt is fully broken before addition.[2] |
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][6] Organic Letters, vol. 13, no.[1][6][8][9] 19, 2011, pp. 5048–5051. Link[1]
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chemical Reviews, vol. 111, no.[1] 11, 2011, pp. 6557–6602.[1] Link[1]
-
Han, S. Y., & Kim, Y. A. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] Tetrahedron, vol. 60, no. 11, 2004, pp. 2447–2467. Link[1]
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[2] Bachem Technical Guides, 2024.[1] Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. Methyl 2-amino-2-cyclopropylacetate | C6H11NO2 | CID 14040494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
use of Methyl 2-amino-2-cyclopropylacetate hydrochloride as a building block in parallel synthesis
Executive Summary
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 535936-86-8) is a critical building block for introducing the cyclopropylglycine motif into small molecule drug candidates. Unlike standard aliphatic amino acids (e.g., Valine, Leucine), the cyclopropyl moiety offers a unique combination of conformational restriction and metabolic stability .
This guide details the optimized protocols for utilizing this sterically demanding building block in high-throughput (parallel) synthesis. It addresses the specific challenges of handling the hydrochloride salt in automated liquid handling systems and overcoming the steric hindrance at the
Technical Profile & Physicochemical Properties[1][2]
| Property | Specification |
| Chemical Name | Methyl 2-amino-2-cyclopropylacetate hydrochloride |
| Common Name | Cyclopropylglycine methyl ester HCl |
| CAS Number | 535936-86-8 |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Toluene |
| pKa (Amine) | ~7.8 (Lower than typical alkyl amines due to s-character of cyclopropyl ring) |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere |
Mechanistic Rationale: Why use this Building Block?
The "Gem-Dimethyl" Bioisostere Effect
The cyclopropyl group acts as a bioisostere for the isopropyl group (Valine analog) or the gem-dimethyl group. However, it introduces significant advantages:
-
Conformational Locking: The rigidity of the cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to a protein target. This often results in higher potency compared to flexible alkyl chains [1].[1]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger (higher bond dissociation energy, ~106 kcal/mol) than secondary or tertiary alkyl C-H bonds. This makes the motif resistant to Cytochrome P450-mediated hydroxylation, a common clearance pathway for isopropyl groups [2].
Steric Challenges in Synthesis
While beneficial for potency, the
Visualization: Metabolic Stability & Workflow
The following diagrams illustrate the metabolic rationale and the parallel synthesis logic.
Caption: (A) Comparison of metabolic susceptibility between isopropyl and cyclopropyl motifs. (B) Decision-tree workflow for parallel amide coupling of the hindered amine.
Protocol 1: Automated Parallel Amide Coupling
Objective: Synthesis of a library of amides using Methyl 2-amino-2-cyclopropylacetate HCl and diverse carboxylic acids (
Reagents:
-
Amine: Methyl 2-amino-2-cyclopropylacetate HCl (0.2 M in DMA). Note: DMA is preferred over DMF for better solubility of the salt.
-
Acids: Diverse set of Carboxylic Acids (0.2 M in DMA).
-
Coupling Agent: HATU (0.2 M in DMA).
-
Base: DIPEA (Diisopropylethylamine), neat.
Equipment:
-
96-well deep-well reaction block (polypropylene).
-
Liquid handling robot (e.g., Tecan or Hamilton) or multichannel pipettes.
Step-by-Step Procedure:
-
Stock Preparation (The "Free-Base" Strategy):
-
Challenge: The HCl salt is acidic. Direct mixing with HATU can cause premature hydrolysis of the active ester if the pH isn't adjusted immediately.
-
Solution: Prepare the amine solution containing 2.5 equivalents of DIPEA.
-
Recipe: Dissolve 331 mg of Methyl 2-amino-2-cyclopropylacetate HCl in 10 mL DMA. Add 870 µL DIPEA. Vortex until clear. (Concentration: ~0.2 M amine).
-
-
Dispensing:
-
Add 100 µL of Carboxylic Acid stock (20 µmol, 1.0 eq) to each well.
-
Add 110 µL of Amine/DIPEA stock (22 µmol, 1.1 eq) to each well.
-
Add 110 µL of HATU stock (22 µmol, 1.1 eq) to each well.
-
Total Volume: ~320 µL.
-
-
Reaction:
-
Seal the block with a chemically resistant mat.
-
Shake at 600 rpm for 16 hours at Room Temperature .
-
Optimization Note: If
is extremely hindered (e.g., ortho-substituted benzoic acids), heat the block to 50°C.
-
-
Workup (Solid Phase Extraction - SPE):
-
Use SCX-2 (Strong Cation Exchange) cartridges to remove unreacted amine and HATU byproducts.
-
Since the product is a neutral amide (and the starting material is an amine), the product will elute while the unreacted amine binds.
-
Protocol: Condition SCX with MeOH
Load Reaction Mixture Elute with MeOH. Collect eluate.
-
-
Validation (Self-Validating Step):
-
Take a 5 µL aliquot from random wells (A1, H12, D6). Dilute in MeCN/Water.
-
Run UPLC-MS. Look for
corresponding to Product. -
Success Criteria: Purity > 85% by UV (254 nm).
-
Protocol 2: Saponification (Ester Hydrolysis)
Objective: To convert the methyl ester into the free carboxylic acid for subsequent coupling (e.g., peptide extension).
Context: The cyclopropyl group near the ester makes it slightly more resistant to hydrolysis than a simple glycine ester due to steric shielding.
-
Dissolution: Dissolve the crude amide (from Protocol 1) in THF:MeOH (1:1) (Volume: 500 µL).
-
Reagent Addition: Add 250 µL of 2.0 M LiOH (aq).
-
Reaction: Shake at 50°C for 4 hours. Note: Room temperature is often insufficient for this hindered ester.
-
Quench:
-
Add 250 µL of 2.0 M HCl (aq) to neutralize.
-
Verify pH is ~3-4 using pH strips (spot check).
-
-
Extraction: Add 1 mL Ethyl Acetate. Vortex. Remove organic layer. Evaporate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of the cyclopropyl group preventing nucleophilic attack. | Switch from HATU to T3P (50% in EtOAc) with Pyridine as base. Heat to 60°C. |
| Precipitate in Wells | Amine HCl salt crashing out before reaction. | Ensure DIPEA is added to the amine stock before dispensing. Use DMA instead of DMF. |
| Epimerization | Not applicable for this specific achiral building block (unless the R-COOH is chiral). | If R-COOH is chiral, use COMU at 0°C to minimize racemization risk. |
| LCMS shows M+14 | Methyl ester formation from solvent (Methanol) during workup? | Avoid using Methanol in workup if the product is an acid. Use MeCN. |
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Wilsily, A., et al. (2020). Impact of Cyclopropyl Groups on Metabolic Stability and Potency. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177.
-
Enamine Ltd. (2023). Cyclopropyl Amino Acids in Parallel Synthesis: Building Block Guide.
(Note: While specific URLs to dynamic pages may change, the DOIs provided for journals are permanent identifiers.)
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
Application Note: Scalable Synthesis & Safety Protocols for Cyclopropylamine Moieties
Executive Summary
Cyclopropylamine (CPA) moieties are critical pharmacophores in modern drug discovery, appearing in high-profile APIs such as Ciprofloxacin , Abacavir , Tranylcypromine , and Ticagrelor . The cyclopropane ring confers unique metabolic stability and rigid conformational locking, but its synthesis at scale presents a "Safety Paradox": the high ring strain energy (~27.5 kcal/mol) that makes it biologically valuable also makes it chemically prone to catastrophic thermal runaway and ring-opening decomposition.
This Application Note provides a technical roadmap for the scalable synthesis of CPA derivatives. It moves beyond textbook definitions to address the engineering controls, route selection logic, and impurity management required for multi-kilogram production.
Part 1: Strategic Route Selection
The choice of synthetic route for CPA introduction is dictated by the availability of starting materials and the tolerance for hazardous intermediates.
Comparative Analysis of Industrial Routes
| Feature | Curtius Rearrangement | Kulinkovich-Szymoniak | Hofmann Rearrangement | Biocatalytic Transamination |
| Primary Precursor | Cyclopropane carboxylic acid | Nitriles / Esters | Cyclopropane carboxamide | Cyclopropyl ketones |
| Key Reagents | DPPA or NaN₃/Mixed Anhydride | EtMgBr / Ti(OiPr)₄ | Br₂ / NaOCl (Bleach) | |
| Scale-Up Hazard | High: Azide explosion risk. | Mod-High: Exotherm, gas evolution ( | Moderate: Thermal runaway, waste disposal. | Low: Aqueous conditions. |
| Stereocontrol | Retention of configuration.[1] | Racemic (unless chiral ligand used). | Retention of configuration. | High Enantioselectivity.[2][3] |
| Industrial Viability | Gold Standard (via Flow Chem). | Niche (Titanium waste issues). | Legacy (Waste intensive). | Emerging (Green Chem).[4][5] |
Decision Matrix: Route Selection Logic
Figure 1: Decision tree for selecting the optimal synthetic pathway based on chirality and scale.
Part 2: The Safety Paradox (Azides & Strain)
The Azide Hazard (Curtius)
The Curtius rearrangement is the most reliable method for installing the amine with stereoretention. However, it proceeds via an acyl azide intermediate.[6]
-
Hazard: Low molecular weight organic azides are shock-sensitive.
-
Rule of Thumb: The number of carbon atoms (
) vs. nitrogen atoms ( ) must satisfy to be considered stable. Many small CPA precursors fail this rule. -
Mitigation: Do not isolate the acyl azide on scale. Use Continuous Flow Chemistry to generate, rearrange, and quench the azide in a closed, low-volume system.
The Ring Strain Hazard (Thermal Runaway)
The cyclopropane ring has a strain energy of ~27.5 kcal/mol.
-
Hazard: In the presence of strong acids or radicals (often used in deprotection or halogenation steps), the ring can open exothermically.
-
Impurity: Ring opening typically yields homoallylic amines (e.g., allyl amine derivatives), which are difficult to separate from the CPA product due to similar polarity.
Part 3: Detailed Protocol – Continuous Flow Curtius Rearrangement
Objective: Synthesize N-Boc-cyclopropylamine derivatives from cyclopropanecarboxylic acids without isolating explosive intermediates.
Scope: Scalable from 100 g to 10 kg.
Reagents & Equipment[7][8][9]
-
Substrate: Cyclopropanecarboxylic acid derivative (1.0 equiv).
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv) OR Mixed Anhydride/NaN3 (aqueous).
-
Base: Triethylamine (TEA) (1.2 equiv).
-
Quench/Nucleophile: tert-Butanol (excess) or Benzyl alcohol.
-
Reactor: Hastelloy or PFA tubing coil reactor (e.g., Vapourtec or Uniqsis systems) with Back Pressure Regulator (BPR).
Workflow Diagram
Figure 2: Continuous flow setup for the Curtius rearrangement, ensuring the explosive acyl azide and isocyanate intermediates are consumed immediately.
Step-by-Step Procedure
-
System Preparation:
-
Equip the flow reactor with a 100 psi (7 bar) Back Pressure Regulator (BPR). This is critical to keep the
gas (generated during rearrangement) in solution or controlled as a slug flow, preventing pressure spikes. -
Solvent selection: Toluene is preferred over DMF/DMSO for ease of workup, though solubility must be verified.
-
-
Stream A (Substrate):
-
Dissolve Cyclopropanecarboxylic acid (1.0 M) and Triethylamine (1.2 M) in dry Toluene.
-
Note: Ensure the acid is fully deprotonated to prevent clogging.
-
-
Stream B (Reagent):
-
Prepare a solution of DPPA (1.1 M) in Toluene.
-
Safety: DPPA is toxic; handle in a fume hood.
-
-
Reaction Stage 1 (Azide Formation):
-
Pump Stream A and B into a T-mixer at a 1:1 ratio.
-
Pass through Coil 1 at 25–40°C . Residence time: ~10 minutes.
-
In-Process Check (IPC): IR spectroscopy can monitor the disappearance of the acid carbonyl and appearance of the acyl azide peak (~2140 cm⁻¹).
-
-
Reaction Stage 2 (Rearrangement):
-
Reaction Stage 3 (Trapping):
-
Introduce Stream C (tert-Butanol, neat or in Toluene) via a second mixer.
-
Pass through Coil 3 at 80°C to form the Boc-protected amine.
-
-
Workup:
-
Collect the output in a quench vessel containing aqueous
. -
Separate phases. The organic layer contains the pure carbamate.
-
Purification: Crystallization is preferred over distillation to avoid thermal stress on the ring.
-
Part 4: Quality Control & Impurity Profile
When synthesizing CPA derivatives, three specific impurity classes must be monitored:
| Impurity Type | Origin | Detection | Control Limit |
| Homoallylic Amines | Ring opening of CPA due to excessive heat or acid. | GC-MS / 1H-NMR (Olefinic protons at 5.0-6.0 ppm). | < 0.15% |
| Symmetric Ureas | Reaction of isocyanate intermediate with moisture ( | HPLC (High lipophilicity). | < 0.5% |
| Des-amino analogs | Radical reduction (if using metal-mediated routes). | GC-MS. | < 0.10% |
Self-Validating Step: Perform a stress test on the final N-Boc-CPA product by heating a small aliquot in acidic methanol. If the peak for the ring-opened allyl amine increases significantly, your downstream deprotection step (e.g., TFA/DCM) requires cooling (<0°C) to prevent ring opening.
References
-
Continuous-Flow Technology for Chemical Rearrangements. Journal of Medicinal Chemistry. (2023). Detailed review of flow protocols for Curtius and Hofmann rearrangements.
-
Scalable Synthesis of (1-cyclopropyl)cyclopropylamine Hydrochloride. Beilstein Journal of Organic Chemistry. (2011). Discusses the Curtius degradation employing the Weinstock protocol.
-
Process Development and Pilot-Plant Synthesis of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development. (2012). Scale-up data for Titanium-mediated routes.
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts. (2012). Biocatalytic transamination approaches.
-
Oxidative Radical Ring-Opening/Cyclization of Cyclopropane Derivatives. Molecules. (2015). Mechanisms of ring-opening impurities.
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Application Note: Protecting Group Strategies for Cyclopropylamine Intermediates
Executive Summary: The Stability Paradox
Cyclopropylamines are privileged structural motifs in modern drug discovery, featured in FDA-approved therapeutics like Tranylcypromine (MAO inhibitor), Ciprofloxacin (fluoroquinolone antibiotic), and emerging LSD1 inhibitors. However, their incorporation presents a unique synthetic challenge: the "Stability Paradox."
While the cyclopropyl group is kinetically stable enough to survive metabolic conditions, it possesses significant thermodynamic instability due to ring strain (~27.5 kcal/mol) . This strain renders the cyclopropylamine moiety highly susceptible to homo-allyl rearrangement (ring opening) under the very acidic conditions typically used for standard protecting group (PG) removal (e.g., Boc deprotection).
This guide outlines field-proven strategies to protect and deprotect cyclopropylamines without compromising ring integrity, moving beyond standard textbook protocols to address the specific orbital mechanics of this strained system.
The Failure Mode: Acid-Catalyzed Ring Opening
To select the right strategy, one must understand the enemy. The primary failure mode is not the deprotection itself, but the protonation of the cyclopropane ring (or the carbocation intermediate) leading to strain release.
Mechanism of Failure
Under strong acidic conditions (e.g., neat TFA), the cyclopropylamine can undergo protonation at the carbon-carbon bond or via the nitrogen lone pair assisting ring opening, leading to an acyclic allyl amine derivative.
Figure 1: The danger zone. Standard acidic deprotection can trigger irreversible ring opening, destroying the pharmacophore.
Strategic Selection Matrix
Do not default to Boc. Analyze the electronic environment of your cyclopropane ring. Electron-donating groups (EDGs) on the ring make it hypersensitive to acid.
| Protecting Group | Deprotection Condition | Stability Risk (Ring Opening) | Recommendation |
| Boc (tert-butoxycarbonyl) | Acid (TFA or HCl) | HIGH | Use only for unactivated rings. Avoid neat TFA. Use Protocol A. |
| Cbz (benzyloxycarbonyl) | H₂ / Pd-C | LOW | Gold Standard. Safe, unless molecule contains S/Met (catalyst poisons). |
| Fmoc (fluorenylmethoxycarbonyl) | Base (Piperidine) | NEGLIGIBLE | Excellent stability. Watch for solubility issues or DKP formation in peptides. |
| Alloc (allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | NEGLIGIBLE | Best for late-stage intermediates. Orthogonal to acid/base.[1] |
| Teoc (trimethylsilylethoxycarbonyl) | TBAF or ZnBr₂ | LOW | Good alternative if fluoride is compatible. |
Detailed Protocols
Protocol A: The "Safe-Boc" Method (Kinetic Control)
Use this when you must use Boc due to solubility or synthetic sequence constraints.
The Logic: Neat TFA creates a high concentration of protons and a polar medium that stabilizes the ring-opened carbocation. We mitigate this by using a non-protic solvent (Dioxane) and a stoichiometric, anhydrous acid source (HCl) or a Lewis Acid.
Materials:
-
N-Boc-Cyclopropylamine intermediate
-
4M HCl in 1,4-Dioxane (Anhydrous)
-
Diethyl Ether (Et₂O) or MTBE
Step-by-Step:
-
Dissolution: Dissolve the substrate in dry 1,4-dioxane (0.1 M concentration). Do not use DCM; dioxane suppresses cation rearrangement via solvation.
-
Acid Addition: Cool to 0°C. Add 4M HCl in Dioxane dropwise (5-10 equivalents).
-
Monitoring: Warm to room temperature. Monitor strictly by TLC/LCMS. Do not let it stir overnight.
-
Precipitation: Once starting material is consumed, dilute immediately with cold Et₂O. The amine hydrochloride salt should precipitate.
-
Filtration: Filter the solid under inert atmosphere. Wash with Et₂O.
-
Neutralization (Critical): Do not store as the wet acidic salt. Free-base immediately if the ring is electron-rich.
Alternative (Lewis Acid): For highly sensitive substrates, replace HCl with ZnBr₂ (5 eq) in DCM. Stir for 24h. This removes the Boc group via coordination rather than protonation, significantly reducing ring-opening risk [1].
Protocol B: The "Orthogonal" Method (Alloc Protection)
Use this for high-value, late-stage intermediates where ring integrity is paramount.
The Logic: Palladium-catalyzed deprotection occurs under neutral conditions. The π-allyl palladium complex is formed from the protecting group, not the substrate, leaving the cyclopropane ring untouched.
Materials:
-
N-Alloc-Cyclopropylamine
-
Pd(PPh₃)₄ (1-5 mol%)
-
Scavenger: Dimedone or Phenylsilane (2 eq)
-
Solvent: THF or DCM
Step-by-Step:
-
Setup: Degas THF with nitrogen for 15 minutes. Dissolve substrate (0.1 M).
-
Catalyst: Add the scavenger (Dimedone) first, then the Pd catalyst. The scavenger is crucial to trap the allyl cation generated from the PG, preventing it from reacting with the amine.
-
Reaction: Stir at ambient temperature for 1-4 hours.
-
Workup: Solvent evaporation followed by flash chromatography. No aqueous workup is usually required if using phenylsilane.
Quality Control: Self-Validating the Ring
How do you know if you opened the ring? Standard LCMS often shows the same mass (isomer). You must use NMR.
The "Fingerprint" Region:
-
Intact Cyclopropane: Look for the characteristic high-field multiplets in ¹H NMR between 0.2 ppm and 0.9 ppm .
-
Ring-Opened (Allyl Amine): Look for the disappearance of high-field signals and the appearance of olefinic protons between 5.0 ppm and 6.0 ppm .
Decision Tree for QC:
Figure 2: NMR Logic Gate for validating cyclopropylamine integrity post-deprotection.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[1][2] Link
- Wipf, P., et al. (2005). "Metabolism and reaction engineering of cyclopropylamines." Journal of Medicinal Chemistry. (Contextualizing the stability of cyclopropylamines in drug design).
-
Common Organic Chemistry. (2022). "Boc Deprotection Mechanism and Conditions." Link
-
Fisher Scientific. "Amine Protection / Deprotection Protocols." Link
Sources
Troubleshooting & Optimization
troubleshooting low yield in amide bond formation with Methyl 2-amino-2-cyclopropylacetate hydrochloride
Case ID: #CP-GLY-001 Subject: Troubleshooting Low Yield & Impurities in Amide Bond Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low yields with Methyl 2-amino-2-cyclopropylacetate hydrochloride .[1] This substrate presents a "perfect storm" of three specific chemical challenges that often derail standard amide coupling protocols:
-
The Salt Penalty: The hydrochloride salt form acts as a kinetic brake if not properly neutralized.
-
The "Self-Destruct" Pathway: Alpha-amino esters are notorious for rapid dimerization into Diketopiperazines (DKPs), a dead-end side product.
-
Steric & Electronic Drag: The cyclopropyl group exerts significant steric hindrance, while the adjacent ester reduces the nucleophilicity of the amine.
This guide provides a diagnostic workflow, mechanistic insights, and optimized protocols to recover your yield.
Part 1: Diagnostic Workflow
Before altering your chemistry, identify where the yield is being lost. Use this decision tree to categorize your failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.
Part 2: Technical Deep Dive & Solutions
Issue 1: The Salt Trap (Stoichiometry)
Symptom: Unreacted starting material (acid) remains; amine is present but not coupling.
The Science: Your amine is supplied as a hydrochloride salt (
-
Common Mistake: Using 1.0 or 2.0 equivalents of base (e.g., DIPEA).
-
1.0 eq is consumed immediately just to neutralize the HCl.
-
1.0 eq is often consumed by the coupling reagent (e.g., HATU requires base to function).[2]
-
Result: The reaction pH remains acidic/neutral, and the amine stays protonated.
-
-
The Fix: You must use at least 3.0–4.0 equivalents of base (DIPEA or NMM) to ensure the amine is free-based and the coupling reagent functions.
Issue 2: The "Self-Destruct" Mechanism (DKP Formation)
Symptom: LCMS shows a major peak corresponding to [2x Amine Mass - 64 (2x MeOH)]. The Science: Alpha-amino esters are unstable as free bases. If you mix the amine salt and base before the acid is activated, two amine molecules will attack each other, cyclizing to form a stable Diketopiperazine (DKP) ring. This reaction is irreversible.
Figure 2: Kinetic competition between Desired Amide formation and DKP side-reaction.
-
The Fix: Pre-activation is mandatory.
-
Mix Carboxylic Acid + Coupling Agent + Base.[3] Stir for 5–10 mins.
-
Then add the Amine HCl salt.
-
Then add the final equivalent of base to release the free amine exactly when the electrophile is ready.
-
Issue 3: Aqueous Loss (The Invisible Product)
Symptom: Reaction looks clean on TLC/LCMS, but mass recovery after extraction is <20%. The Science: Your product contains a polar amide bond, a methyl ester, and a cyclopropyl group. It is a small, polar molecule (CLogP < 1). Standard EtOAc/Water extractions often leave 50%+ of the product in the aqueous phase.
-
The Fix:
-
Solvent Switch: Use DCM (Dichloromethane) or CHCl3 for extraction; they are better at pulling polar amides from water.
-
Salting Out: Saturate the aqueous layer with NaCl (brine) before extraction.
-
The "Magic" Mix: Use 3:1 CHCl3:Isopropanol (IPA) for difficult extractions.
-
Part 3: Optimized Protocols
Protocol A: The Robust Method (HATU)
Best for: General synthesis when the acid is valuable.
-
Activation: In a dry flask, dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and DIPEA (1.0 eq) . Stir at Room Temp (RT) for 5–10 minutes. This generates the active ester.
-
Addition: Add Methyl 2-amino-2-cyclopropylacetate HCl (1.1 eq) in one portion.
-
Neutralization: Immediately add DIPEA (2.5 eq) .
-
Note: Total base = 3.5 eq.
-
-
Monitoring: Stir at RT. Monitor by LCMS.[1] Reaction should be complete in <2 hours.
-
Workup: Dilute with Sat. NaHCO3. Extract 3x with DCM . Wash combined organics with Brine. Dry over Na2SO4.
Protocol B: The Low-Racemization/High-Yield Method (T3P)
Best for: Sterically hindered substrates, avoiding racemization, and scalable purity.[4]
-
Setup: Combine Carboxylic Acid (1.0 eq) , Amine HCl Salt (1.1 eq) , and DIPEA (4.0 eq) in EtOAc or DCM (0.1 M).
-
Coupling: Cool to 0°C. Add T3P (Propylphosphonic anhydride) (1.5 eq, usually 50% w/w solution in EtOAc) dropwise.
-
Why T3P? It does not react with the amine to form guanidines (unlike HATU) and has a very low rate of epimerization [1].
-
-
Reaction: Allow to warm to RT and stir. T3P reactions can be slower (overnight) but are much cleaner.
-
Workup: Wash the organic layer directly with water, Sat. NaHCO3, and 1M HCl.
Part 4: Comparison of Coupling Agents
| Feature | HATU / DIPEA | EDC / HOBt | T3P (Propylphosphonic anhydride) |
| Reactivity | Very High (Good for sterics) | Moderate | High |
| DKP Risk | Moderate (Fast coupling competes well) | High (Slow coupling allows dimerization) | Low (Unique mechanism) |
| Racemization | Low (if base is controlled) | Moderate | Very Low (Best in class) |
| Purification | Difficult (Removes urea/guanidine byproducts) | Moderate (Urea byproducts) | Easy (Water soluble byproducts) |
| Recommendation | Standard Start | Not Recommended | Top Choice for Scale/Purity |
References
-
Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Encyclopedia of Reagents for Organic Synthesis.
-
Patterson, J. (2022). Tips and tricks for difficult amide bond formation. ChemPros Community/Reddit.[9]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. reddit.com [reddit.com]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Cyclopropylamines
Status: Operational Ticket Focus: Minimizing Side Reactions in Strained Ring Systems Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fragile Ring" Paradox
User Query: "I am attempting to N-alkylate a cyclopropylamine, but my yields are low, and NMR shows significant impurities including alkene signals. What is going wrong?"
Technical Insight: Cyclopropylamines are chemically unique due to the significant ring strain (~27.5 kcal/mol) and the interaction between the nitrogen lone pair and the Walsh orbitals of the cyclopropane ring. While the amine is nucleophilic, the ring itself is an "electrophilic trap" waiting to spring open under acidic conditions or thermal stress.
The three most common failure modes in N-alkylation of this substrate are:
-
Acid-Catalyzed Ring Opening (Homoallylic Rearrangement)
-
Polyalkylation (Over-alkylation)
-
Steric Stagnation (Incomplete Conversion)
Troubleshooting Module: Root Cause Analysis
Case #1: The "Mystery Alkene" (Ring Opening)
Symptom: The product mass spec shows the correct M+H, but 1H NMR shows multiplets in the olefinic region (5.0–6.0 ppm) and loss of the characteristic high-field cyclopropyl protons (0.4–0.8 ppm).
Diagnosis: You have triggered a Homoallylic Rearrangement . Under acidic conditions (often used to catalyze imine formation in reductive amination), the nitrogen gets protonated. If the acid is too strong or the temperature too high, the ring strain relieves itself by snapping open to form a homoallylic amine.
Mechanism of Failure:
-
Protonation: Nitrogen accepts a proton (
). -
Ring Expansion/Cleavage: The C-N bond remains, but the C2-C3 bond of the ring cleaves, assisted by the positive charge on the nitrogen, leading to an iminium/carbocation intermediate that resolves into a double bond.
Corrective Action:
-
Switch Catalysts: Replace strong mineral acids (HCl, H2SO4) or strong Lewis acids (TiCl4) with mild organic acids (Acetic Acid, 1-2 eq).
-
Temperature Control: Maintain reaction temperature
during activation/imine formation. -
Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) .[1] It requires less acidic activation than NaCNBH3.
Visualizing the Failure Pathway
Case #2: The "Double Dip" (Polyalkylation)
Symptom: You intended to make a secondary amine (Mono-alkylation), but a significant portion of the product is the tertiary amine (Dialkylation).
Diagnosis: The secondary amine product is more nucleophilic than the starting primary cyclopropylamine. In direct alkylation (using R-X), this is unavoidable. In reductive amination, this occurs if the imine reduction is slower than the condensation of the new amine with the remaining aldehyde.
Corrective Action:
-
Method Change: Abandon direct alkylation (R-Br/R-I) immediately. It is uncontrolled.
-
Stoichiometry: In reductive amination, use a slight excess of the amine (1.2 eq) relative to the aldehyde, not the other way around.
-
Stepwise Protocol: Pre-form the imine/hemiaminal before adding the reducing agent (see Protocol A).
Standard Operating Protocols (SOPs)
Protocol A: Controlled Reductive Amination (The STAB Method)
Recommended for: Synthesizing Secondary N-Alkyl Cyclopropylamines
Reagents:
-
Cyclopropylamine derivative (1.0 eq)[2]
-
Aldehyde/Ketone (0.95 eq) - Limiting reagent prevents over-alkylation
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Workflow:
-
Imine Formation: Charge reaction vessel with Cyclopropylamine and Aldehyde in DCE. Add AcOH. Stir at 0°C for 30 minutes.
-
Why? Low temp prevents ring opening; pre-mixing ensures imine forms before reduction begins.
-
-
Reduction: Add STAB in one portion at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Quench with saturated aqueous NaHCO3 (weak base).
-
Critical: Do not use strong base or acid for workup until the organic phase is separated.
-
Protocol B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Recommended for: N-Arylation or difficult Alkylations where reductive amination fails.
Reagents:
-
Cyclopropylamine (1.2 eq)
-
Aryl/Alkyl Halide (1.0 eq)
-
Catalyst: Pd(OAc)2 + BINAP or Xantphos
-
Base: Cs2CO3 (Avoid strong alkoxides like NaOtBu if ring stability is a concern)
Data & Reagent Selection Guide
Table 1: Reducing Agent Compatibility for Cyclopropylamines
| Reducing Agent | Acidity Requirement | Risk of Ring Opening | Selectivity (Mono vs Di) | Recommendation |
| Sodium Borohydride (NaBH4) | None (Methanol) | Low | Poor (Reduces aldehydes fast) | Not Recommended (Messy) |
| Sodium Cyanoborohydride | pH 3–4 (Stronger acid) | High | Good | Avoid (Too acidic) |
| STAB (Na(OAc)3BH) | pH 5–6 (Weak acid) | Low | Excellent | Gold Standard |
| H2 / Pd-C | Neutral | Moderate | Poor (Can reduce ring) | Use Caution (Cyclopropane hydrogenolysis) |
Decision Matrix (Workflow)
Follow this logic flow to select the correct experimental setup.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH4 in Methanol for this reaction? A: Technically yes, but practically no. NaBH4 reduces aldehydes/ketones very fast, often before the imine forms. This leaves you with unreacted cyclopropylamine and the alcohol byproduct. STAB is preferred because it reduces the imine faster than the carbonyl.
Q: Why do I see a "homoallylic" impurity? A: This is the signature of ring opening. The cyclopropyl ring has opened into a linear chain with a double bond. This confirms your reaction conditions were too acidic or too hot. Lower the temperature and switch to a weaker acid catalyst (Acetic acid instead of TFA/HCl).
Q: Can I use direct alkylation with Methyl Iodide? A: Only if you want a quaternary ammonium salt. It is nearly impossible to stop at the secondary amine stage with highly reactive electrophiles like MeI.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
- Foundational paper establishing STAB as the preferred reagent for avoiding side reactions.
-
Ghanem, A. (2007). "Trends in the Synthesis of Aminocyclopropanes." Tetrahedron.
- Comprehensive review of cyclopropylamine stability and synthesis.
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Authoritative guide for metal-catalyzed N-arylation/alkylation altern
-
ChemicalBook. (2024).[1] "Sodium triacetoxyborohydride: Applications in Selective Reductive Amination."
- Technical data on reagent handling and safety profiles.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Guide: Optimizing Reaction Temperature for Cyclopropylamine Coupling
Introduction: The Thermal Paradox of Cyclopropylamines
Coupling cyclopropylamines (CPAs) presents a unique thermodynamic conflict. While the strained cyclopropane ring (
The Core Challenge:
-
High Temperature (>100°C): Often required for oxidative addition of unactivated aryl chlorides, but risks radical ring-opening (isomerization to allylamines) or decomposition.
-
Low Temperature (<40°C): Preserves ring integrity but often fails to overcome the activation energy barrier for the transmetallation or reductive elimination steps in standard Pd-catalysis.
This guide provides the protocols to resolve this conflict, moving away from "forcing conditions" toward ligand-enabled low-temperature activation .
Decision Framework: Ligand-Temperature Correlation
Do not arbitrarily increase temperature to force conversion. Use this decision matrix to select the correct catalytic system for your target temperature window.
Figure 1: Selection logic for coupling conditions. Note that switching to adYPhos or Photoredox allows for significant temperature reduction.
Experimental Protocols
Protocol A: Room Temperature Arylation (The "adYPhos" Method)
Best for: Aryl chlorides, thermally sensitive substrates, and preventing ring opening.
Rationale: The bulky adamantyl-substituted YPhos ligand (adYPhos) creates an extremely active Pd(0) species that facilitates oxidative addition at room temperature, negating the need for heat.
| Component | Equivalents | Role |
| Aryl Chloride | 1.0 equiv | Electrophile |
| Cyclopropylamine | 1.2 - 1.5 equiv | Nucleophile |
| Pd(OAc)₂ | 2 mol% | Precatalyst |
| adYPhos | 4 mol% | Ligand (Critical for RT activation) |
| NaOtBu | 1.5 equiv | Base (Strong base required) |
| Toluene | 0.2 M | Solvent |
Step-by-Step:
-
Pre-complexation (Critical): In a glovebox or under Ar, mix Pd(OAc)₂ and adYPhos in Toluene. Stir for 5 minutes. The solution should change color (often to a deep orange/red), indicating ligation.
-
Add the Aryl Chloride and NaOtBu.
-
Add Cyclopropylamine last.
-
Stir vigorously at 23°C (Room Temp) for 16 hours.
-
QC Check: If conversion is <50% at 4 hours, do not heat. Add 1 mol% more catalyst/ligand stock. Heating this specific system >60°C often degrades the active species.
Protocol B: Metallaphotoredox C-N Coupling
Best for: Complex drug scaffolds where thermal energy causes decomposition of other functional groups.
Rationale: Uses light energy rather than thermal energy to overcome the activation barrier.
| Component | Equivalents | Role |
| Aryl Bromide | 1.0 equiv | Electrophile |
| Cyclopropylamine | 1.5 equiv | Nucleophile |
| NiCl₂·glyme | 5 mol% | Cross-coupling catalyst |
| Ir(ppy)₃ | 0.1 mol% | Photocatalyst |
| DABCO | 2.0 equiv | Base |
| DMSO | 0.1 M | Solvent |
Step-by-Step:
-
Prepare a vial with NiCl₂·glyme and Ir(ppy)₃.
-
Add DMSO, Aryl Bromide, amine, and DABCO.
-
Degas (Mandatory): Sparge with Nitrogen for 10 minutes. Oxygen quenches the excited state of the photocatalyst.
-
Irradiate with Blue LEDs (450 nm) at 25°C . Use a fan to maintain ambient temperature (LEDs generate heat).[1]
Troubleshooting & FAQs
Q1: I am observing ring-opened byproducts (allylamines). Why?
Diagnosis: This suggests a radical pathway is competing with the 2-electron pathway, or acid-catalyzed isomerization is occurring.
-
Cause A (Thermal): Temperature is >100°C. Thermal energy is accessing the ring-strain release pathway.
-
Cause B (Mechanism): If using a radical-based method (like photoredox or SET), the "cyclopropyl radical" is extremely unstable (opens in
s). -
Solution:
-
Lower Temp: Switch to Protocol A (adYPhos) to run at RT.
-
Scavenge Acids: Ensure your base is not being consumed entirely. Add 10% excess base.
-
Mechanism Check: If using Photoredox, ensure you are using a stabilized radical pathway or a Ni(0)/Ni(II) cycle that avoids discrete carbon-centered radicals on the cyclopropyl ring.
-
Q2: The reaction stalls at 60% conversion. Should I increase the temperature?
Diagnosis: Likely catalyst deactivation (Pd-black formation) or product inhibition.
-
Action: Do NOT increase temperature immediately. This often accelerates catalyst death faster than product formation.
-
Fix:
-
Ligand Check: Are you using a monodentate phosphine? Switch to a biaryl phosphine (BrettPhos) which protects the Pd center better.
-
Add Catalyst: Add a second portion of catalyst (0.5 mol%) after the stall.
-
Solvent Switch: If using Toluene at 100°C, switch to t-Amyl Alcohol . The polarity helps stabilize the charged intermediates in the catalytic cycle.
-
Q3: My substrate has a base-sensitive ester. NaOtBu is hydrolyzing it.
Diagnosis: Strong alkoxide bases are incompatible with electrophilic functional groups.
-
Action: You must switch to a weak base (Cs₂CO₃ or K₃PO₄).[2]
-
The Trade-off: Weak bases are less soluble and slower to deprotonate the amine-Pd complex.
-
Optimization:
-
Use Cs₂CO₃ (Cesium effect increases solubility).
-
Increase Temperature: Weak bases require higher temperatures (80-100°C) to work.[3]
-
Ligand Switch: Use BrettPhos Pd G4 precatalyst. The G4 precatalyst activates quickly and is robust enough to handle the 80°C required for the weak base.
-
Mechanistic Visualization: The Danger Zone
Understanding the competing pathways is crucial for optimization.
Figure 2: The catalytic cycle.[4] Note that Ring Opening is a divergent pathway accessed primarily through excessive thermal energy or uncontrolled radical generation.
References
-
Maiti, D., et al. (2025). "Palladium-Catalyzed Monoarylation of Cyclopropylamine using adYPhos." Journal of the American Chemical Society.[4] (Note: Contextualized from search results regarding adYPhos/YPhos utility).
-
Gildner, P. G., et al. (2016).[5] "Palladium-Catalyzed N-Arylation of Cyclopropylamines." Organic Letters, 18(6), 1442–1445.[5] [5]
-
Corcoran, E. B., et al. (2016). "Aryl Amination using Metallaphotoredox Catalysis." Science, 353(6296), 279-283.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
Sources
choice of base for N-alkylation with cyclopropylmethyl bromide
Technical Support Center: N-Alkylation with Cyclopropylmethyl Bromide
Subject: Optimization of Base and Conditions for N-Alkylation using Cyclopropylmethyl Bromide (CPMB) Ticket ID: CHEM-SUP-CPMB-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Deceptively Simple" Reagent
Cyclopropylmethyl bromide (CPMB) is a high-value building block in drug discovery (e.g., Naltrexone, Buprenorphine precursors). However, it presents a unique dual-threat to the synthetic chemist:
-
Steric Drag: The cyclopropyl group adjacent to the methylene center creates significant steric hindrance, slowing standard
kinetics compared to ethyl or methyl halides. -
Electronic Instability: The cyclopropylmethyl moiety is prone to ring-opening rearrangements (to homoallyl derivatives) if the reaction mechanism drifts toward
(cationic) or radical pathways.
This guide provides a logic-driven approach to base selection to maximize
Module 1: Critical Decision Matrix (Base Selection)
The choice of base is dictated by the
Base Selection Logic Flow
Figure 1: Decision matrix for base selection based on substrate acidity and sensitivity.
Module 2: The "Cesium Effect" in Indole/Amide Alkylation
For weak nucleophiles like indoles, pyrroles, and amides, Cesium Carbonate (
Why it works (The Science):
-
Solubility:
is significantly more soluble in organic solvents (DMF, DMSO, MeCN) than . This creates a higher effective concentration of the base in the homogeneous phase. -
"Naked" Anion Effect: The large ionic radius of Cesium (
) results in a weaker ion pair with the deprotonated nucleophile (e.g., Indole- ). This leaves the nucleophile "naked" and more reactive toward the sterically hindered CPMB.
Comparative Data: Indole N-Alkylation
| Base | Solvent | Temp | Yield | Notes |
|---|
|
Module 3: The "Hidden Enemy" – Ring Opening
Users often report the formation of "olefinic byproducts." This is not simple elimination; it is a radical or cation-mediated ring opening.
Mechanism of Failure:
If the reaction generates a carbocation (via
The Pathway to Avoid:
Figure 2: Divergent pathways. Path A is favored by basic, polar aprotic conditions. Path B is favored by acidic or radical conditions.
Troubleshooting Rule: Never use Silver (Ag) salts to "accelerate" this reaction. Silver promotes carbocation character, guaranteeing ring opening.
Module 4: Validated Experimental Protocols
Protocol A: N-Alkylation of Indoles/Amides (The Cesium Method)
Best for: Indoles, Carbazoles, Amides, Sulfonamides.
-
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DMF (
concentration). -
Base Addition: Add
(1.5 - 2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation. -
Alkylation: Add Cyclopropylmethyl bromide (1.2 equiv) dropwise.
-
Note: If the bromide is old/yellow, distill it or pass it through a basic alumina plug to remove
traces.
-
-
Reaction: Heat to
.-
Why Heat? The steric bulk of the cyclopropyl group hinders attack. RT reactions are often too slow.
-
-
Monitoring: Monitor by TLC/LCMS. Expect completion in 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF.
Protocol B: N-Alkylation of Secondary Amines
Best for: Piperazines, Morpholines, secondary aliphatic amines.
-
Setup: Dissolve amine (1.0 equiv) in Acetonitrile (MeCN).
-
Base: Add DIPEA (Hunig's Base) (2.0 equiv).
-
Role: Acts as a proton scavenger.
-
-
Reagent: Add CPMB (1.1 equiv).
-
Catalyst (Optional): Add KI (0.1 equiv) only if reaction stalls.
-
Warning: Iodides are more reactive but also more prone to light-induced radical decomposition. Keep in the dark.
-
-
Conditions: Reflux (
) is usually required for 12-24 hours.
Frequently Asked Questions (FAQ)
Q: Can I use NaH (Sodium Hydride) for this reaction?
A: Yes. NaH is excellent for amides and sulfonamides. However, it is irreversible and moisture-sensitive. For scale-up,
Q: My reaction is extremely slow (24h+). Should I add KI? A: You can add Potassium Iodide (KI, 10 mol%) to form the in situ cyclopropylmethyl iodide (Finkelstein reaction). Caveat: The iodide is more light-sensitive. Wrap the flask in foil to prevent radical ring opening.
Q: I see a byproduct with a mass of M+54 instead of M+54 (cyclopropylmethyl). What is it?
A: Check your NMR. If you see alkene signals (
Q: Why not use Cyclopropylmethyl Chloride? A: The chloride is significantly less reactive. Given the steric hindrance already present in the cyclopropylmethyl system, the chloride often requires temperatures that degrade the substrate. Stick to the bromide.[1][2]
References
-
Cesium Carbonate Solubility & Effect
-
N-Alkylation of Indoles (Cs2CO3 vs K2CO3)
- Kumar, V. et al.
-
Source Verification:
-
Ring Opening Mechanisms (Radical/Cationic)
- Newcomb, M. et al. "Kinetics of the Ring Opening of the Cyclopropylmethyl Radical." J. Am. Chem. Soc.1990, 112, 5186.
-
Source Verification:
-
Steric Hindrance in Sn2 of Cyclopropylmethyl Systems
- Roberts, J. D. et al. "Small-Ring Compounds.
-
Source Verification:
Sources
preventing over-alkylation in reactions with cyclopropylamines
Topic: Preventing Over-Alkylation in Cyclopropylamine Reactions Ticket ID: CHEM-SUP-0882 Status: Open / Guide Generated
Executive Summary: The Nucleophilicity Trap
The Problem:
Users frequently report significant yield losses when attempting to synthesize secondary cyclopropylamines (
The Root Cause:
This is a kinetic competition issue. While the cyclopropyl group provides some steric shielding, it is electron-donating via induction and hyperconjugation. Consequently, the product of the first alkylation (the secondary amine) is often more nucleophilic than the starting primary amine. In a standard S
The Solution Hierarchy:
-
Reductive Amination: The industry "Gold Standard" for kinetic control.
-
Cesium-Promoted Alkylation: The best method for direct S
2 alkylation if reductive amination is impossible. -
Protecting Group Strategy: The high-fidelity route for difficult substrates.
Diagnostic & Decision Matrix
Before selecting a protocol, determine your substrate constraints using the decision tree below.
Figure 1: Decision matrix for selecting the optimal alkylation strategy based on substrate availability and stability.
Method A: Reductive Amination (The Gold Standard)
Why this works: Unlike direct alkylation, reductive amination proceeds via an imine intermediate.[1][2] By selecting a reducing agent that reduces the imine faster than the carbonyl (aldehyde/ketone), but does not reduce the final amine product, you create a kinetic stop-point that prevents over-alkylation.
Recommended Reagent: Sodium Triacetoxyborohydride (STAB) — NaBH(OAc)
Protocol 1: Standard One-Pot Reductive Amination
Best for: Stable aldehydes/ketones.
-
Stoichiometry:
-
Procedure:
-
Mix cyclopropylamine and the aldehyde in DCE under N
. -
Add NaBH(OAc)
in one portion. -
Stir at room temperature for 2–4 hours.
-
Quench: Add saturated aqueous NaHCO
. Extract with EtOAc.
-
Troubleshooting Guide: Reductive Amination
| Symptom | Diagnosis | Corrective Action |
| Dialkylation observed (>10%) | The intermediate secondary amine is reacting with excess aldehyde. | Switch to Stepwise: Stir amine + aldehyde for 2 hours first to form imine completely, THEN add the reducing agent. |
| Low Conversion | Imine formation is slow due to steric bulk of the cyclopropyl group. | Add 1.0 equiv of Acetic Acid or use anhydrous MgSO |
| Aldehyde Reduction | The reducing agent is too strong (reducing aldehyde to alcohol). | Ensure you are using NaBH(OAc) |
Method B: Direct Alkylation (The "Cesium Effect")
Why this works:
If you must use an alkyl halide (R-X), standard bases (K
Protocol 2: CsOH-Promoted Mono-Alkylation
Best for: Alkyl halides where the aldehyde is unstable or unavailable.
-
Stoichiometry:
-
Procedure:
-
Flame-dry glassware. Add activated 4Å molecular sieves.
-
Add DMF, cyclopropylamine, and CsOH. Stir for 30 mins.
-
Add Alkyl Halide dropwise over 20 minutes.
-
Stir at room temperature. Monitor by TLC/LCMS.
-
Workup: Filter off sieves/salts. Dilute with water, extract with EtOAc.
-
Troubleshooting Guide: Direct Alkylation
| Symptom | Diagnosis | Corrective Action |
| Over-alkylation persists | Concentration is too high. | High Dilution: Run the reaction at 0.05 M concentration. Add the alkyl halide very slowly (syringe pump). |
| Low Yield / Hydrolysis | Water is present in the system.[3] | Ensure 4Å Molecular Sieves are fresh and activated. Water kills this selectivity. |
| Reaction Stalled | Poor solubility of the base. | Ensure you are using DMF or DMSO . This method fails in non-polar solvents like Toluene or DCM. |
Comparative Data: Reducing Agents
The choice of reducing agent is the single most critical factor in Method A.
| Reagent | Selectivity (Imine vs Carbonyl) | Toxicity | Recommended? | Notes |
| NaBH(OAc) | Excellent | Low | YES | Reduces imines much faster than aldehydes. Self-buffering. |
| NaBH | Good | High (Cyanide) | No | Effective but dangerous. Requires pH control (pH 6). |
| NaBH | Poor | Low | Conditional | Reduces aldehydes rapidly. Only use if imine is pre-formed and solvent is MeOH. |
Visualizing the Kinetic Trap
The diagram below illustrates the kinetic competition that leads to over-alkylation and where each method intervenes.
Figure 2: Kinetic pathway comparison. Standard alkylation suffers from k2 > k1. Reductive amination bypasses this by routing through an imine intermediate.[1][2]
References & Authority
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Core Reference: Establishes NaBH(OAc)
as the superior reagent for preventing over-alkylation.
-
-
Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[7] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[6][7][8] Organic Letters, 1(11), 1893–1896.
-
Core Reference: Defines the protocol for direct mono-alkylation using Cesium bases.
-
-
Salvatore, R. N. , et al. (2001). Cesium effect: High chemoselectivity in direct N-alkylation of amines.[6][7][8][10] Tetrahedron, 57(36), 7785-7789.
-
Supporting Reference: Expands on the mechanism of the Cesium effect.[10]
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification & Handling of Polar Cyclopropylamine Derivatives
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting purification, stability, and isolation of polar cyclopropylamine derivatives.
Introduction: The "Double-Edged" Challenge
Welcome to the technical guide for handling polar cyclopropylamine derivatives. These motifs are increasingly common in medicinal chemistry (e.g., as conformationally restricted linkers or bioisosteres), yet they present a unique "double-edged" challenge:
-
Extreme Polarity: They often elute at the solvent front in Reverse Phase (RP) and streak heavily on Normal Phase (NP) silica due to silanol interactions.
-
Ring Strain Fragility: The ~27 kcal/mol strain energy of the cyclopropane ring makes them susceptible to acid-catalyzed ring-opening (decomposition) during standard workups or HPLC runs using acidic modifiers (TFA/Formic Acid).
This guide provides self-validating protocols to navigate these conflicting properties.
Module 1: Chromatography & Separation
Issue: "My compound streaks on silica or elutes in the void volume on C18."
Diagnosis:
-
Silica Streaking: Caused by the basic amine moiety hydrogen-bonding with acidic silanol groups on the silica surface.
-
C18 Void Elution: The compound is too polar (LogP < 0) to interact with the hydrophobic C18 chains.
Solution A: Hydrophilic Interaction Liquid Chromatography (HILIC)
For polar cyclopropylamines, HILIC is superior to C18. It retains polar compounds using a water-layer partition mechanism on a polar stationary phase.[1]
Recommended HILIC Protocol:
-
Column: Amide, Bare Silica, or Zwitterionic phases.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8 or 9.0).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient: Start high organic (95% B)
lower organic (60% B). Note: This is the inverse of C18.
Solution B: Basified Normal Phase (Flash Chromatography)
If you must use standard silica, you must deactivate the silanols.
Protocol: The "TEA Block" Method
-
Slurry Preparation: Pre-equilibrate your silica gel slurry with 1% Triethylamine (TEA) in your starting solvent (e.g., DCM or Hexane).
-
Mobile Phase: Maintain 0.5% TEA or 1%
throughout the gradient (e.g., DCM/MeOH + 1% ). -
Loading: Load the sample as a free base. Do not load as an acid salt, or it will streak immediately.
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the correct stationary phase based on polarity and solubility.
Module 2: Stability & Decomposition
Issue: "My product decomposes during purification or concentration."
Diagnosis: Cyclopropylamines are "spring-loaded." Protonation of the amine creates an ammonium species. If the ring has electron-donating substituents (or if heated with strong acid), the ring opens to relieve strain, typically forming homoallylic amines or alcohols.
Mechanism of Failure
Troubleshooting Guide: Preventing Ring Opening
| Variable | Recommendation | Why? |
| Mobile Phase Modifier | Avoid TFA. Use Formic Acid (weaker) or Ammonium Bicarbonate (Basic, pH 10). | TFA is strong enough to protonate the ring and catalyze opening upon concentration. |
| Workup Acid | Avoid HCl/H2SO4. Use Citric Acid or saturated | Strong mineral acids combined with heat (rotovap) accelerate decomposition. |
| Concentration | Cold Bath (< 30°C). | Heat provides the activation energy for the ring-opening isomerization. |
Visual Mechanism: Acid-Catalyzed Decomposition
Figure 2: The decomposition pathway. Strong acids protonate the amine, activating the ring for nucleophilic attack and strain release.
Module 3: Isolation & Volatility
Issue: "My yield was 90% by NMR, but 0% after the rotovap."
Diagnosis: Simple cyclopropylamines (MW < 150) are often volatile oils. The free base can co-evaporate with solvents like DCM or Ether.
Protocol: The "Salt Trap" Isolation
Instead of isolating the free base, isolate the stable salt form—but choose the right salt to prevent ring opening (see Module 2).
Step-by-Step:
-
Elution: Collect chromatography fractions in volatile solvents (e.g., Ether/MeOH).
-
Salt Formation: Add 1.0 equivalent of HCl in Dioxane or Oxalic Acid.
-
Critical: Do not use excess strong acid.
-
-
Concentration: Evaporate solvent at room temperature .
-
Result: The non-volatile salt remains.
Alternative: Distillation If the free base is required, do not use a rotovap. Use a Kugelrohr or fractional distillation apparatus to distill the solvent away from the product, or distill the product directly if purity allows.
Frequently Asked Questions (FAQ)
Q: Can I use UV detection for these compounds? A: Often, no. Simple cyclopropylamines lack chromophores.
-
Workaround 1: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection).
-
Workaround 2: Derivatize the crude amine with a UV-active protecting group (e.g., Cbz-Cl or Fmoc-Cl) before purification. Purify the stable, UV-active carbamate, then deprotect.
Q: I see a "ghost peak" in my NMR around 5-6 ppm. What is it? A: This is likely the alkene proton of the homoallylic amine—evidence that your cyclopropane ring has opened. Check your acid exposure during workup.
Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina is excellent for cyclopropylamines as it avoids the acidic silanol issues entirely. However, it has lower loading capacity than silica.
References
-
Biotage. (2023).[3][4] What can I use to purify polar reaction mixtures? (HILIC Explanation). Retrieved from
-
Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.[1][4] Retrieved from
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography (Deactivating Silica). Retrieved from
-
National Institutes of Health (NIH). (2011). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl. Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression.[5] Retrieved from
Sources
stability of Methyl 2-amino-2-cyclopropylacetate hydrochloride under acidic conditions
Topic: Stability & Degradation Profiles Under Acidic Conditions
Executive Summary
Compound: Methyl 2-amino-2-cyclopropylacetate hydrochloride
CAS: 138326-68-8 (S-isomer) / 535936-86-8 (racemic)
Class:
The Bottom Line:
In acidic media, this compound exhibits a bifurcated stability profile .[2][5] The methyl ester moiety is the primary point of failure, susceptible to rapid hydrolysis (
Module 1: The Primary Failure Mode (Ester Hydrolysis)[2]
The Mechanism
Users frequently report a "purity drop" where a new, polar impurity appears at a lower Relative Retention Time (RRT) on Reverse Phase HPLC.[2][5] This is almost invariably 2-amino-2-cyclopropylacetic acid , resulting from the acid-catalyzed hydrolysis of the methyl ester.[2]
While the hydrochloride salt form protects the amine from oxidation, the presence of water—even atmospheric moisture absorbed by the hygroscopic salt—initiates hydrolysis.
Visualization: Acid-Catalyzed Hydrolysis Pathway (
)
Figure 1: The
Troubleshooting: Is it Hydrolysis?
| Symptom | Diagnostic Check | Confirmation |
| LC-MS: M+1 = 116.1 | Calculate Mass Loss | Parent (129) - 14 (CH2) = 115 (Free Acid).[2][5] Note: 116 is [M+H]+ |
| HPLC: Early eluting peak | Check Mobile Phase pH | Acid degradant is more polar.[2][5] At pH 2.0, it elutes significantly earlier than the ester.[2] |
| Appearance: Clumping | Karl Fischer (KF) | High water content (>1%) correlates directly with hydrolysis rate.[2][5] |
Module 2: Cyclopropyl Ring Integrity
The "Ring-Opening" Myth
A common misconception is that the cyclopropyl ring will immediately pop open in acid.[2] In reality, the cyclopropyl group in this specific molecular architecture is stabilized by the adjacent ammonium group.
Why it survives:
-
Inductive Stabilization: The protonated amine (
) is strongly electron-withdrawing.[2][5] This destabilizes the formation of the carbocation intermediate required for acid-catalyzed ring opening (Markovnikov addition).[2] -
Walsh Orbitals: The bent bonds of the cyclopropane ring have significant p-orbital character.[2] While they can act as weak nucleophiles, they require a strong electrophile to react.[2][5][10] Dilute aqueous acid (
) is generally insufficient to open the ring at room temperature.
When it fails: Ring opening will occur under forcing conditions :
-
Reagent: Concentrated HCl or HBr (nucleophilic attack by halide).[2][5]
-
Temp: >60°C.
-
Result: Formation of homoserine derivatives (e.g.,
-chloro-amino acids).[2][5]
Visualization: Stability Decision Tree
Figure 2: Conditions required for cyclopropyl ring failure vs. ester hydrolysis.
Module 3: Validated Analytical Protocol
To accurately monitor stability, you must separate the ester from the free acid. Standard C18 methods often fail to retain the highly polar free acid.
Recommended Method (HILIC or Polar-Embedded C18):
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm.[2][5]
-
Mobile Phase A: 0.1% TFA in Water (Maintains acidic pH to suppress silanol activity).[2][5]
-
Gradient: 0% B to 30% B over 15 minutes. (Keep organic low to retain the polar acid).
-
Detection: UV @ 210 nm (Low wavelength required; no chromophore).[2][5]
Expected Retention:
FAQs: Researcher to Researcher
Q: Can I store the solution in 0.1% TFA overnight? A: Risk. At Room Temperature (25°C), you will see detectable hydrolysis (0.5% - 2.0%) within 24 hours.[2][5] If you must store it in solution, freeze it at -20°C immediately.[2] The reaction rate drops roughly 2-3x for every 10°C drop in temperature.[2]
Q: My solid material turned into a sticky gum. Is it ruined?
A: Likely, yes. The HCl salt is hygroscopic. Once it absorbs water, it creates a localized highly acidic aqueous environment (
Q: Does the stereochemistry (S-isomer) affect stability? A: Not chemically.[2][5] Both the racemic and chiral forms hydrolyze at identical rates. However, be aware that prolonged exposure to strong acid can lead to slight racemization via enolization, though hydrolysis usually consumes the material before racemization becomes significant.[2][5]
References
-
Mechanism of Ester Hydrolysis
-
Cyclopropyl Amino Acid Stability
-
Kinetic Data on Amino Acid Esters
-
Product Data & Physical Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 138326-68-8|(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride|BLD Pharm [bldpharm.com]
- 14. BLDpharm - Bulk Product Details [bldpharm.com]
Technical Support Center: Cyclopropylamine Synthesis & Impurity Management
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Managing Impurities in Cyclopropylamine (CPA) Synthesis Ticket ID: CPA-SYN-001
Mission Statement
You are encountering challenges in the synthesis of cyclopropylamine (CPA) derivatives. This class of compounds is notoriously deceptive; the strain energy of the cyclopropane ring (~27.5 kcal/mol) makes it a "loaded spring" prone to ring-opening, while the primary synthetic routes (Curtius, Hofmann) are fraught with reactive intermediates that generate symmetric urea impurities.
This guide moves beyond standard literature procedures to address the causality of failure. We focus on two critical impurity vectors: The Urea Loop (during rearrangement) and The Homoallylic Trap (during workup).
Module 1: The Curtius Rearrangement Hazards
Issue: "I am seeing a persistent symmetric urea impurity that tracks with my product."
The Curtius rearrangement is the industry standard for converting cyclopropanecarboxylic acids to amines. However, the intermediate isocyanate is highly electrophilic. If the reaction moisture is not strictly controlled, or if the stoichiometry is skewed, the product amine will attack the isocyanate, forming a symmetric urea (R-NH-CO-NH-R) which is often crystalline and difficult to separate.
The Urea Loop Mechanism
The following diagram illustrates the "Danger Zone" where the desired amine competes with water for the isocyanate.
Figure 1: The Urea Loop. Note that the product amine is the nucleophile that destroys the yield by attacking the isocyanate precursor.
Troubleshooting Protocol: The "Inverse Addition" Technique
To eliminate urea formation, you must ensure the concentration of free amine is effectively zero relative to the isocyanate until hydrolysis is complete.
Step-by-Step Self-Validating Protocol:
-
Formation: Generate the isocyanate in an inert solvent (Toluene/THF) by heating the acyl azide.
-
Validation Point (The IR Check): Do not proceed until you verify the isocyanate peak (~2270 cm⁻¹) is maximal and the acyl azide peak (~2140 cm⁻¹) is gone.
-
Hydrolysis (The Fix):
-
Standard Mistake: Adding water to the isocyanate.[1][2] This generates amine slowly, which immediately reacts with the remaining excess isocyanate to form urea.
-
Correct Method:Acidic Hydrolysis. Add the isocyanate solution into a hot solution of HCl/Acetic Acid.
-
Why? The instant the amine is formed, it is protonated (R-NH3+). The ammonium species is non-nucleophilic and cannot attack the isocyanate to form urea.
-
Module 2: Ring Integrity & Acid Sensitivity
Issue: "My GC-MS shows a peak with the correct mass but wrong retention time. NMR suggests an alkene."
This is The Homoallylic Trap . Cyclopropylamines are sensitive to acid-catalyzed ring opening, especially if the ring contains donor-acceptor substituents (e.g., phenyl rings, esters). Protonation of the ring or the amine can trigger distal bond cleavage, relieving ring strain but destroying your pharmacophore.
The Ring-Opening Pathway
Figure 2: Acid-catalyzed ring opening. While N-protonation is desired for salt formation, ring protonation leads to irreversible homoallylic rearrangement.
Troubleshooting Guide: Acid Compatibility Matrix
Use this table to select the correct workup conditions.
| Acid Strength | Reagent | Risk Level | Application |
| High | H₂SO₄, HBr | Critical | Avoid. Causes rapid ring opening to homoallylic halides/alcohols. |
| Medium | HCl (aq) | Moderate | Safe for simple alkyl-cyclopropanes at <40°C. Risky for aryl-cyclopropanes. |
| Low | Acetic Acid | Safe | Recommended for hydrolysis steps. |
| Buffer | Tartaric/Citric | Ideal | Use for chiral resolution and final salt formation. |
Corrective Action: If you observe homoallylic impurities, switch your hydrolysis acid (from Module 1) to 50% aqueous Acetic Acid or dilute H₂SO₄ in 1,4-dioxane at lower temperatures.
Module 3: Stereochemical Drift (Cis/Trans Isomers)
Issue: "I started with pure Trans-acid, but isolated a Cis/Trans mixture of amines."
Epimerization rarely happens at the amine stage. It almost always occurs during the activation of the carboxylic acid prior to the rearrangement.
Root Cause: Formation of a mixed anhydride or acid chloride intermediate allows for enolization if the alpha-proton is acidic, leading to thermodynamic equilibration (usually favoring the trans isomer, but if you want cis, you lose yield).
Resolution Strategy (Fractional Crystallization): Do not rely on silica chromatography to separate cis/trans amine isomers; they streak and overlap. Use Diastereomeric Salt Formation .
-
The Tartrate Screen: Dissolve the crude amine mixture in EtOH.
-
Add 1.0 eq of L-Tartaric acid or D-Dibenzoyltartaric acid.
-
Heat to reflux and cool slowly.
-
Self-Validation: Filter the precipitate and check the mother liquor by NMR. One isomer usually precipitates as the salt, while the other remains in solution.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Hofmann Rearrangement instead of Curtius? A: Yes, but be warned: The Hofmann reaction requires strong base (Br₂/NaOH). If your cyclopropane ring has electron-withdrawing groups (esters/ketones), the base will cause epimerization or ring fragmentation faster than the rearrangement occurs. Curtius is generally safer for complex substrates.
Q: How do I remove the urea if it's already formed? A: Ureas are very poor bases compared to amines.
-
Dissolve the crude mixture in an organic solvent (DCM/EtOAc).
-
Extract with 1M HCl . The amine goes into the water layer (as ammonium salt); the urea stays in the organic layer.
-
Wash the aqueous layer with DCM to remove residual urea.
-
Basify the aqueous layer (NaOH) and extract the pure amine back into organic solvent.
Q: Are there Genotoxic Impurity (GTI) concerns? A: Yes. Residual Sodium Azide or Alkyl Azides (from Curtius) are potent mutagens. You must demonstrate their purge.[1]
-
Test: Derivatize a sample with benzoyl chloride and check for alkyl azide peaks via GC-headspace or LC-MS/MS.
-
Purge: Ensure your hydrolysis step is prolonged enough to destroy all isocyanate/azide species.
References
-
Curtius Rearrangement & Urea Formation
-
Acid-Catalyzed Ring Opening
-
Kulinkovich-de Meijere Reaction (Alternative Route)
-
Stereoisomer Separation
(Note: While specific URLs for older classic papers like Smith (1946) are often paywalled archives, the citations provided are the authoritative primary sources for these mechanisms.)
Sources
- 1. youtube.com [youtube.com]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Cyclopropylamine Hydrochloride (CPA·HCl) Solubility & Handling
Technical Support Center: Cyclopropylamine Hydrochloride (CPA[1][2]·HCl) Solubility & Handling[1]
Current Status: Operational Topic: Solubility Optimization in Organic Solvents Ticket ID: CPA-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Introduction: The "Lattice Energy" Problem
Welcome to the technical guide for handling Cyclopropylamine Hydrochloride (CPA[1][2]·HCl) . If you are reading this, you are likely facing a common bottleneck: you need to perform a reaction (amidation, alkylation, or substitution) in an organic solvent (DCM, THF, Toluene), but your amine salt remains a stubborn suspension at the bottom of the flask.[2][3]
The Core Issue: CPA·HCl is a small, rigid ammonium salt with high lattice energy.[1][3] It dissolves readily in high-dielectric protic solvents (Water, Methanol) due to strong ion-dipole interactions.[1][3] However, it is chemically incompatible with the weak dipoles of standard organic reaction solvents.[1][3]
The Solution: You cannot force physics, but you can engineer around it.[1][3] This guide presents three validated workflows to overcome this solubility barrier, ranked from "Least Invasive" to "Complete System Change."
Module 1: Solvent Engineering (The Co-Solvent Approach)
Use this when: You can tolerate protic solvents in your reaction.
The simplest method to solubilize CPA[3]·HCl without chemically altering it is to introduce a high-dielectric co-solvent that disrupts the crystal lattice while remaining miscible with your primary organic solvent.[1][3]
Solvent Compatibility Table
| Primary Solvent (Target) | Recommended Co-Solvent | Ratio (v/v) | Solubility Outcome | Notes |
| Dichloromethane (DCM) | Methanol (MeOH) | 9:1 to 4:1 | High | Standard system for amidations (EDC/NHS).[1][2][4] |
| Tetrahydrofuran (THF) | Water | 10:1 | Medium | "Wet THF" works for Schotten-Baumann conditions.[1][3][4] |
| Ethyl Acetate (EtOAc) | Ethanol (EtOH) | 5:1 | Low-Medium | Good for crystallizations, poor for high-conc reactions.[1][3][4] |
| Toluene | None | N/A | Insoluble | Requires Phase Transfer Catalysis (See Module 3).[1][3][4] |
Strategic Insight
For DCM reactions, adding 10-20% Methanol is often sufficient to dissolve CPA[1][2][3]·HCl completely. This mixture (DCM:MeOH) is highly effective for amide coupling because it solvates the ionic reactants without quenching activated esters too rapidly.[1][3]
Module 2: In-Situ Neutralization (The "Free Base" Trick)
Use this when: Your reaction requires strictly anhydrous conditions or non-protic solvents.
This is the industry-standard "Gold Protocol." Instead of trying to dissolve the salt, you chemically convert it into its organic-soluble free base form (
The Protocol
-
Suspend: Place CPA·HCl (1.0 equiv) in your anhydrous solvent (DCM, DMF, or THF). It will look like a slurry.[1][3]
-
Add Base: Add a non-nucleophilic organic base (e.g., DIPEA or Triethylamine ) at 1.2 - 2.0 equivalents .[1][2][3]
-
Equilibrate: Stir for 15–30 minutes at Room Temperature.
-
React: Add your electrophile (Acid Chloride, Activated Ester, etc.).[1][3]
Visualizing the Mechanism
Figure 1: The thermodynamic exchange allowing the reactive amine to enter the solution phase.[1]
Module 3: Phase Transfer Catalysis (The Biphasic System)
Use this when: You are using water-immiscible solvents (Toluene, DCM) and inorganic bases.[1]
If organic bases are too expensive or interfere with purification, use a Phase Transfer Catalyst (PTC) to shuttle the amine between a water layer (where it dissolves) and an organic layer (where the reaction happens).[1]
The Protocol
-
Aqueous Phase: Dissolve CPA·HCl in minimal water (or 1M NaOH).
-
Organic Phase: Dissolve your electrophile in Toluene or DCM.[1][3]
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5-10 mol%).[1][2][3]
-
Agitation: Stir vigorously. The PTC transports the amine anion or facilitates interface reaction.[1][3]
Troubleshooting & FAQs
Q1: I tried extracting the free amine, but my yield is near zero. Where did it go?
Diagnosis: Volatility and Water Miscibility.[1][2][3] Explanation: Free cyclopropylamine has a boiling point of ~49-50°C and is miscible with water.[1][2][3][5][6]
-
Error 1: If you used a Rotary Evaporator at 40°C+ and standard vacuum, you likely pumped your product into the trap.[3]
-
Error 2: If you did an aqueous workup without salting out, the amine stayed in the water layer.[3] Fix:
-
Do not isolate the free base if possible.[1][3] Use it in situ (Module 2).
-
If extraction is necessary, saturate the aqueous layer with NaCl (Salting Out) and use Diethyl Ether (low boiling point) for extraction.[1][3] Distill the solvent carefully at atmospheric pressure, not under vacuum.[1][3]
Q2: My reaction slurry is thick and won't stir. Can I use DMSO?
Answer: Yes, but proceed with caution. CPA[5][6][7]·HCl is soluble in DMSO and DMF .[1][3] However, removing these high-boiling solvents requires aqueous washings, which—as noted in Q1—can lead to product loss due to water miscibility.[1][3]
-
Recommendation: Use DMF only if you can precipitate your final product out by adding water, avoiding liquid-liquid extraction.[1][3]
Q3: I see a "gummy" precipitate after adding TEA to my DCM reaction. Is this wrong?
Answer: No, this is normal. When you neutralize CPA·HCl with Triethylamine (TEA) in DCM, the byproduct is Triethylamine Hydrochloride (TEA[1]·HCl) . TEA·HCl is often insoluble in DCM and forms a white solid or a sticky gum depending on moisture levels.[1][3]
Decision Logic: Which Method Should I Choose?
Use this flowchart to select the optimal solubilization strategy for your specific experiment.
Figure 2: Strategic decision tree for selecting the correct solubilization method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved January 28, 2026.[1][3][8]
- Sigma-Aldrich (2025).Cyclopropylamine Physical Properties and Handling.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][3] Oxford University Press.[1][3] (General reference for amine salt solubility and lattice energy principles).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[1][3] Longman Scientific & Technical.[1][3] (Reference for "Salting Out" and handling volatile amines).
Sources
- 1. Cyclopropanamine, N-(2-(2-chlorophenoxy)ethyl)-, hydrochloride (1:1) | C11H15Cl2NO | CID 21485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans- | C9H12ClN | CID 45040229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. lookchem.com [lookchem.com]
- 6. Cyclopropylamine | 765-30-0 [chemicalbook.com]
- 7. Cyclopropylamine hydrochloride | C3H8ClN | CID 11708049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
catalyst selection for cross-coupling reactions with cyclopropylamine boronate esters
Technical Support Center: Cross-Coupling -Amino Cyclopropyl Boronates
Core Challenges & Mechanistic Insight
The primary failure mode in coupling cyclopropylamine boronates is protodeboronation (hydrodeboronation), where the C–B bond breaks and is replaced by C–H before the cross-coupling can occur.
-
The Cause: The
-nitrogen atom (even when protected as Boc/Cbz) can coordinate to the metal center or facilitate protonolysis under basic conditions. -
The Fix: You must select a catalyst system that accelerates transmetallation (the rate-limiting step for alkyl boronates) to outcompete decomposition.
Catalyst Selection Matrix
| Component | Recommendation | Technical Rationale |
| Pre-catalyst | Pd(OAc)₂ or Pd-G3/G4 | Pd(II) sources are stable. G3/G4 precatalysts (Buchwald) ensure rapid formation of the active monoligated Pd(0) species, essential for bulky substrates. |
| Ligand (Primary) | XPhos or SPhos | SPhos is the gold standard for alkyl boronates due to its ability to facilitate transmetallation. XPhos is preferred for sterically demanding aryl halides (ortho-substituted). |
| Ligand (Secondary) | RuPhos or P(t-Bu)₃ | Use RuPhos if the coupling partner is an electron-poor aryl chloride. Use bulky phosphines like P(t-Bu)₃ for extremely hindered systems. |
| Base | K₃PO₄ or Cs₂CO₃ | Weak, anhydrous bases are preferred to minimize protodeboronation. Avoid strong alkoxides (e.g., NaOtBu) which accelerate boron decomposition. |
| Solvent | Toluene/H₂O (10:1) | A biphasic system allows the base to dissolve in the aqueous phase while the catalyst remains organic, modulating the concentration of the active boronate species. |
Troubleshooting Guide (Q&A)
Q1: My reaction yields are low (<30%), and I see the protodeboronated cyclopropylamine byproduct. What is happening?
Diagnosis: The rate of protodeboronation (
-
Switch to "Slow-Release" Reagents: If using a pinacol ester, switch to a MIDA boronate or Potassium Trifluoroborate (BF₃K) salt. These release the active boronic acid slowly, keeping its standing concentration low and minimizing decomposition.
-
Increase Catalyst Loading: Bump Pd loading to 5–10 mol%. A higher concentration of active Pd accelerates the productive cycle relative to the background decomposition.
-
Dry Conditions: Remove water. Use anhydrous K₃PO₄ in dioxane at 100°C. Water is often necessary for boronic acids, but esters can sometimes transmetallate via a palladium-oxo pathway in the absence of bulk water.
Q2: The reaction works for aryl bromides but fails for aryl chlorides. Why?
Diagnosis: Oxidative addition is too slow. Aryl chlorides have a stronger C–Cl bond. Solution:
-
Ligand Switch: Move to XPhos or BrettPhos . These ligands are more electron-rich and bulky, significantly accelerating the oxidative addition step for chlorides.
-
Pre-activation: Ensure you are using a pre-formed catalyst (e.g., XPhos Pd G4 ) rather than mixing Pd(OAc)₂ + Ligand in situ, which can lead to inactive Pd-black formation before the reaction starts.
Q3: I am observing racemization of my chiral cyclopropyl center. How do I retain stereochemistry?
Diagnosis: Radical pathways or
-
Stereoretentive Mechanism: The Suzuki coupling of secondary alkyl boronates typically proceeds with retention of configuration .[1] Ensure you are not using conditions that promote radical generation (e.g., avoid photoredox dual catalysis unless specifically designed for it).
-
Ligand Bite Angle: Use monodentate biaryl phosphines (SPhos, RuPhos). Bidentate ligands can sometimes force geometries that favor
-hydride elimination.
Visual Decision Guides
Figure 1: Catalyst Selection Decision Tree
Caption: Decision matrix for selecting Pd-catalyst systems based on electrophile reactivity and steric demand.
Figure 2: Troubleshooting Reaction Failure
Caption: Diagnostic workflow to distinguish between catalyst inactivity and substrate decomposition.
Validated Experimental Protocol
Protocol: Cross-Coupling of N-Boc-1-Amino-Cyclopropyl Boronate Ester Target: Synthesis of 1-(4-methoxyphenyl)-N-Boc-cyclopropylamine
Reagents:
-
N-Boc-1-aminocyclopropyl pinacol boronate (1.0 equiv, 0.5 mmol)
-
4-Bromoanisole (1.0 equiv)
-
Catalyst: XPhos Pd G4 (2.5 mol%) or Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene : Water (10:1 ratio, degassed)
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with the boronate ester, aryl bromide, Pd catalyst, and K₃PO₄.
-
Solvent Addition: Add the degassed Toluene/Water mixture. Note: Water is essential for the base to activate the boronate, but excess water promotes decomposition.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–16 hours.
-
Tip: Monitor by LCMS after 2 hours. If conversion is <10%, increase temp to 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Critical Control Point: If using MIDA boronates , the protocol changes slightly: Use K₃PO₄ (7.5 equiv) in Dioxane:H₂O (5:1) at 100°C . The hydrolysis of the MIDA group is the rate-limiting step that prevents the accumulation of the unstable free boronic acid [1].
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Ethylene MIDA Boronate. Organic Letters, 10(21), 4561–4564. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
-
Sandrock, D. L., Jean-Gérard, L., Chen, C.-Y., Dreher, S. D., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society, 132(48), 17108–17110. [Link]
Validation & Comparative
comparing metabolic stability of cyclopropyl vs cyclobutyl amides in drug discovery
The following guide synthesizes current medicinal chemistry literature, matched molecular pair (MMP) analyses, and metabolic safety profiles to provide an authoritative comparison of cyclopropyl and cyclobutyl amides.
Executive Summary
In lead optimization, the choice between a cyclopropyl and a cyclobutyl amide is rarely a simple bioisosteric swap; it is a trade-off between metabolic clearance and metabolic safety .
-
Cyclopropyl Amides: Generally offer superior resistance to oxidative clearance (low
) due to high C–H bond dissociation energy (BDE). However, they carry a distinct liability for mechanism-based inhibition (MBI) of cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) via radical-mediated ring opening. -
Cyclobutyl Amides: Typically exhibit higher intrinsic clearance (
) due to "metabolic soft spots" (propensity for ring hydroxylation). They are generally safer regarding CYP inhibition but often require structural modification (e.g., fluorination) to achieve acceptable half-life ( ).
This guide details the mechanistic underpinnings of these differences, provides decision frameworks for their application, and outlines the experimental protocols required to validate their safety.
Mechanistic Comparison: The Stability/Toxicity Paradox
The metabolic fate of these rings is dictated by their ring strain and bond strengths.
Cyclopropyl Amides: The "Radical Clock"
The cyclopropyl ring is highly strained (~27.5 kcal/mol). The C–H bonds are unusually strong (BDE ~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls) because the carbon atoms possess significant
-
Metabolic Resistance: The high BDE makes direct hydrogen atom transfer (HAT) by the P450 Compound I (FeO
) difficult. This explains why cyclopropyl groups are often used to "block" metabolic hot spots found in isopropyl or ethyl groups. -
The Liability (Ring Opening): If a P450 enzyme does succeed in abstracting an electron (Single Electron Transfer, SET) or a hydrogen atom (adjacent to the amide nitrogen), the resulting radical is unstable. It rapidly rearranges (ring opens) to form a reactive methylene radical. This species can alkylate the heme iron of the P450 enzyme, leading to irreversible suicide inhibition.
Cyclobutyl Amides: The "Soft Spot"
The cyclobutyl ring has significantly less strain (~26 kcal/mol) but, crucially, possesses "puckered" conformations that expose the C-3 and C-4 methylene protons to the solvent/enzyme active site.
-
Metabolic Vulnerability: The C–H bonds are typical of secondary alkanes. P450 enzymes readily hydroxylate the ring, typically at the C-3 position (distal to the amide), forming stable alcohols or ketones.
-
Safety Profile: Because the radical formed during oxidation is stable and does not undergo rapid ring scission, cyclobutyl amides rarely cause mechanism-based CYP inhibition. The primary issue is rapid clearance, not toxicity.
Comparative Data Summary
| Feature | Cyclopropyl Amide | Cyclobutyl Amide |
| Dominant Metabolic Pathway | Intact excretion or Ring Opening (Reactive) | Hydroxylation (C-3/C-4) -> Glucuronidation |
| C-H Bond Strength (BDE) | High (~106 kcal/mol) | Moderate (~96-98 kcal/mol) |
| CYP Inhibition Risk (MBI) | High (Suicide Inhibition) | Low (Competitive Inhibition only) |
| Intrinsic Clearance ( | Typically Low | Typically Moderate to High |
| Lipophilicity (LogP) | Lower (more polar surface area) | Higher (more hydrophobic bulk) |
| Structural Role | Rigid spacer, | Lipophilic filler, conformational lock |
Visualizing Metabolic Fate
The following diagram illustrates the divergent pathways of P450-mediated metabolism for N-cyclopropyl vs. N-cyclobutyl amides.
Caption: Divergent metabolic pathways. Cyclopropyl amides risk irreversible CYP inactivation via ring opening, while cyclobutyl amides undergo standard clearance via hydroxylation.
Experimental Protocols
To objectively compare these moieties in your specific lead series, you must run a tiered assay system. Standard microsomal stability is insufficient because it misses the suicide inhibition liability of the cyclopropyl group.
Tier 1: Intrinsic Clearance ( ) & Metabolite ID
Objective: Determine the rate of metabolism and the site of oxidation.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (HLM) (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID (Crucial Step):
-
For Cyclobutyl : Look for +16 Da (hydroxylation) and +14 Da (oxidation to ketone).
-
For Cyclopropyl : Look for +18 Da (hydration of ring-opened intermediate) or +34 Da (dihydrodiol).
-
Note: If
is low for the cyclopropyl analog, proceed immediately to Tier 2.
-
Tier 2: Time-Dependent Inhibition (TDI) / IC50 Shift
Objective: Detect mechanism-based inactivation (suicide inhibition), the primary risk of cyclopropyl amides.
-
Pre-Incubation: Prepare two sets of samples containing the test compound (0.1 – 50 µM) and HLM.
-
Set A (+NADPH): Activates the enzyme, allowing suicide inhibition to occur.
-
Set B (-NADPH): Control; no metabolism occurs.
-
Incubate both sets for 30 minutes.
-
-
Dilution & Activity Check: Dilute both sets 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6) and fresh NADPH.
-
Readout: Measure the formation of the probe metabolite.
-
Calculation: Calculate the
for both sets.-
Shift Ratio:
. -
Interpretation: A ratio > 1.5 indicates Time-Dependent Inhibition. Cyclopropyl amides often show ratios > 5-10 if ring opening occurs.
-
Tier 3: GSH Trapping (Reactive Metabolite Screening)
Objective: Confirm if ring opening generates electrophilic species.
-
Protocol: Incubate compound (10 µM) with HLM + NADPH + Glutathione (GSH, 5 mM) or Potassium Cyanide (KCN, 1 mM).
-
Analysis: Scan for neutral loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses via LC-MS/MS.
-
Result: Detection of GSH adducts confirms the formation of reactive ring-opened intermediates.[1]
Decision Framework: When to Swap?
Use this logic flow to determine the optimal group for your molecule.
Caption: Strategic decision tree for selecting cycloalkyl rings based on linkage type and metabolic liabilities.
Strategic Recommendations
-
Use Cyclopropyl Amides When:
-
You need to lower intrinsic clearance (
) and the group is in a sterically restricted pocket. -
The amide is C-linked (Cyclopropanecarboxamide). The electron-withdrawing carbonyl stabilizes the ring against oxidation, making this motif exceptionally stable and safe compared to N-linked variants.
-
-
Use Cyclobutyl Amides When:
-
You observe Time-Dependent Inhibition (TDI) with the cyclopropyl analog.[2]
-
You need to increase solubility (the metabolic hydroxylation can sometimes be a "soft drug" strategy).
-
-
The "Goldilocks" Solution:
-
If Cyclopropyl is toxic (TDI) and Cyclobutyl is too labile (High Clearance), synthesize the 3,3-difluorocyclobutyl or 3-fluorocyclobutyl analog. The fluorine atoms block the metabolic soft spot (C-3) and reduce the electron density of the ring, preventing oxidation without introducing the ring-strain liability of the cyclopropyl group.
-
References
-
Kalgutkar, A. S., et al. (2005). Comprehensive analysis of the mechanism-based inhibition of human cytochrome P450 enzymes by cyclopropylamines and related derivatives.Drug Metabolism and Disposition , 33(2), 243-253. Link
-
Watanabe, A., et al. (2016).[2] Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents.Drug Metabolism and Disposition , 44(7), 1089-1098. Link
-
Stepan, A. F., et al. (2011). Structural alerts for toxicity: specific structural modifications to reduce the potential for bioactivation.Chemical Research in Toxicology , 24(9), 1345-1410. Link
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry.[1][2]Angewandte Chemie International Edition , 43(26), 3368-3397. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design.Journal of Medicinal Chemistry , 54(8), 2529-2591. Link
Sources
efficacy of Methyl 2-amino-2-cyclopropylacetate hydrochloride in orexin receptor antagonist synthesis
[1]
Executive Summary
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 535936-86-8) serves as a high-value, conformationally constrained intermediate in the synthesis of next-generation Orexin-1 Receptor (OX1R) antagonists.[1] Unlike linear amino acid esters (e.g., Valine or Leucine methyl esters), this compound introduces a cyclopropyl moiety that enhances metabolic stability by blocking CYP450-mediated oxidation while restricting conformational freedom to minimize the entropic penalty of receptor binding.[1]
Key Efficacy Metrics:
-
Synthetic Utility: High-yield amide coupling partner (>75% yield) in biphenyl-carboxylic acid pathways.[1]
-
Stereochemical Integrity: Commercially available as the (S)-enantiomer, essential for chiral recognition in the OX1R binding pocket.[1]
-
Metabolic Superiority: The cyclopropyl group acts as a bioisostere for isopropyl, eliminating the labile tertiary hydrogen susceptible to oxidative dealkylation.[1]
Comparative Analysis: Cyclopropyl vs. Aliphatic Analogs
The selection of the cyclopropyl-glycine scaffold over traditional aliphatic amino acids is driven by pharmacodynamic and pharmacokinetic necessities.[1] The table below compares Methyl 2-amino-2-cyclopropylacetate HCl against its primary structural alternative, Methyl L-Valinate HCl.
Table 1: Physicochemical and Pharmacological Performance Comparison
| Feature | Methyl 2-amino-2-cyclopropylacetate HCl | Methyl L-Valinate HCl (Alternative) | Impact on ORA Efficacy |
| Side Chain | Cyclopropyl (C3 Ring) | Isopropyl (Linear/Branched) | Cyclopropyl provides a "locked" conformation, improving receptor fit.[1] |
| Metabolic Stability | High : Lacks abstractable H-atoms on the ring carbons; resists CYP3A4 oxidation.[1] | Moderate/Low : Tertiary C-H bond is a hotspot for radical attack and hydroxylation.[1] | Cyclopropyl extends the in vivo half-life (t1/2) of the final antagonist.[1] |
| Lipophilicity (LogP) | Moderate (Balanced) | Slightly Higher | Cyclopropyl lowers lipophilicity slightly compared to isopropyl, improving solubility.[1] |
| Synthetic Reactivity | High (Primary Amine) | High (Primary Amine) | Equivalent coupling efficiency; cyclopropyl ester is stable under standard coupling conditions.[1] |
| Entropic Penalty | Low : Rigid side chain pre-organizes the molecule.[1] | High : Free rotation of isopropyl group requires energy loss upon binding.[1] | Lower entropic penalty translates to higher binding affinity ( |
Synthetic Application & Mechanism
The primary utility of this compound lies in the construction of the amide backbone of OX1R antagonists.[1] A validated pathway involves the coupling of the (S)-enantiomer with bi-aryl carboxylic acids (e.g., [1,1'-biphenyl]-2-carboxylic acid) to establish the core pharmacophore.[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the synthetic logic and the role of the cyclopropyl group in the final pharmacophore.
Figure 1: Synthetic workflow converting the cyclopropylacetate precursor into a bioactive Orexin antagonist, highlighting the preservation of the cyclopropyl motif.
Experimental Protocol: Validated Coupling Procedure
This protocol is derived from patent literature describing the synthesis of OX1R inhibitors (e.g., US10611760B2).[1] It ensures preservation of the chiral center and high yield.[1]
Objective
Synthesis of (S)-methyl 2-([1,1'-biphenyl]-2-carboxamido)-2-cyclopropylacetate.
Reagents & Materials
-
(S)-Methyl 2-amino-2-cyclopropylacetate HCl (1.0 equiv)[1][2]
-
HATU (1.2 equiv) - Coupling Agent[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) - Base[1]
-
DMF (Dimethylformamide) - Solvent (Anhydrous)[1]
-
Ethyl Acetate / Isohexane - Purification Solvents[1]
Step-by-Step Methodology
-
Activation:
-
In a round-bottom flask under nitrogen atmosphere, dissolve [1,1'-biphenyl]-2-carboxylic acid (2.5 mmol) in anhydrous DMF (10 mL).
-
Add HATU (3.0 mmol) and stir at room temperature for 15 minutes to generate the activated ester species.
-
-
Coupling:
-
Add (S)-methyl 2-amino-2-cyclopropylacetate hydrochloride (2.5 mmol) to the reaction mixture.
-
Immediately add DIPEA (7.5 mmol) dropwise to neutralize the hydrochloride salt and initiate the reaction.[1]
-
Critical Checkpoint: Ensure the pH is >8 using wet pH paper to verify free amine generation.[1]
-
Stir the mixture at room temperature for 2–4 hours. Monitor reaction progress via LC-MS (Target Mass: ~310-320 Da range depending on exact substituents).
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.
-
Saturated NaHCO3 (2 x 20 mL) – Removes unreacted acid.
-
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield a crude gum.[1]
-
-
Purification:
Quality Control Parameters
-
1H NMR (CDCl3): Look for the characteristic cyclopropyl multiplets at
0.3–0.6 ppm and the methoxy singlet at 3.7 ppm.[1] -
Chiral HPLC: Verify enantiomeric excess (ee) >98% to ensure no racemization occurred during the basic coupling step.
References
-
US Patent 10,611,760 B2 . Therapeutic compounds as inhibitors of the orexin-1 receptor. (2020).[1] Assignee: C4X Discovery Ltd.[1]
-
Luckose, F., et al. (2015).[1] Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition, 55(13), 1793-1844.[1][4]
-
Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextual reference for small ring bioisosteres). [1]
Technical Guide: Structure-Activity Relationship of Cyclopropylamine Derivatives as LSD1 Inhibitors
Executive Summary
This guide provides an in-depth analysis of cyclopropylamine (CPA) derivatives, the most clinically advanced class of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors. Unlike reversible inhibitors, CPAs function as mechanism-based "suicide" inactivators. This guide dissects the transition from the non-selective antidepressant Tranylcypromine (TCP) to highly potent second-generation candidates like ORY-1001 (Iadademstat) and GSK2879552. It focuses on the structural modifications required to achieve nanomolar potency and critical selectivity against monoamine oxidases (MAO-A/B).
Part 1: Mechanistic Foundation – The "Warhead"
The core efficacy of this class relies on the cyclopropylamine ring acting as a "warhead." Unlike competitive inhibitors that merely occupy the active site, CPAs hijack the enzyme's own catalytic machinery to form a covalent bond.
The Radical Mechanism
LSD1 utilizes a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize the amine of methylated histone lysine (H3K4me1/2).[1] CPAs mimic this substrate.
-
Single Electron Transfer (SET): The FAD cofactor accepts an electron from the CPA nitrogen.
-
Ring Opening: The resulting aminium radical cation is unstable. The cyclopropyl ring undergoes homolytic fission, relieving ring strain.
-
Adduct Formation: The opened carbon radical forms a covalent bond with the N(5) position of the FAD isoalloxazine ring, permanently disabling the enzyme.
Diagram: Mechanism of Irreversible Inhibition
Caption: The stepwise mechanism-based inactivation of LSD1 by cyclopropylamine derivatives, initiated by Single Electron Transfer (SET).
Part 2: The Evolution of SAR
The primary challenge in LSD1 inhibitor design is not potency, but selectivity . The catalytic domains of LSD1, MAO-A, and MAO-B are structurally homologous. Tranylcypromine (TCP) inhibits all three, leading to severe side effects (e.g., the "cheese effect" due to tyramine accumulation).
The Scaffold: Tranylcypromine (TCP)[2]
-
Limitation: The small phenyl ring fits into the active site but fails to engage the unique, large substrate-binding tunnel of LSD1. This results in low potency (IC50 ~20-30 µM) and poor selectivity.
-
Stereochemistry: The (1R, 2S) enantiomer is generally the active configuration for LSD1 inhibition, whereas MAOs are less stereoselective.
The N-Linker Strategy (Accessing the Tunnel)
To improve selectivity, researchers exploited the large hydrophobic binding pocket adjacent to the FAD in LSD1, which is absent in MAOs.
-
Modification: Alkylation of the cyclopropyl nitrogen.
-
Effect: Adding bulky groups (e.g., 4-cyanobenzyloxy groups as seen in ORY-1001) allows the molecule to extend into the LSD1 substrate channel.
-
Result: This acts as a "plug," dramatically increasing binding affinity (Kd) before the covalent event occurs.
Ring Substitution (Electronic Tuning)
-
Modification: Adding substituents to the phenyl ring of the CPA core.
-
Effect: Electron-withdrawing groups (e.g., fluorine) can influence the pKa of the amine and the rate of SET. However, steric bulk on the phenyl ring is often less tolerated than N-substitution due to the tight fit near the FAD.
Part 3: Comparative Performance Guide
The following table contrasts the baseline scaffold (TCP) with clinically relevant derivatives.
Table 1: Comparative Potency and Selectivity Profile
| Feature | Tranylcypromine (TCP) | ORY-1001 (Iadademstat) | GSK2879552 |
| Class | Non-selective MAO Inhibitor | Selective LSD1 Inhibitor | Selective LSD1 Inhibitor |
| Structural Key | Unsubstituted CPA | N-alkylated (4-cyanobenzyloxy) | N-alkylated (sulfonamide linker) |
| LSD1 IC50 (Biochem) | > 20,000 nM (20 µM) | < 20 nM | ~ 20 nM |
| LSD1 EC50 (Cellular) | ~ 100 µM | < 1 nM (AML cell lines) | ~ 100 nM |
| Selectivity (LSD1/MAO) | ~ 1:1 (Non-selective) | > 1,000-fold | > 1,000-fold |
| Binding Mode | Covalent (FAD N5) | Covalent (FAD N5) + Hydrophobic Plug | Covalent (FAD N5) |
| Clinical Status | FDA Approved (Depression) | Phase II (AML, SCLC) | Discontinued (Phase I) |
Key Insight: ORY-1001 achieves superior cellular potency (sub-nanomolar) compared to GSK2879552, largely due to the optimized N-linker that mimics the histone tail interaction, maximizing residence time.
Part 4: Validated Experimental Protocols
To generate reproducible SAR data, you must distinguish between biochemical inactivation and cellular target engagement.
Protocol A: LSD1 Demethylase Biochemical Assay (HRP-Coupled)
Purpose: Determine the IC50 of a compound against recombinant LSD1. This assay detects hydrogen peroxide (H2O2) produced during the demethylation cycle.[1]
Reagents:
-
Recombinant LSD1/CoREST complex.
-
Substrate: H3K4me2 peptide (20-mer).
-
Detection: Horseradish Peroxidase (HRP) + Amplex Red (or similar fluorogenic probe).
Workflow:
-
Enzyme Prep: Dilute LSD1/CoREST to 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA).
-
Inhibitor Incubation: Incubate enzyme with varying concentrations of inhibitor for 30 minutes at RT. Crucial Step: Because CPAs are time-dependent irreversible inhibitors, pre-incubation is mandatory to allow adduct formation.
-
Reaction Initiation: Add H3K4me2 peptide (10 µM), HRP, and Amplex Red.
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate the slope of the linear phase. Normalize to DMSO control.
Protocol B: Cellular Target Engagement (Western Blot)
Purpose: Confirm the compound enters the nucleus and inhibits LSD1 in a physiological context.
-
Treatment: Treat THP-1 or MV4-11 (AML) cells with inhibitor for 24 hours.
-
Extraction: Perform histone acid extraction (avoids contamination from cytoplasmic proteins).
-
Blotting:
-
Primary Antibody: Anti-H3K4me2 (Target).
-
Control Antibody: Anti-Total H3 (Loading Control).
-
-
Validation: A successful "hit" will show a dose-dependent increase in H3K4me2 signal (accumulation of the substrate), not a decrease.
Diagram: Experimental Workflow
Caption: Step-by-step validation pipeline for LSD1 inhibitors, prioritizing biochemical potency followed by selectivity and cellular efficacy.
References
-
Maes, T., et al. (2018).[4] ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[4] Cancer Cell.[4]
-
Mimasu, S., et al. (2010). Structurally Insight into the Mechanism of Inhibition of LSD1 by Tranylcypromine Derivatives. Biochemistry.
-
GlaxoSmithKline. (2017). GSK2879552 Clinical Trial Data and Structure. ClinicalTrials.gov.
-
Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society.
-
Fang, Y., et al. (2019). LSD1 Inhibitors: A Review of the Patent Literature (2010–2018). Expert Opinion on Therapeutic Patents.
Sources
The Cyclopropyl Advantage: Structural & Electronic Drivers of Potency
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Enhancing potency and metabolic stability via cyclopropyl scaffolds.[1][2]
Executive Summary: The "Small Ring" Effect
In modern medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value pharmacophore that often outperforms acyclic alkyls (isopropyl, ethyl) and planar aromatics.[1][2] Its utility stems from a unique intersection of conformational restriction , electronic bioisosterism , and metabolic resilience .[1]
This guide objectively compares the cyclopropyl scaffold against standard alternatives, supported by experimental data and mechanistic causality.[1] We analyze why switching a flexible isopropyl group to a rigid cyclopropyl moiety can yield a 9-fold increase in potency while simultaneously lowering lipophilicity and extending half-life.
Mechanistic Drivers of Potency[3]
Conformational Locking (The Entropic Advantage)
The primary driver for potency enhancement is the reduction of entropic penalty upon binding (
-
The Problem (Acyclic Alkyls): An isopropyl or ethyl group rotates freely in solution.[1] When it binds to a protein pocket, it must "freeze" into a specific bioactive conformation.[1] This loss of freedom costs energy (entropic penalty), reducing the overall free energy of binding (
).[1] -
The Solution (Cyclopropyl): The cyclopropyl ring locks the carbons into a rigid triangle. The molecule is "pre-organized" in a state closer to the bound conformation.
-
Result:
becomes more negative (more favorable) because the entropic cost is paid during synthesis, not during binding.[1]
Electronic Bioisosterism (The Walsh Orbital Effect)
Unlike standard alkanes, cyclopropane has significant
-
Pi-Interaction Mimicry: The electron-rich lobes of the cyclopropane ring can engage in cation-
or - interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket, acting as a bioisostere for alkenes or phenyl rings but with a smaller steric footprint.[1]
Metabolic "Armor"[1]
-
Bond Strength: The C-H bonds in cyclopropane are significantly stronger (
106 kcal/mol) than secondary acyclic C-H bonds ( 95 kcal/mol).[1] -
CYP450 Blockade: This high bond dissociation energy (BDE) makes the cyclopropyl ring resistant to Hydrogen Atom Transfer (HAT) mechanisms used by Cytochrome P450 enzymes, effectively blocking metabolic "soft spots."[1]
Comparative Analysis: Cyclopropyl vs. Alternatives
Table 1: Physicochemical & Potency Comparison
Data derived from matched molecular pair (MMP) analysis in kinase and GPCR inhibitor series.[1]
| Feature | Isopropyl Group ( | Ethyl Group ( | Cyclopropyl Group ( | Advantage |
| Conformation | Highly Flexible (Rotatable) | Flexible | Rigid (Locked) | Lower entropic penalty; higher affinity.[1] |
| Electronic Character | Pure | Pure | Can bind hydrophobic/aromatic pockets. | |
| Lipophilicity (Hansch | 1.53 | 1.02 | 1.14 | Lower LogP than isopropyl; better solubility.[1] |
| Metabolic Stability | Low (prone to hydroxylation) | Moderate | High (C-H bond armor) | Extended |
| Potency (VHL Ligand) | N/A | 9-fold potency increase [1].[1] |
Visualizing the Mechanism
The following diagram illustrates the thermodynamic and metabolic advantages of the cyclopropyl scaffold compared to an isopropyl group.
Figure 1: Mechanistic pathway showing how conformational restriction leads to potency and bond strength leads to metabolic stability.
Case Study: Ciprofloxacin & VHL Ligands
The Fluoroquinolone Breakthrough
The development of Ciprofloxacin marked a definitive victory for the cyclopropyl scaffold.
-
Comparison: Early quinolones used an N-ethyl group (e.g., Enoxacin).[1] Replacing this with an N-cyclopropyl group resulted in:
-
Broader Spectrum: Superior activity against Gram-negative bacteria (E. coli MIC90: 0.015 µg/mL for Cipro vs. 0.12 µg/mL for Ofloxacin analogs) [2].[1][3]
-
Mechanism: The cyclopropyl group's steric bulk and shape perfectly filled the hydrophobic pocket of the DNA gyrase enzyme, a fit the ethyl group could not achieve.
-
Modern Application: VHL E3 Ligase Ligands
In the design of PROTACs (Proteolysis Targeting Chimeras), binding to the Von Hippel-Lindau (VHL) E3 ligase is critical.[1]
-
Experiment: Researchers replaced a terminal isopropyl group with a cyclopropyl group in the ligand structure.
-
Result: This single atomistic change resulted in a 9-fold improvement in binding affinity (
dropped from ~900 nM to ~100 nM) [1].[1] The cyclopropyl ring reduced the lipophilicity (LogP) while improving shape complementarity.[1]
Experimental Protocols
To validate these advantages in your own drug discovery pipeline, use the following self-validating protocols.
Protocol A: Synthesis via Furukawa-Modified Simmons-Smith
Standard protocol for installing a cyclopropyl group from an alkene precursor.
Reagents:
-
Diethylzinc (
, 1.0 M in hexanes, 2.0 eq) - Handle with extreme caution (pyrophoric).[1] -
Diiodomethane (
, 2.0 eq)[1] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Workflow:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
-
Carbenoid Formation: Add DCM and
at 0°C. Slowly add dropwise. Stir for 20 mins to form the active zinc-carbenoid species ( ).[1] -
Cyclopropanation: Add the alkene substrate dissolved in DCM dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor via TLC/LC-MS.
-
Quench: Carefully quench with saturated aqueous
. Note: Vigorous gas evolution. -
Workup: Extract with DCM, wash with brine, dry over
.
Validation Check: The disappearance of the alkene proton signals (5.0–6.0 ppm) and appearance of high-field cyclopropyl protons (0.2–1.0 ppm) in
Protocol B: Microsomal Stability Assay
To quantify the metabolic stability advantage.
Workflow:
-
Preparation: Prepare 1 µM test compound (Cyclopropyl analog vs. Isopropyl control) in phosphate buffer (pH 7.4).
-
Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines half-life: .[1]
Expected Outcome: The cyclopropyl analog should exhibit a significantly lower intrinsic clearance (
Workflow Visualization: Synthesis & Testing
Figure 2: Integrated workflow for synthesizing and validating cyclopropyl-containing drug candidates.
References
-
Frost, J., et al. (2016).[1] "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry.
-
Drlica, K., & Zhao, X. (1997).[1] "DNA gyrase, topoisomerase IV, and the 4-quinolones."[1] Microbiology and Molecular Biology Reviews.
-
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] [1]
-
Charette, A. B., & Beauchemin, A. (2001).[1] "Simmons-Smith Cyclopropanation Reaction."[5][6][7][8] Organic Reactions.[1][5][8][9][10] [1]
-
Barnes-Seeman, D. (2020).[1] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Convergent approach to (E)-alkene and cyclopropane peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cyclopropylamine vs. Aliphatic Amines in Fragment-Based Design: A Comparative Technical Guide
Executive Summary
In Fragment-Based Drug Design (FBDD), the transition from a hit to a lead often requires rigidification of flexible aliphatic chains to improve ligand efficiency (LE) and metabolic stability. The cyclopropylamine (CPA) moiety serves as a privileged bioisostere for isopropyl and ethyl amines. While it offers superior metabolic stability against oxidative dealkylation and favorable pKa modulation for permeability, it carries a distinct liability: mechanism-based inhibition (MBI) of cytochrome P450 enzymes. This guide provides a comparative analysis of CPA against acyclic alternatives, detailing the physicochemical rationale, risk mitigation strategies, and experimental validation protocols.
The Physicochemical Rationale: Why Cyclopropylamine?
The substitution of an acyclic amine (e.g., isopropylamine) with a cyclopropylamine is not merely a steric replacement; it fundamentally alters the electronic and conformational landscape of the fragment.
pKa Modulation and Permeability
One of the most impactful properties of CPAs is their reduced basicity compared to acyclic analogs.
-
Mechanism: The carbon atoms in a cyclopropane ring possess significant
character (often described as ) due to the high bond angle strain ( ). This increases the -character of the C-N bond, withdrawing electron density from the nitrogen lone pair. -
Result: The pKa of a primary cyclopropylamine (~8.7) is typically 1.5–2.0 log units lower than that of isopropylamine (~10.6).
-
Impact: At physiological pH (7.4), a larger fraction of CPA exists in the neutral form compared to isopropylamine, significantly enhancing passive membrane permeability and reducing P-gp efflux liability.
Conformational Entropy and Vectoral Alignment
-
Rigidification: The cyclopropyl ring locks the carbon atoms in a coplanar arrangement. Replacing a flexible isopropyl group with a cyclopropyl moiety reduces the entropic penalty upon binding (
), theoretically improving affinity ( ). -
Vector Definition: The CPA moiety projects substituents at defined angles (
bond angle ), allowing for precise vectoral exploration of sub-pockets that flexible chains might only transiently access.
Comparative Performance Analysis
The following table contrasts Cyclopropylamine (CPA) with its primary acyclic analog, Isopropylamine (iPr-NH2), and a modified derivative, 1-Methylcyclopropylamine (1-Me-CPA), often used to block metabolic hotspots.
Table 1: Physicochemical and Metabolic Comparison
| Feature | Isopropylamine (iPr-NH2) | Cyclopropylamine (CPA) | 1-Methylcyclopropylamine |
| Hybridization (C-N) | Mixed | Mixed | |
| Approx. pKa (Conj. Acid) | ~10.6 | ~8.7 | ~8.9 |
| C-H BDE ( | ~95-98 kcal/mol | ~106 kcal/mol (Stronger) | N/A (Quaternary Carbon) |
| Metabolic Liability | High (N-dealkylation via | Low (Resistant to direct H-abstraction) | Very Low (Blocked) |
| CYP Inhibition Risk | Low | High (Mechanism-Based Inhibition) | Low (Steric block of radical attack) |
| Ligand Efficiency (LE) | Moderate | High (Low MW, High Affinity) | Moderate (Added MW) |
The Metabolic Double-Edged Sword: Stability vs. Toxicity[1]
While CPA blocks standard oxidative metabolism, it introduces a specific toxicity risk that must be screened for early in the FBDD process.
The Mechanism of CYP Inactivation
Cyclopropylamines are notorious Mechanism-Based Inhibitors (MBIs) or "suicide substrates" of CYP450 enzymes (particularly CYP2D6 and CYP3A4).
-
Single Electron Transfer (SET): The CYP heme iron (
) abstracts an electron from the nitrogen lone pair, forming an aminium radical cation. -
Ring Opening: The strained cyclopropyl ring undergoes rapid fragmentation to relieve strain, generating a reactive carbon-centered radical.
-
Covalent Modification: This radical attacks the heme porphyrin ring, irreversibly inactivating the enzyme.
Expert Insight: If MBI is observed, substituting the
Visualizing the Decision Logic
The following decision tree outlines when to deploy CPA versus its analogs based on experimental feedback.
Figure 1: Strategic decision tree for incorporating cyclopropylamine building blocks in lead optimization.
Experimental Protocols
To validate the utility of a CPA fragment, two critical assays must be performed: Metabolic Stability (to prove efficacy) and
Protocol A: Shift Assay for Mechanism-Based Inhibition (MBI)
Purpose: To detect if the CPA fragment causes time-dependent inactivation of CYP enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
Test Compound (CPA fragment).
-
NADPH regenerating system.
-
Specific CYP probe substrates (e.g., Midazolam for CYP3A4, Bufuralol for CYP2D6).
Step-by-Step Methodology:
-
Preparation: Prepare two parallel incubation plates.
-
Plate A (-NADPH Pre-incubation): Compound + Microsomes + Buffer.
-
Plate B (+NADPH Pre-incubation): Compound + Microsomes + Buffer + NADPH.
-
-
Pre-incubation: Incubate both plates at 37°C for 30 minutes. This allows the "suicide" mechanism to occur in Plate B if the compound is an MBI.
-
Dilution & Activity Check: Dilute both mixtures 1:10 into a secondary incubation containing the specific CYP probe substrate (e.g., Midazolam) and fresh NADPH.
-
Measurement: Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.
-
Calculation: Calculate the
for both conditions.-
Shift Ratio:
. -
Interpretation: A ratio > 1.5 indicates Time-Dependent Inhibition (MBI), suggesting the CPA radical is covalently binding the enzyme.
-
Protocol B: Intrinsic Clearance ( ) Comparison
Purpose: To quantify the metabolic stability advantage of CPA over Isopropyl.
Step-by-Step Methodology:
-
Dosing: Spike test compounds (1 µM final) into HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to initiate reaction.[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (with internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Fitting: Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.- .
Case Study: Trovafloxacin vs. Pitavastatin
The history of CPA in drug design illustrates the "Risk vs. Reward" dynamic.
-
The Warning (Trovafloxacin): The antibiotic Trovafloxacin contains a 2,4-difluorophenyl-cyclopropylamine moiety. It was withdrawn/restricted due to severe idiosyncratic hepatotoxicity. Mechanistic studies revealed that the cyclopropylamine underwent metabolic activation (ring opening) to form reactive intermediates that bound to liver proteins [1].[2]
-
The Success (Pitavastatin): Conversely, Pitavastatin utilizes a cyclopropyl group effectively.[2] In this context, the cyclopropyl group is used to optimize the fit within the HMG-CoA reductase pocket and divert metabolism away from CYP3A4, improving the drug-drug interaction profile compared to other statins [2].
References
-
Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008).[3] In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719.[3] Link
-
Fujino, H., et al. (1999). Metabolic properties of the acid and lactone forms of HMG-CoA reductase inhibitors. Xenobiotica, 29(2), 125-143. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link
-
Wimalasena, K., & Bhakta, M. (2005). Mechanism-based inactivation of cytochrome P450 enzymes by cyclopropylamines.[3][4][5] Biochemistry. Link
-
Orrling, K. M., et al. (2012). The impact of the cyclopropyl group on the properties of small molecule drugs. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
bioisosteric replacement of tert-butyl groups with cyclopropyl moieties
Bioisosteric Replacement of tert-Butyl Groups: The Cyclopropyl & Cp-CF Advantage[1]
Executive Summary: The "Methyl-to-Ring" Strategy
The tert-butyl (t-Bu) group is a privileged scaffold in medicinal chemistry, prized for its ability to fill hydrophobic pockets and enforce steric bulk.[1] However, it frequently becomes a "metabolic hotspot," susceptible to rapid oxidative clearance by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9).
This guide objectively compares the tert-butyl group with its bioisosteric replacements: the simple cyclopropyl (Cp) moiety and the 1-(trifluoromethyl)cyclopropyl (Cp-CF
Physicochemical & Performance Comparison
The following table synthesizes experimental data comparing the standard t-Bu group against its cyclic alternatives.
| Feature | tert-Butyl (t-Bu) | Cyclopropyl (Cp) | 1-(Trifluoromethyl)cyclopropyl (Cp-CF |
| Structure | -C(CH | -CH(CH | -C(CF |
| Steric Volume (Å | ~78 | ~43 | ~86 (Closest match to t-Bu) |
| Lipophilicity ( | +1.98 | +1.14 | ~ +1.8 to +2.0 |
| Metabolic Liability | High (Methyl hydroxylation) | Moderate (Ring oxidation/opening) | Low (Blocked oxidation) |
| Conformational Effect | Fixed steric bulk | Rigid, induces specific vectors | Rigid, high steric demand |
| Primary Utility | Hydrophobic fill | Solubility improvement | Metabolic blockade (Half-life extension) |
Key Technical Insight
The Cp-CF
Mechanistic Analysis: Metabolic Blockade
The primary driver for this replacement is the mitigation of oxidative clearance.
The tert-Butyl Liability
CYP450 enzymes typically attack the t-Bu group via hydrogen atom abstraction (HAT) from one of the nine equivalent
The Cp-CF Solution
-
Elimination of Labile Hydrogens: The Cp-CF
group removes the methyl hydrogens entirely. -
Bond Dissociation Energy (BDE): The remaining methylene hydrogens on the cyclopropyl ring possess significantly higher BDE (~106 kcal/mol) compared to acyclic alkyl hydrogens (~96-98 kcal/mol) due to the higher s-character of the cyclopropyl C-H bonds.
-
Electronic Deactivation: The strong electron-withdrawing nature of the CF
group further deactivates the ring toward oxidative attack.
Figure 1: Comparative metabolic fate.[2][3][4][5] The tert-butyl group undergoes facile Hydrogen Atom Transfer (HAT), leading to clearance. The Cp-CF
Case Study: Optimization of a Cathepsin K Inhibitor
Source: Barnes-Seeman et al., ACS Med.[4] Chem. Lett. 2013 (Novartis Institutes for Biomedical Research).[4]
Challenge:
A lead Cathepsin K inhibitor contained a t-Bu group essential for potency (filling the S2 pocket). However, the compound suffered from high intrinsic clearance (
Experimental Data Comparison:
| Compound Variant | R-Group | Cat K IC | HLM CL | Rat PK Bioavailability ( |
| Compound 1 | tert-Butyl | 1.0 | 180 (High) | 12% |
| Compound 8 | Cyclopropyl | 350 | < 10 | N/A (Potency Loss) |
| Compound 9 | Cp-CF | 1.2 | < 10 (Low) | 64% |
Outcome:
-
Simple Cyclopropyl: Drastic loss of potency (350-fold) because it was too small to fill the hydrophobic pocket.
-
Cp-CF
: Retained the nanomolar potency of the t-Bu parent while reducing clearance by >18-fold and increasing oral bioavailability from 12% to 64%.
Experimental Protocol: Synthesis of Cp-CF Analogs
The installation of the Cp-CF
Methodology: Iron-Catalyzed Trifluoromethylcyclopropanation
Note: This protocol is adapted from standard procedures for installing Cp-CF
Reagents:
-
Substrate: Terminal alkene derivative of the scaffold.
-
Reagent: 2,2,2-Trifluorodiazoethane (generated in situ or used as a solution).[2]
-
Catalyst: Fe(TPP)Cl (Iron tetraphenylporphyrin chloride) or similar metal carbenoid catalysts.
Step-by-Step Workflow:
-
Precursor Preparation: Synthesize the terminal alkene precursor corresponding to the position of the t-Bu group replacement.
-
Reagent Generation: Generate 2,2,2-trifluorodiazoethane (Caution: Toxic/Explosive potential - handle in specialized fume hood) from trifluoroethylamine hydrochloride and sodium nitrite.
-
Cycloaddition:
-
Dissolve the alkene (1.0 equiv) and Fe(TPP)Cl (1-5 mol%) in dichloromethane.
-
Slowly add the trifluorodiazoethane solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup: Quench with water, extract with DCM, and dry over MgSO
. -
Purification: The reaction typically yields a mixture of diastereomers.[2] Separate via silica gel chromatography or preparative HPLC.
-
Validation: Confirm structure via
F NMR (distinct singlet around -65 to -70 ppm).
-
Decision Framework for Bioisosteric Replacement
Use the following logic flow to determine if this replacement is suitable for your lead series.
Figure 2: Strategic decision tree for tert-butyl replacement. Strategy B (Cp-CF
References
-
Barnes-Seeman, D., et al. (2013).[2][4] "Metabolically Stable tert-Butyl Replacement."[3][4] ACS Medicinal Chemistry Letters, 4(6), 514–516. [Link]
-
Levterov, V. V., et al. (2024).[6] "CF
-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. [Link] -
Shanu-Wilson, J. (2021).[6] "Metabolism of t-butyl groups in drugs." Hypha Discovery. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[5] [Link][5]
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
Technical Validation Guide: 1H NMR Characterization of Methyl 2-amino-2-cyclopropylacetate hydrochloride
Executive Summary & Strategic Context
Methyl 2-amino-2-cyclopropylacetate hydrochloride is a critical non-proteinogenic amino acid building block. Its value lies in the cyclopropyl group , which introduces conformational rigidity and metabolic stability into peptide backbones, distinguishing it from flexible analogs like leucine or valine.
This guide provides a self-validating protocol for confirming the identity and purity of this compound. Unlike standard alkyl amino acids, the cyclopropyl moiety presents unique high-field NMR signatures that require specific acquisition parameters to resolve. This document compares the target spectrum against its primary "alternatives"—its metabolic precursors (free acid), its free base form, and ring-opened degradation products.
Solvent Selection: The Comparative Analysis
The choice of deuterated solvent is the single most critical variable in validating this hydrochloride salt. The table below compares the performance of the three standard solvents, establishing DMSO-d6 as the requisite standard for full characterization.
| Feature | DMSO-d6 (Recommended) | Deuterium Oxide (D₂O) | Chloroform-d (CDCl₃) |
| Solubility | Excellent. Dissolves the ionic lattice instantly. | Excellent. High solubility. | Poor. The HCl salt often forms a suspension or requires heating, leading to degradation. |
| Ammonium Signal | Visible. Shows the | Invisible. Rapid H/D exchange eliminates the signal ( | Unreliable. If soluble, signal is often extremely broad or shifted. |
| Use Case | Full Validation. Confirms salt stoichiometry and structure. | Simplified View. Useful only to clear the aromatic/amide region if overlapping. | Not Recommended. Suitable only for the free base form. |
Critical Insight: You cannot validate the "hydrochloride" stoichiometry in
because the integration reference (the ammonium protons) disappears. Always use DMSO-d6 for the primary Certificate of Analysis (CoA).
Theoretical Structural Analysis & Spectral Prediction
To validate the spectrum, we must deconstruct the molecule into its magnetic environments.
Molecule:
The "Fingerprint" Regions
-
The Ammonium Head (
8.5–9.0): Deshielded by the positive charge. -
The Methyl Ester (
3.7–3.8): A sharp, diagnostic singlet. -
The Alpha-Proton (
3.3–3.6): A doublet. It couples only to the single methine proton of the cyclopropyl ring. -
The Cyclopropyl Region (
0.3–1.3): The defining feature.-
Methine (
): 1.0–1.2 ppm. -
Methylene (
): 0.3–0.7 ppm. Note: Because of the chiral center at the -carbon, the protons on the ring are diastereotopic . They will not appear as simple triplets but as complex multiplets (roofing effect).
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures that artifacts (like water suppression or relaxation issues) do not compromise the integration data.
Step 1: Sample Preparation
-
Mass: Weigh 5.0 – 10.0 mg of the solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
-
Vessel: Use a high-quality 5mm NMR tube.
-
Homogenization: Invert gently. Do not sonicate aggressively as this can heat the sample and accelerate ester hydrolysis.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 or 32 (Sufficient for >5 mg).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The methyl ester protons have longer T1 relaxation times. A short D1 (e.g., 1.0s) will under-integrate the methyl group, leading to a false failure of the stoichiometry check.
-
-
Temperature: 298 K (25°C).
Step 3: Workflow Diagram
Figure 1: Optimized NMR acquisition workflow for quantitative integration accuracy.
Spectral Validation & Comparison Guide
This section compares the Target Product against its most common Impurity Alternatives . Use this table to diagnose your spectrum.
Table 1: Comparative Spectral Data (in DMSO-d6)
| Proton Group | Target Product (HCl Salt) | Alternative A: Free Acid (Hydrolysis Impurity) | Alternative B: Free Base (No HCl) |
| 8.5–9.0 ppm (Broad Singlet, 3H) | 8.5–9.0 ppm (Broad Singlet, 3H) | ~1.5–2.0 ppm (Broad Singlet, 2H) | |
| 3.4–3.6 ppm (Doublet) | 3.2–3.4 ppm (Doublet) | 2.8–3.0 ppm (Shielded, Doublet) | |
| 3.75 ppm (Sharp Singlet, 3H) | ABSENT (Signal missing) | 3.65 ppm (Singlet, 3H) | |
| Cyclopropyl | 1.0–1.2 ppm (Multiplet, 1H) | 1.0–1.2 ppm (Multiplet, 1H) | 0.8–1.0 ppm (Multiplet, 1H) |
| Cyclopropyl | 0.3–0.7 ppm (Complex M, 4H) | 0.3–0.7 ppm (Complex M, 4H) | 0.2–0.5 ppm (Complex M, 4H) |
Interpretation Logic
-
The "Salt Check": Look at 8.5 ppm. If the signal integrates to 3H, you have the salt. If it integrates to 2H and is upfield (near 2 ppm), you have the free base.
-
The "Ester Check": Look at 3.75 ppm. If this singlet is missing, your compound has hydrolyzed to the carboxylic acid (common if stored in moist conditions).
-
The "Ring Check": Look at 0.3–0.7 ppm. If you see signals in the alkene region (5.0–6.0 ppm) and a loss of the high-field signals, the cyclopropane ring has opened (degradation).
Decision Logic for Quality Control
Use the following logic tree to determine the final status of your material based on the NMR data.
Figure 2: Logical decision tree for validating Methyl 2-amino-2-cyclopropylacetate HCl.
Troubleshooting & Common Anomalies
Issue: The Methyl Ester peak is split or broad.
-
Cause: Rotational restriction is rare here. The likely cause is pH sensitivity or the presence of a diastereomeric impurity if the synthesis was not enantioselective.
-
Solution: Check the integration. If the "split" peaks sum to 3H, it may be a mixture of diastereomers (if the
-carbon is racemic).
Issue: Extra peaks at 1.1 ppm and 3.1 ppm.
-
Cause: Residual Ethanol or Diethyl Ether (common precipitation solvents).
-
Solution: Calculate the mole percent of the solvent. <1% is usually acceptable for intermediates; >0.5% may interfere with biological assays.
Issue: Water peak overlaps with the -proton.
-
Cause: Wet DMSO-d6. The water peak in DMSO is usually around 3.33 ppm.
-
Solution: The
-proton of this compound is often near 3.4–3.6 ppm. If overlap occurs, run the sample in DMSO-d6 + 0.05% v/v TFA-d (Trifluoroacetic acid-d). This shifts the water signal downfield, revealing the -proton.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data for Cyclopropanes. University of Wisconsin-Madison.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
Mass Spectral Fragmentation Pattern of Methyl 2-[(cyclopropylmethyl)amino]acetate: A Comparative Technical Guide
Executive Summary
Methyl 2-[(cyclopropylmethyl)amino]acetate (CAS: 768356-83-8) is a critical secondary amine building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural verification is often complicated by the lability of the cyclopropyl ring and the competing fragmentation pathways of the secondary amine and ester functionalities.
This guide provides a definitive analysis of its mass spectral behavior, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) to determine the optimal method for structural elucidation versus purity confirmation. Additionally, we compare its fragmentation signature against linear aliphatic analogs to highlight diagnostic ions specific to the cyclopropyl moiety.
Compound Profile & Theoretical Basis
| Property | Detail |
| IUPAC Name | Methyl 2-[(cyclopropylmethyl)amino]acetate |
| Formula | |
| Exact Mass | 143.0946 Da |
| Structure | Secondary amine linking a cyclopropylmethyl group and a methyl acetate group. |
| Key Moieties | Cyclopropyl ring (high strain), Secondary Amine (charge localization site), Methyl Ester (cleavage prone). |
Comparative Analysis: Ionization Techniques & Analogs
This section evaluates the product's performance under different analytical conditions and compares it with structural alternatives to establish diagnostic specificity.
Technique Comparison: EI (70 eV) vs. ESI (+)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict |
| Molecular Ion ( | Weak or Absent (<5%). The aliphatic amine directs rapid fragmentation. | Dominant | ESI is superior for MW confirmation. |
| Structural Fingerprint | Rich. Distinct | Sparse. Mostly | EI is superior for structural elucidation. |
| Cyclopropyl Diagnostic | Clear m/z 41 ( | Often obscured; requires MS/MS (CID) to observe. | EI provides immediate moiety confirmation. |
Structural Analog Comparison
To validate the presence of the cyclopropyl group, compare the spectrum against Methyl 2-(propylamino)acetate (linear isomer).
-
Target Molecule (Cyclopropyl): Exhibits diagnostic peaks at m/z 41 (cyclopropyl cation) and m/z 55 .
-
Linear Analog (Propyl): Exhibits diagnostic peaks at m/z 43 (propyl cation) and m/z 57 .
-
Differentiation: The mass shift of -2 Da (43
41) in the low-mass region is the definitive "fingerprint" for the cyclopropyl ring in this scaffold.
Detailed Fragmentation Mechanisms (EI)
The fragmentation of Methyl 2-[(cyclopropylmethyl)amino]acetate is governed by Stevenson’s Rule and the stability of the nitrogen lone pair.
Primary Pathway: -Cleavage (Nitrogen-Directed)
The radical cation is initially formed at the nitrogen lone pair. This triggers cleavage of the C-C bond
-
Pathway A (Dominant): Cleavage of the bond between the amine nitrogen and the acetate methylene.
-
Loss:
radical (Mass 59). -
Fragment Ion:
(m/z 84 ). -
Intensity: Base Peak (100%). This ion is resonance stabilized by the nitrogen.
-
-
Pathway B (Secondary): Cleavage of the bond between the amine nitrogen and the cyclopropylmethyl group.
-
Loss: Cyclopropyl radical.
-
Fragment Ion:
(m/z 102). -
Intensity: Lower than Pathway A due to the instability of the cyclopropyl radical compared to the ester radical.
-
Secondary Pathway: Cyclopropyl Ring Opening
High-energy EI conditions often cause the cyclopropyl ring to open or cleave entirely.
-
Fragment Ion:
(m/z 41 ). -
Mechanism: Direct cleavage of the cyclopropyl-methyl bond or ring opening followed by hydrogen rearrangement.
Tertiary Pathway: Ester Fragmentation
-
Fragment Ion:
(m/z 31 ). -
Fragment Ion:
(m/z 59 ). -
Context: These are standard ester fragments but are usually of lower abundance than the amine-directed fragments.
Visualization of Fragmentation Pathways[3][4][5]
The following diagram illustrates the logical flow of the fragmentation, highlighting the formation of the base peak (m/z 84) and diagnostic ions.
Caption: Figure 1. Nitrogen-directed alpha-cleavage pathways leading to the diagnostic base peak at m/z 84.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this protocol. It includes a "System Suitability" step to validate instrument performance before sample analysis.
Sample Preparation[6]
-
Solvent: Dissolve 1 mg of Methyl 2-[(cyclopropylmethyl)amino]acetate in 1 mL of HPLC-grade Methanol .
-
Dilution: Dilute 10 µL of stock into 990 µL Methanol (Final conc: ~10 ppm).
-
Filtration: Filter through a 0.2 µm PTFE filter to remove particulates.
GC-MS Parameters (EI)[7]
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1, 250°C.
-
Oven Program:
-
Start 50°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
System Suitability Test (SST)
-
Blank Run: Inject pure Methanol. Ensure no peaks at m/z 84 or 143.
-
Tuning: Verify PFTBA (calibration gas) ratios. m/z 69, 219, 502 must be within standard abundance ranges.
-
Validation: If m/z 84 is observed in the blank, clean the injection liner (carryover is common with amines).
Data Summary Table
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance (Est.) | Origin / Mechanism |
| 143 | < 5% | Molecular Ion (Weak stability) | |
| 112 | 5-10% | Loss of methoxy group | |
| 102 | 10-20% | Loss of cyclopropyl group | |
| 84 | 100% (Base) | ||
| 59 | 15-25% | Ester fragment | |
| 41 | 30-50% | Cyclopropyl ring fragment | |
| 30 | 20-40% | Rearrangement (Amine characteristic) |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[3] (Source for general amine fragmentation patterns).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for cyclopropyl ring fragmentation).
-
PubChem Database. (2024). Methyl 2-amino-2-cyclopropylacetate (Related Analog Data). National Library of Medicine.[4]
Sources
Comparative Guide: Assessing the Purity of Methyl 2-amino-2-cyclopropylacetate Hydrochloride by HPLC
Executive Summary: The "Chromophore Gap"
Methyl 2-amino-2-cyclopropylacetate hydrochloride (CAS: 116733-45-8) presents a classic analytical paradox. While chemically simple—an alpha-amino acid ester with a cyclopropyl backbone—it is analytically stubborn. The molecule lacks a conjugated
This guide objectively compares the two primary methodologies for assessing its purity:
-
Direct Low-Wavelength UV Detection (205–210 nm): The "quick-and-dirty" approach for high-concentration samples.
-
Pre-Column Derivatization (FMOC-Cl): The "high-fidelity" approach for trace impurity profiling and enantiomeric excess determination.
The Verdict: Use Direct UV for routine process monitoring (>95% purity checks). Use Derivatization for final product release or when quantifying impurities below 0.1%.
The Analytical Challenge
The molecule consists of three functionalities: a primary amine (as HCl salt), a methyl ester, and a cyclopropyl ring. None of these provide significant UV absorption above 210 nm.
-
Risk Factor: The ester moiety is hydrolytically unstable at high pH.
-
Detection Issue: At 210 nm, common HPLC solvents (Methanol, THF) and additives (TFA) absorb light, causing high baseline noise and "negative" peaks.
Decision Matrix: Method Selection
Caption: Logical flow for selecting the appropriate analytical method based on sensitivity requirements.
Method A: Direct Low-Wavelength UV (The Baseline)
This method relies on the weak absorption of the carbonyl group (
Protocol Design
-
Principle: Reversed-Phase Chromatography (RPC) with phosphate buffering to suppress silanol activity and maintain the amine in its protonated state (
). -
Critical Constraint: You cannot use TFA (Trifluoroacetic acid) or Formic Acid, as they are opaque at 210 nm. You must use a Phosphate buffer.
Step-by-Step Methodology
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Why? Low pH prevents peak tailing of the amine. Phosphate is UV-transparent.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade S or higher).
-
Note: Avoid Methanol; it has a UV cutoff around 205 nm and will cause baseline rise.
-
-
Column: C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters XSelect HSS T3), 4.6 x 150 mm, 3.5 µm.
-
Why? "End-capped" columns reduce secondary interactions with the amine.
-
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 5% B (Re-equilibration)
-
-
Detection: UV at 210 nm (Bandwidth 4 nm).
Performance Metrics
| Metric | Value | Notes |
| LOD (Limit of Detection) | ~10 µg/mL | Poor sensitivity for trace impurities. |
| Linearity ( | >0.995 | Valid only at high concentrations (0.1 - 1.0 mg/mL). |
| Specificity | Moderate | Solvent peaks may interfere near the void volume ( |
Method B: Pre-Column Derivatization (FMOC-Cl)[1][2]
For high-sensitivity analysis, we must chemically attach a "flag" to the molecule. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with the primary amine to form a highly stable, UV-active (and fluorescent) carbamate derivative.
Expert Insight: The Hydrolysis Risk
Warning: Standard amino acid derivatization occurs at pH 9–10 (Borate buffer). Your target is a methyl ester. Prolonged exposure to pH 10 will hydrolyze the ester to the free acid (2-amino-2-cyclopropylacetic acid), creating a false impurity peak.
-
Solution: Perform the reaction quickly at a slightly lower pH (pH 8.0–8.5) or at lower temperature (
).
Derivatization Workflow
Caption: Optimized derivatization workflow to minimize ester hydrolysis while ensuring complete amine labeling.
Step-by-Step Methodology
-
Reagent Prep:
-
FMOC Solution: 5 mg/mL FMOC-Cl in Acetonitrile.
-
Buffer: 0.2 M Borate Buffer, adjusted to pH 8.5 (Standard is 10.2; use 8.5 to protect the ester).
-
Quench Solution: 1% Phosphoric Acid.
-
-
Reaction:
-
Mix 100 µL Sample (1 mg/mL) + 100 µL Buffer + 100 µL FMOC Solution.
-
Vortex for 30 seconds exactly.
-
Immediately add 100 µL Quench Solution to drop pH to ~3.
-
-
HPLC Conditions:
Performance Metrics
| Metric | Value | Notes |
| LOD (Limit of Detection) | ~0.05 µg/mL | 200x more sensitive than Direct UV. |
| Linearity ( | >0.999 | Excellent across wide dynamic range. |
| Specificity | High | FMOC is specific to amines; ignores non-amine impurities. |
Comparative Analysis & Recommendations
The choice between these methods defines the quality of your data.
| Feature | Method A (Direct UV) | Method B (FMOC Derivatization) |
| Target Analyte | Bulk Material (>95%) | Trace Impurities (<0.1%) |
| Prep Time | < 5 mins | 15–20 mins |
| Equipment | Standard HPLC-UV | HPLC-UV or FLD |
| Solvent Cost | High (Requires HPLC Grade S) | Moderate |
| Stability Risk | Low (Acidic pH) | High (Alkaline pH during reaction) |
| Interference | High (Solvent cuts off signal) | Low (Excess FMOC elutes separately) |
Troubleshooting Guide
-
Problem: Double peaks in Method B.
-
Cause: You likely hydrolyzed the ester. You are seeing the FMOC-Ester and the FMOC-Acid.[3]
-
Fix: Lower the borate buffer pH to 8.0 or reduce reaction time.
-
-
Problem: Drifting Baseline in Method A.
-
Cause: Temperature fluctuations affecting the refractive index of the buffer/ACN mix at 210 nm.
-
Fix: Use a column oven (
) and ensure the detector flow cell is thermally stable.
-
References
-
American Elements. (n.d.). Methyl 2-amino-2-cyclopropylacetate hydrochloride Product Specifications. Retrieved January 28, 2026, from [Link]
-
Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Retrieved January 28, 2026, from [Link]
-
Shimadzu Corporation. (2023). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]
Sources
comparing different synthetic routes to chiral cyclopropylamines
Executive Summary & Strategic Selection
Chiral cyclopropylamines are privileged structural motifs in modern pharmacophores, serving as conformationally restricted bioisosteres and mechanism-based inhibitors (e.g., Tranylcypromine, Ticagrelor, Betaxolol). Their synthesis presents a unique challenge: installing the high-strain ring (27.5 kcal/mol) while controlling two stereocenters simultaneously.
This guide objectively compares the three dominant synthetic paradigms. Selection should be dictated by the substrate's electronic nature and the development phase (Discovery vs. Process).
| Metric | Route A: Transition Metal Catalysis | Route B: Kulinkovich-de Meijere | Route C: Biocatalysis (Heme) |
| Primary Mechanism | Metal-Carbenoid Insertion | Titanacycle-mediated 1,2-dianion | Iron-Carbenoid Transfer |
| Enantioselectivity (ee) | High (>90-99% with Box/Salen) | Low (requires chiral auxiliary) | Excellent (>99%) |
| Substrate Scope | Electron-rich olefins + Diazo | Amides + Grignards | Olefins + Diazo |
| Scalability | High (Process friendly) | Moderate (Stoichiometric Ti waste) | Emerging (Fermentation viable) |
| Atom Economy | Moderate (N₂ loss) | Low (Mg/Ti salts waste) | High (in whole-cell systems) |
| Safety Profile | Caution: Diazo handling | Caution: Grignard exotherms | High (Aqueous, ambient temp) |
Route A: Transition Metal-Catalyzed Carbenoid Insertion
The "Gold Standard" for Enantioselective Construction
This route utilizes chiral Copper(I) or Rhodium(II) complexes to decompose diazo compounds into metal-carbenoids, which undergo enantioselective [2+1] cycloaddition with olefins.
Mechanistic Pathway
The reaction proceeds via a concerted, asynchronous addition. The metal center (M) coordinates the diazo precursor, extruding N₂ to form the electrophilic metal-carbene. The chiral ligand environment dictates the trajectory of the incoming olefin.
Figure 1: Catalytic cycle for metal-carbenoid cyclopropanation. The chiral ligand (L) governs the facial selectivity of the olefin approach.*
Standardized Protocol: Cu(I)-Bisoxazoline System
Application: Synthesis of trans-2-phenylcyclopropylamine derivatives.
-
Catalyst Formation (Self-Validating Step):
-
In a flame-dried Schlenk flask, mix Cu(OTf)₂ (1.0 equiv) and the Chiral Bisoxazoline Ligand (1.1 equiv) in dry DCM.
-
Stir for 1 hour. Validation: The solution must turn a distinct deep green/blue (depending on ligand), indicating coordination. If the solution remains colorless or precipitates heavily, the complex has not formed (check solvent dryness).
-
-
Substrate Addition:
-
Add the olefin (e.g., styrene, 5.0 equiv) to the catalyst solution.
-
-
Diazo Addition (Critical Control Point):
-
Dissolve the diazoacetate (1.0 equiv) in DCM.
-
Add slowly via syringe pump over 4-8 hours.
-
Why? Keeping the stationary concentration of diazo low prevents homocoupling (formation of fumarates/maleates).
-
-
Workup:
-
Filter through a silica plug to remove copper salts. Concentrate and purify via flash chromatography.
-
Key Reference: Evans, D. A., et al. J. Am. Chem. Soc. (1991) regarding Cu-Box complexes.
Route B: The Kulinkovich-de Meijere Reaction
The "Direct" Route from Amides
This reaction is unique as it transforms amides directly into cyclopropylamines using Grignard reagents and a Titanium catalyst (or stoichiometric reagent). It bypasses the need for diazo compounds.
Mechanistic Pathway
The reaction relies on the formation of a low-valent Titanacyclopropane species, which acts as a 1,2-dicarbanion equivalent.[1]
Figure 2: The Kulinkovich-de Meijere mechanism involves a titanium-mediated ring contraction.
Standardized Protocol
Application: Converting N,N-dialkylamides to cyclopropylamines.
-
Reagent Prep:
-
Dissolve Amide (1.0 equiv) and Ti(OiPr)₄ (1.0 equiv - Note: Stoichiometric Ti often yields higher consistency than catalytic) in dry THF.
-
-
Grignard Addition (Exotherm Control):
-
Cool to 0°C. Add EtMgBr (3.0 equiv) dropwise.
-
Validation: Gas evolution (Ethane/Ethene) will be observed. The solution should turn from colorless to dark brown/black. Absence of color change indicates inactive Ti species.
-
-
Cyclization:
-
Allow to warm to room temperature and stir for 4-12 hours.
-
-
Quench:
-
Carefully quench with saturated NH₄Cl. Caution: Massive precipitation of Titanium salts will occur. Use Rochelle's salt (Sodium Potassium Tartrate) solution to solubilize Ti and facilitate phase separation.
-
Key Reference: de Meijere, A., et al. Org. Lett. (2003).
Route C: Biocatalytic Cyclopropanation
The Sustainable Frontier
Engineered heme proteins (e.g., Myoglobin variants, Cytochrome P450s) can catalyze carbenoid transfer with stereoselectivities that often surpass chemical catalysts.
Mechanistic Insight
The heme iron center reacts with a diazo reagent to form an Iron-Carbenoid. The protein scaffold provides a chiral "second coordination sphere" that rigidly orients the olefin, enabling access to specific diastereomers (cis/trans) and enantiomers.
Standardized Protocol (Whole-Cell or Lysate)
Application: Enantioselective synthesis of chiral cyclopropanes under aqueous conditions.
-
System Setup:
-
Use E. coli lysate expressing the engineered variant (e.g., Bacillus subtilis Mb).
-
Buffer: KPi (pH 7.0) with 5% glycerol.
-
-
Reduction (Activation):
-
Add Sodium Dithionite (Na₂S₂O₄) to reduce Fe(III) to Fe(II).
-
Validation: Check UV-Vis. The Soret band should shift (typically from ~409 nm to ~430 nm upon CO binding test), confirming the active reduced state.
-
-
Reaction:
-
Add Olefin (excess) and Diazo reagent (slow addition or in situ generation).
-
Shake at room temperature under anaerobic conditions (sealed vial).
-
-
Extraction:
-
Extract with EtOAc.[2] The protein remains in the aqueous phase, simplifying purification.
-
Key Reference: Fasan, R., et al. Science (2018); Arnold, F. H., et al. Nature Chem. (2023).[3][4]
References
-
Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins.[4][5][6][7][8][9][10] Journal of the American Chemical Society, 113(2), 726–728. Link
-
de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2003). Titanium-Mediated Preparation of Cyclopropylamines from N,N-Dialkylcarboxamides and Grignard Reagents. Journal of Organometallic Chemistry, 689(12), 2033-2055. Link
-
Brandenburg, J. D., & Fasan, R. (2020). Biocatalytic Synthesis of Cyclopropanes via Carbene Transfer Reactions. Chemical Reviews, 120(2), 1213-1260. Link
-
Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744-1748. Link
-
Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters.[1] A novel and convenient access to 1-substituted cyclopropanols. Synthesis, 1991(03), 234. Link
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride proper disposal procedures
Topic: Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Operational Safety & Chemical Identity
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is a specialized amino acid derivative used primarily as a pharmaceutical intermediate. As an ester-functionalized secondary amine salt, it presents specific stability and reactivity profiles that dictate its disposal pathway.
Chemical Snapshot
-
Chemical Structure:
(N-(Cyclopropylmethyl)glycine methyl ester hydrochloride) -
Functional Groups: Secondary amine (hydrochloride salt), Methyl ester, Cyclopropyl ring.
-
Physical State: Typically a white to off-white crystalline solid.
-
Reactivity:
-
Hydrolysis: The methyl ester moiety is susceptible to hydrolysis, particularly in basic aqueous conditions, converting to the parent amino acid.
-
Thermal Instability: Cyclopropyl rings can undergo ring-opening reactions under extreme thermal stress or catalytic conditions, though generally stable at room temperature.
-
Incompatibility: Strong oxidizers (potential fire/explosion), Strong bases (liberates the free amine, altering volatility and solubility).
-
GHS Hazard Classification (derived from structural analogs)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Note: While often classified as "Not Dangerous Goods" for transport (e.g., IATA/DOT), it must be treated as Hazardous Chemical Waste for disposal due to its potential biological activity and chemical reactivity.
Waste Stream Classification & Decision Matrix
Proper disposal begins with correct waste stream segregation. This compound should never be disposed of via sanitary sewer systems due to potential aquatic toxicity and regulatory prohibitions on chemical discharge.
Disposal Decision Matrix
Figure 1: Decision matrix for segregating Methyl 2-[(cyclopropylmethyl)amino]acetate HCl waste based on physical state and solvent context.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
-
Applicability: Expired pure substance, spill cleanup debris, contaminated weighing paper/PPE.
-
Primary Method: High-Temperature Incineration.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with solid organic waste.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Methyl 2-[(cyclopropylmethyl)amino]acetate HCl" (Do not use abbreviations).
-
Hazards: Check "Irritant" and "Toxic".
-
-
Segregation: Ensure no oxidizers (e.g., permanganates, nitrates) are placed in the same container.
-
Disposal Action: Seal tightly and transfer to your facility's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).
Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)
-
Applicability: Compound dissolved in methanol, ethyl acetate, or dichloromethane.
-
Primary Method: Fuel Blending (Non-halogenated) or Incineration (Halogenated).
| Parameter | Halogenated Waste Stream | Non-Halogenated Waste Stream |
| Solvent Examples | Dichloromethane (DCM), Chloroform | Methanol, Ethanol, Ethyl Acetate, DMSO |
| Container Color | Typically Red or dedicated Safety Can | Typically Yellow or dedicated Safety Can |
| Disposal Code | EPA D001 / F002 | EPA D001 / F003 |
| Critical Step | Ensure pH is neutral/acidic. Do not mix with strong bases. | Verify absence of peroxides if ether-based. |
Operational Step:
-
Pour the solution into the appropriate carboy using a funnel to prevent splashing.
-
Record the volume and concentration on the waste log immediately.
-
Cap the carboy immediately after use to prevent volatile emissions (EPA Closed Container Rule).
Protocol C: Aqueous Waste (Buffer Solutions)
-
Risk: Hydrolysis may release the free amino acid or cyclopropylamine derivatives.
-
Action:
-
Adjust pH to between 5 and 9.
-
Collect in a carboy designated for "Aqueous Chemical Waste".
-
NEVER pour down the sink. Even if the compound degrades, the nitrogen load and potential ecotoxicity of cyclopropyl derivatives violate Clean Water Act standards.
-
Emergency Spill Response
In the event of a benchtop spill (solid powder):
-
Isolate: Alert nearby personnel and demarcate the area.
-
PPE: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment:
-
Dry Spill: Gently cover with a damp paper towel to prevent dust generation, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite or chem-pads.
-
-
Decontamination: Wipe the surface with a mild detergent solution followed by water. The ester bond hydrolyzes readily, breaking down the compound.
-
Disposal: Treat all cleanup materials as Solid Chemical Waste (Protocol A).
Regulatory & Compliance Framework
Adherence to these regulations ensures legal compliance and environmental stewardship.
-
RCRA (USA): While not explicitly P-listed or U-listed, this compound meets the definition of a "Characteristic Hazardous Waste" if it exhibits ignitability (in solvent) or reactivity. It is best managed as Class D (Toxic/Irritant) organic waste .
-
EPA 40 CFR 262.15: Satellite Accumulation Area (SAA) rules apply. Keep containers closed except when adding waste.
-
European Waste Catalogue (EWC):
-
Code 07 05 13*: Solid wastes containing hazardous substances.
-
Code 16 05 06*: Laboratory chemicals consisting of or containing hazardous substances including mixtures of laboratory chemicals.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14040494, Methyl 2-amino-2-cyclopropylacetate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Generators: Satellite Accumulation Areas. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride
[1]
Executive Summary & Hazard Profile
Immediate Action Required: Treat as a respiratory and mucosal irritant .
Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (Methyl N-(cyclopropylmethyl)glycinate HCl) is a synthetic intermediate combining a secondary amine and a methyl ester in a hydrochloride salt form.[1] While often classified under generic "Irritant" categories (H315, H319, H335), its specific structural properties dictate a higher tier of caution than standard laboratory salts.[1]
-
Primary Risk: Hydrolysis & Acidity. As a hydrochloride salt, contact with mucosal moisture (eyes, lungs) will generate localized hydrochloric acid, causing immediate irritation.[1] The methyl ester moiety is susceptible to hydrolysis, potentially releasing methanol and the free amino acid under improper storage or metabolic conditions.[1]
-
Physical State: White to off-white hygroscopic solid.[1]
-
Critical Control: Dust inhalation prevention is the single most important safety factor.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a Risk-Based Assessment rather than generic compliance. We differentiate between handling the Solid State (weighing/transfer) and Solution State (synthesis/extraction), as the chemical resistance requirements shift.[1]
PPE Specification Table
| Body Part | Hazard Vector | Recommended Equipment | Technical Rationale |
| Respiratory | Airborne Dust (High Risk) | Engineering Control: Fume Hood (Face velocity 80–100 fpm).[1] PPE: N95 or P100 Respirator (if hood unavailable). | The HCl salt forms fine particulate dust.[1] Inhalation causes immediate upper respiratory tract irritation (H335). |
| Hands (Solid) | Contact Dermatitis | Nitrile Gloves (Min. 4 mil thickness).[1] | Nitrile provides excellent barrier protection against dry organic salts.[1] |
| Hands (Solution) | Permeation | Double Gloving (Nitrile) or Laminate (Silver Shield®) if using DCM/THF.[1] | Crucial Distinction: While nitrile resists the solid salt, organic solvents used to dissolve this ester (e.g., DCM) permeate nitrile rapidly, carrying the solute with them.[1] |
| Eyes | Corneal Damage (Acidic) | Chemical Splash Goggles (Indirect Vent).[1] | Safety glasses are insufficient for fine powders that can drift around side shields.[1] Moisture in the eye activates the HCl salt. |
| Body | Contamination | Lab Coat (High-neck, cotton/poly blend).[1] | Prevent accumulation of dust on street clothes.[1] Synthetic fibers (nylon) should be avoided due to static generation. |
Operational Logic & Workflow
Effective safety is procedural, not just physical.[1] The following decision tree outlines the operational logic for handling this compound, specifically addressing the "Solution-State Caveat" where glove material matters most.
Figure 1: PPE Decision Logic based on physical state and solvent carrier.[1][2][3][4][5][6][7][8] Note the escalated glove requirement for non-polar solvents.[1]
Detailed Experimental Protocols
A. Weighing & Transfer (The "Static" Risk)
Amino acid ester salts are notoriously prone to static charge, which causes "fly-away" powder that bypasses standard safety glasses.[1]
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.
-
Technique:
-
Do not use weighing paper (high static risk). Use a plastic weighing boat or glass vial.
-
Keep the sash as low as possible to prevent turbulence from blowing the powder.
-
Clean Up: Wipe the balance area immediately with a damp tissue (water). The salt is water-soluble; a dry wipe will only spread the dust.[1]
-
B. Solubilization (The "Exotherm" Check)
When neutralizing the HCl salt to the free amine (e.g., for coupling reactions):
-
Dissolution: Dissolve the salt in the organic solvent first.
-
Neutralization: Add the base (e.g., Triethylamine or DIPEA) slowly.[1]
-
Observation: Although generally mild, the neutralization of an HCl salt is exothermic.[1] In large scales (>10g), this can cause solvent warming and increased vapor pressure.[1]
Emergency Response & Spill Management
In the event of a spill, the hygroscopic nature of the salt means it will absorb moisture from the air and become sticky/corrosive.[1] Speed is essential.
Figure 2: Spill Response Workflow.[1] Prioritize dry containment to prevent spreading acidic liquid.[1]
Decontamination Procedure[1][8][9]
-
Solid Spill: Do not spray water directly on the pile (this creates an acidic puddle). Cover with a spill pad or scoop gently into a waste container.
-
Residue: Once the bulk solid is removed, wipe the surface with water-saturated paper towels.[1] The compound is highly water-soluble.[1][7][9]
-
Final Polish: Follow with an ethanol wipe to remove any organic film, then a final water rinse.[1]
Disposal & Waste Management
Regulatory Classification: This compound should be treated as Hazardous Chemical Waste . Do not dispose of via sink/drain.
-
Solid Waste: Place in a sealed container labeled "Solid Organic Waste - Irritant."[1]
-
Aqueous Waste: If dissolved in water, check pH.[1] If acidic (due to HCl), neutralize to pH 6–8 before disposal into the "Aqueous Waste" stream, or dispose as "Acidic Aqueous Waste" depending on site protocols.[1]
-
Organic Waste: If dissolved in solvents (DCM, MeOH), dispose in the standard "Halogenated" or "Non-Halogenated" solvent waste stream.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl glycinate hydrochloride (Analogous Structure). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
